1,1,1-Trichlorotrifluoroacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTAIKNWAIKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226713 | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-42-9 | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=758-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000758429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-3,3,3-trifluoroacetone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trichloro-3,3,3-trifluoroacetone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.967 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trichlorotrifluoroacetone, a halogenated ketone, is a reactive and versatile chemical compound of significant interest in organic synthesis and medicinal chemistry. Its unique structural features, combining both trichloromethyl and trifluoromethyl groups flanking a central carbonyl, impart distinct chemical properties that make it a valuable reagent, particularly for the modification of biomolecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and application, and an exploration of its reactivity.
Chemical and Physical Properties
This compound is a volatile and reactive compound. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 758-42-9 | [1][2] |
| Molecular Formula | C₃Cl₃F₃O | [1] |
| Molecular Weight | 215.39 g/mol | [1] |
| Boiling Point | 83.5–84.5 °C | [3] |
| Boiling Point Range | 86-90 °C | [4] |
| Density | ~1.6 g/cm³ | [5] |
| Synonyms | 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone |
Table 1: Physical and Chemical Properties of this compound
Spectral Data
The infrared (IR) spectrum of this compound exhibits a characteristic strong absorption for the carbonyl group.
| Spectral Data | Value | Reference |
| Infrared (IR) Absorption (film) | 1790 cm⁻¹ (C=O) | [3] |
Table 2: Spectral Properties of this compound
Experimental Protocols
Synthesis of this compound
A laboratory-scale synthesis of this compound has been reported in Organic Syntheses.[3] The following protocol is adapted from this procedure.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Trifluoroacetic anhydride
-
Trichloroacetic acid
-
Anhydrous ether
Procedure:
-
A mixture of trifluoroacetic anhydride and trichloroacetic acid is prepared.
-
The mixture is stirred and refluxed for 4–6 hours.
-
After reflux, the reaction mixture is allowed to gradually warm to room temperature.
-
The contents of the flask are extracted three times with anhydrous ether.
-
The combined ether extracts are distilled at atmospheric pressure.
-
Following the removal of the ether solvent, continued distillation yields 1,1,1-trichloro-3,3,3-trifluoroacetone with a boiling point of 83.5–84.5 °C.[3]
Trifluoroacetylation of Amino Acids
This compound is an effective reagent for the trifluoroacetylation of amino groups in amino acids under neutral and mild conditions.[3]
Workflow for Trifluoroacetylation:
Caption: General workflow for N-trifluoroacetylation of amino acids.
Materials:
-
L-Tyrosine
-
Dimethyl sulfoxide (DMSO)
-
This compound
Procedure:
-
In a two-necked, round-bottomed flask equipped with a thermometer, a condenser with a drying tube, and a magnetic stirrer, suspend L-(−)-tyrosine (0.1001 mole) in 130 ml of dimethyl sulfoxide.
-
Stir the suspension and cool it in an ice water bath until the internal temperature reaches 10–15 °C.
-
Add 1,1,1-trichloro-3,3,3-trifluoroacetone (0.2999 mole) in portions through the condenser, ensuring the reaction temperature does not exceed 35 °C. A mild exotherm will be observed.
-
Once the addition is complete, remove the ice bath and continue stirring the amber-colored solution at room temperature for 22 hours.
-
The N-trifluoroacetyl-L-tyrosine can then be isolated from the reaction mixture.[3]
Chemical Reactivity and Applications
The primary documented application of this compound is as a reagent for the trifluoroacetylation of primary and secondary amines, including those found in amino acids.[3] This reaction is valuable in peptide chemistry and drug development for the following reasons:
-
Protecting Group: The trifluoroacetyl group can serve as a protecting group for amines during multi-step syntheses.
-
Modification of Physicochemical Properties: The introduction of a trifluoromethyl group can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule, which are critical parameters in drug design.
The reactivity of this compound stems from the electrophilic nature of its carbonyl carbon, which is enhanced by the strong electron-withdrawing effects of the adjacent trichloromethyl and trifluoromethyl groups. This makes the carbonyl group susceptible to nucleophilic attack by amines.
Logical Relationship of Reactivity:
Caption: Factors influencing the reactivity of this compound.
Safety Information
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a specialized reagent with demonstrated utility in the trifluoroacetylation of amines, a key transformation in synthetic and medicinal chemistry. While comprehensive data on its broader reactivity and spectral properties are limited, the established protocols for its synthesis and application provide a solid foundation for its use in research and development. Further investigation into the reactivity of this compound could unveil new applications in the synthesis of complex fluorinated molecules for the pharmaceutical and agrochemical industries.
References
- 1. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,1,1-Trichloro-3,3,3-trifluoro-2-propanol | C3H2Cl3F3O | CID 45049997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,1,1-Trichloro-3,3,3-trifluoro-2-propanone [myskinrecipes.com]
An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone (CAS 758-42-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,1-trichlorotrifluoroacetone (TCTFA), a specialized halogenated ketone. Due to its unique structure, featuring both a trichloromethyl and a trifluoromethyl group flanking a central carbonyl, TCTFA exhibits distinct chemical properties and reactivity, making it a compound of interest in synthetic organic chemistry. This document summarizes its known properties, safety information, and potential applications, and, where direct experimental data is limited, provides insights based on the reactivity of analogous compounds.
Chemical and Physical Properties
This compound is a colorless liquid at room temperature. The presence of six halogen atoms significantly influences its physical and chemical characteristics. The strong electron-withdrawing nature of both the trichloromethyl and trifluoromethyl groups renders the carbonyl carbon highly electrophilic.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 758-42-9 | [1][2] |
| Molecular Formula | C₃Cl₃F₃O | [1] |
| Molecular Weight | 215.39 g/mol | [1] |
| Synonyms | 1,1,1-Trichloro-3,3,3-trifluoroacetone, Trichlorotrifluoroacetone | [3] |
| Boiling Point | 86 - 90 °C | [1] |
| Density | 1.6 g/cm³ | [4] |
| Refractive Index | 1.381 | [4] |
| Purity | Typically ≥95% | [5] |
| InChI Key | AVTAIKNWAIKGEV-UHFFFAOYSA-N | [5] |
| Canonical SMILES | C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | [3] |
Safety and Handling
This compound is classified as a hazardous substance and requires strict safety protocols for handling. It is toxic if swallowed, toxic in contact with skin, fatal if inhaled, and causes severe skin burns and eye damage. It is also considered a dangerous good for transportation.
Table 2: Hazard and Precautionary Information
| Hazard Class | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P316, P330, P405, P501 |
| Acute Toxicity (Dermal) | H311: Toxic in contact with skin | P280, P302+P352, P316, P361+P364 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | P260, P280, P301+P330+P331, P304+P340, P305+P351+P338, P363 |
| Acute Toxicity (Inhalation) | H330: Fatal if inhaled | P271, P284, P320 |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.
-
Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves.
-
Respiratory Protection: Use a full-face respirator if exposure limits are exceeded or irritation is experienced.
-
Handling: Handle in a well-ventilated place. Avoid contact with skin and eyes. Prevent fire caused by electrostatic discharge.
Synthesis and Reactivity
Synthesis
Reactivity
The core chemical feature of this compound is its highly electrophilic carbonyl carbon. This is due to the potent inductive electron-withdrawing effects of the adjacent trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups. This enhanced electrophilicity makes it a prime candidate for nucleophilic attack, likely exceeding the reactivity of simpler ketones like 1,1,1-trifluoroacetone.
Potential reactions include:
-
Addition of Nucleophiles: It is expected to readily react with a wide range of nucleophiles, such as organometallic reagents (e.g., Grignard reagents), amines, alcohols, and enolates, to form tertiary alcohols or their derivatives.
-
Heterocycle Synthesis: Its reactivity suggests it could be a valuable building block for the synthesis of complex trifluoromethylated and/or trichloromethylated heterocycles, which are of significant interest in medicinal chemistry.[2][4][8]
-
Named Reactions: Given its structure as a highly reactive ketone, it could potentially be employed in various named reactions such as the Wittig reaction for olefination or the Reformatsky reaction to form β-hydroxy esters.[9][10]
Applications in Research and Development
While specific, detailed applications of this compound are not extensively documented, its chemical nature points to several potential uses, particularly in organic synthesis and potentially as a specialized reagent.
Building Block in Organic Synthesis
The primary foreseeable application is as a building block for introducing both a trifluoromethyl and a trichloromethyl group into a molecule. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for its ability to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[4]
Proteomics Research
This compound is listed as a specialty product for proteomics research applications.[11] However, specific protocols detailing its use in this field are not publicly available. In proteomics, halogenated organic compounds can be used as solvents or co-solvents during sample preparation steps like protein precipitation and extraction due to their ability to denature proteins and dissolve lipids.[12][13][14] Acetone itself is a common reagent for protein precipitation, though it has been shown to potentially cause unwanted peptide modifications.[15] Given its properties, this compound could potentially be explored as a component in specialized solvent systems for these purposes, although its high reactivity would need to be carefully considered.
Experimental Protocols (Representative Examples)
Disclaimer: Detailed, validated experimental protocols for this compound are scarce in the available literature. The following protocols are representative examples based on the known reactivity of the highly analogous and well-studied compound, 1,1,1-trifluoroacetone. These protocols should be considered as starting points and would require optimization and validation for this compound.
Representative Protocol: Grignard Reaction with this compound
This protocol outlines a general procedure for the nucleophilic addition of a Grignard reagent to this compound to form a tertiary alcohol containing both trifluoromethyl and trichloromethyl groups.
Materials:
-
This compound
-
Grignard reagent (e.g., Methylmagnesium chloride, 3M in THF)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and other standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF under the inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (e.g., Methylmagnesium chloride, 1.1 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation as required.
Caption: Representative workflow for a Grignard reaction with TCTFA.
Hypothetical Protocol: Derivatization for GC-MS Analysis
This hypothetical protocol describes how this compound could be used as a derivatizing agent for analytes with primary or secondary amine functional groups, based on the general principles of derivatization for GC-MS.[16] The reaction would likely form a stable hemiaminal or imine, increasing the volatility and thermal stability of the analyte.
Materials:
-
Analyte containing a primary or secondary amine group
-
This compound
-
Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)
-
Heating block or oven
-
GC-MS vials
Procedure:
-
Prepare a stock solution of the analyte in the anhydrous solvent.
-
In a GC-MS vial, place an aliquot of the analyte solution.
-
Add an excess of this compound to the vial.
-
Cap the vial tightly.
-
Heat the vial at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to facilitate the reaction.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS system.
Note: This is a theoretical protocol. Reaction conditions, including solvent, temperature, time, and reagent concentrations, would need to be empirically optimized for each specific analyte.
Caption: Hypothetical workflow for analyte derivatization using TCTFA.
Conclusion
This compound is a unique chemical entity with significant potential as a specialized reagent and building block in organic synthesis. Its highly electrophilic nature, a consequence of the two electron-withdrawing groups attached to the carbonyl carbon, dictates its reactivity. While detailed experimental applications are not widely published, its utility can be inferred from the chemistry of analogous compounds. For researchers in drug discovery and materials science, TCTFA offers an opportunity to synthesize novel molecules containing both trifluoromethyl and trichloromethyl moieties. As with any highly reactive and hazardous material, strict adherence to safety protocols is paramount when handling and using this compound. Further research into the reaction scope and applications of this compound is warranted to fully explore its potential in chemical synthesis.
References
- 1. CN113735684A - Method for preparing 1,1, 1-trifluoro-2-methyl-2-propanol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. The preparation method of 1,1,1-trifluoroacetone - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN118637999A - 1,1,1-Trifluoroacetone and synthesis method and synthesis device thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scbt.com [scbt.com]
- 12. Organic Solvent-Based Protein Precipitation for Robust Proteome Purification Ahead of Mass Spectrometry [jove.com]
- 13. Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bottom-Up Proteomics: Advancements in Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acetone modifies peptides! Be careful if you're using acetone precipitation. | Proteomics, Mass spectrometry | Centre for Proteome Research [liverpool.ac.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide to the Molecular Structure of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the molecular structure and physicochemical properties of 1,1,1-Trichlorotrifluoroacetone (TCTFA). A halogenated acetone derivative, TCTFA's structure is characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a central carbonyl carbon. This unique substitution pattern imparts significant electrophilicity to the carbonyl carbon and influences the molecule's electronic properties and reactivity. This document collates available experimental and computational data to serve as a foundational resource for professionals in chemical research and development.
Molecular Identification and Nomenclature
The compound is systematically identified by a unique set of chemical identifiers. Its structure is achiral.[1]
| Identifier Type | Data | Reference |
| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one | [1][2] |
| CAS Number | 758-42-9 | [2][3] |
| Molecular Formula | C₃Cl₃F₃O | [1][2] |
| SMILES | C(=O)(C(Cl)(Cl)Cl)C(F)(F)F | [1] |
| InChI | InChI=1S/C3Cl3F3O/c4-2(5,6)1(10)3(7,8)9 | [1][2] |
| InChIKey | AVTAIKNWAIKGEV-UHFFFAOYSA-N | [1][2] |
Physicochemical Properties
Quantitative analysis of this compound reveals the following physical and chemical properties. Note the discrepancy in reported boiling points, which may be due to different experimental conditions (e.g., pressure).
| Property | Value | Reference |
| Molecular Weight | 215.386 g/mol | [2] |
| Density | 1.600 g/mL | [4] |
| Boiling Point | 86.00 - 89.00 °C | [4] |
| Boiling Point | 106.6 °C (at 760 mmHg) | [5] |
| Melting Point | Data not available |
Molecular Structure and Visualization
The molecular structure of this compound consists of a central carbonyl group bonded to a trichloromethyl (-CCl₃) group and a trifluoromethyl (-CF₃) group. The strong inductive effect of the six halogen atoms significantly polarizes the molecule.
Caption: 2D structure of this compound.
Experimental Data: Electronic Structure
The electronic structure of this compound has been investigated using HeI photoelectron spectroscopy.[6] This technique provides direct experimental measurement of the energy required to remove electrons from molecular orbitals, offering critical insights into the molecule's electronic configuration.
Ionization Energy Data
The vertical ionization energies, which correspond to the energy difference between the ground state of the neutral molecule and the ion in the geometry of the neutral molecule, have been determined.
| Ionization Energy (eV) | Method | Reference |
| 10.80 ± 0.01 | Photoelectron Spectroscopy (PE) | [2] |
| 11.24 ± 0.02 | Photoelectron Spectroscopy (PE) | [2][6] |
Experimental Protocol: Photoelectron Spectroscopy
The following describes the general methodology used to acquire the photoelectron spectra of halogenated acetones as reported in the literature.[6]
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Ionization Source: The sample is irradiated with a monochromatic beam of photons from a Helium(I) discharge lamp, which has a characteristic energy of 21.22 eV.
-
Photoionization: The high-energy photons cause the ejection of valence electrons from the molecules.
-
Electron Energy Analysis: The kinetic energy of the ejected photoelectrons is measured using an electron energy analyzer.
-
Spectrum Generation: The ionization energy (IE) is calculated by subtracting the measured kinetic energy (KE) of the photoelectrons from the energy of the incident photons (hν): IE = hν - KE . A spectrum is generated by plotting the number of detected electrons versus their ionization energy.
-
Data Interpretation: The resulting bands in the spectrum are assigned to specific molecular orbitals (e.g., oxygen lone pairs, carbonyl π-orbitals) based on computational chemistry (CNDO/2) and comparison with related compounds.[6]
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. 1,1,1-trichloro-3,3,3-trifluoroacetone [webbook.nist.gov]
- 3. This compound | 758-42-9 [chemicalbook.com]
- 4. 1,1,1-Trifluoroacetone(421-50-1) MS spectrum [chemicalbook.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
In-Depth Technical Guide on the Safety of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available safety information for 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9). It is intended for use by qualified individuals trained in handling hazardous chemicals. A significant lack of empirical toxicological data for this specific compound exists in publicly available literature. Therefore, this guide also includes information on structurally similar compounds, Hexafluoroacetone and Hexachloroacetone, to provide a comparative context for potential hazards. This information should be used with caution and is not a substitute for a substance-specific risk assessment.
Chemical and Physical Properties
This compound is a halogenated ketone.[1] The following table summarizes its known physical and chemical properties.
| Property | Value | Source |
| CAS Number | 758-42-9 | [1] |
| Molecular Formula | C3Cl3F3O | [1] |
| Molecular Weight | 215.39 g/mol | [1] |
| Boiling Point | 86.00°C - 89.00°C | AB102651 |
| Density | 1.600 g/ml | AB102651 |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Flash Point | Data not available | |
| Solubility | Data not available |
Hazard Identification and Classification
The primary source of hazard information comes from the Safety Data Sheet (SDS).[2]
GHS Hazard Statements:
-
H301: Toxic if swallowed.[2]
-
H311: Toxic in contact with skin.[2]
-
H314: Causes severe skin burns and eye damage.[2]
-
H330: Fatal if inhaled.[2]
Signal Word: Danger[2]
Hazard Pictograms:
GHS Pictograms for this compound.
Toxicological Information
There is a significant lack of specific toxicological data for this compound. Most available safety data sheets state "no data available" for key toxicological endpoints.[2] To provide a preliminary assessment of potential hazards, data for structurally analogous compounds, Hexafluoroacetone and Hexachloroacetone, are presented below. It is crucial to note that this information is for comparative purposes only and may not accurately reflect the toxicological profile of this compound.
Acute Toxicity
| Compound | Route | Species | Value | Source |
| Hexachloroacetone | Oral | Rat | LD50: 240 mg/kg | [3] |
| Dermal | Rabbit | LD50: 2980 mg/kg | [3] | |
| Inhalation | Rat | LC50: 360 ppm (6h) | [3] | |
| Hexafluoroacetone | Oral | - | Toxic if swallowed | [4] |
| Dermal | - | Toxic in contact with skin | [4] | |
| Inhalation | - | Fatal if inhaled | [4] | |
| This compound | Oral | - | Toxic if swallowed | [2] |
| Dermal | - | Toxic in contact with skin | [2] | |
| Inhalation | - | Fatal if inhaled | [2] |
Skin Corrosion/Irritation
For this compound, the SDS indicates it "Causes severe skin burns and eye damage".[2] No experimental data is available. For comparison:
-
Hexafluoroacetone: Causes severe skin burns and eye damage.[4]
-
Hexachloroacetone: May cause skin irritation.[3]
Serious Eye Damage/Irritation
This compound is classified as causing severe eye damage.[2]
Respiratory or Skin Sensitization
No data is available for this compound.[2]
-
Hexachloroacetone: May cause an allergic skin reaction.[5]
Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity
No data is available for this compound in these categories.[2]
-
Hexafluoroacetone: May damage fertility or the unborn child.[4]
-
Hexachloroacetone: An Ames test showed equivocal evidence of mutagenicity. It is not classified as a carcinogen by IARC.[5]
Experimental Protocols (General OECD Guidelines)
Due to the absence of specific experimental data for this compound, this section outlines the general principles of standard OECD test guidelines that would be used to assess the toxicological endpoints.
Acute Toxicity Testing Workflow
General workflow for acute toxicity testing.
-
Acute Oral Toxicity (OECD 420, 423, 425): These guidelines involve the administration of the substance in graduated doses to groups of experimental animals. The goal is to determine the LD50 (the dose lethal to 50% of the animals). Observations include mortality, body weight changes, and clinical signs of toxicity over a 14-day period.[6][7][8]
-
Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of animals for 24 hours. Observations for mortality and toxic effects are made for at least 14 days.[9]
-
Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in an inhalation chamber for a defined period (usually 4 hours). Mortality and signs of toxicity are observed for up to 14 days.
Skin and Eye Irritation/Corrosion Testing Workflow
General workflow for skin and eye irritation testing.
-
In Vitro Skin Irritation (OECD 439): This test uses reconstructed human epidermis models. The test substance is applied topically, and cell viability is measured to determine the irritation potential.[2][10][11][12]
-
In Vitro Skin Corrosion (OECD 431): Similar to the skin irritation test, this method uses reconstructed human epidermis to assess the potential of a substance to cause irreversible skin damage.
-
Acute Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of an experimental animal, and the effects on the cornea, iris, and conjunctiva are scored at specific intervals to determine the level of irritation or corrosion.[13][14][15][16]
Genotoxicity Testing Strategy
A typical tiered approach for genotoxicity assessment.
A battery of tests is typically required to assess genotoxicity.
-
Bacterial Reverse Mutation Test (Ames Test, OECD 471): This in vitro test uses strains of bacteria to detect gene mutations.
-
In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay assesses chromosomal damage in mammalian cells.[17]
-
In Vivo Genotoxicity Tests: If in vitro tests are positive, in vivo studies (e.g., rodent dominant lethal test, mouse bone marrow micronucleus test) may be conducted.
Safe Handling and Storage
The following recommendations are based on the available SDS for this compound.[2]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, eye, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[2]
-
Storage: Store locked up in a well-ventilated place. Keep the container tightly closed.[2]
First Aid Measures
-
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[2]
-
If on Skin: Take off immediately all contaminated clothing and wash it before reuse. Wash with plenty of water. Get emergency medical help immediately.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get emergency medical help immediately.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment, including respiratory protection. Ensure adequate ventilation.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]
-
Methods for Cleaning Up: Absorb with inert material and place in a suitable container for disposal.[2]
Conclusion
This compound is a hazardous chemical that is toxic if swallowed, in contact with skin, or inhaled, and causes severe skin burns and eye damage. A significant lack of empirical toxicological data necessitates a cautious approach to its handling and use. The information provided for structurally similar compounds suggests that halogenated acetones can pose significant health risks, including potential reproductive toxicity and mutagenicity. It is imperative that appropriate personal protective equipment is used, and all handling is conducted in a controlled environment such as a chemical fume hood. Further toxicological studies are required to fully characterize the hazard profile of this compound.
References
- 1. siesascs.edu.in [siesascs.edu.in]
- 2. mbresearch.com [mbresearch.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. umwelt-online.de [umwelt-online.de]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. dermatest.com [dermatest.com]
- 12. x-cellr8.com [x-cellr8.com]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]
- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 16. nucro-technics.com [nucro-technics.com]
- 17. gov.uk [gov.uk]
Unveiling the Physicochemical Landscape of 1,1,1-Trichlorotrifluoroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9). The information presented herein is intended to support research, development, and drug discovery activities by offering a consolidated resource on the compound's fundamental characteristics. This document summarizes available quantitative data, outlines general experimental protocols for property determination, and visualizes a relevant workflow in the context of medicinal chemistry.
Core Physical Properties
This compound, with the molecular formula C₃Cl₃F₃O, is a halogenated ketone.[1][2][3] Its structure, featuring both trichloromethyl and trifluoromethyl groups, imparts unique physicochemical properties that are of interest in various chemical and pharmaceutical applications. A summary of its key physical data is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₃Cl₃F₃O | [1][2][3] |
| Molecular Weight | 215.39 g/mol | [1][3] |
| CAS Number | 758-42-9 | [2][3] |
| Boiling Point | 86-90 °C | |
| 106.6 °C at 760 mmHg | [4] | |
| Density | 1.712 g/cm³ | [4] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Note on conflicting data: A boiling point range of 86-90 °C is provided by one supplier, while a safety data sheet from another source lists a boiling point of 106.6 °C at standard pressure.[4] Researchers should verify this property experimentally.
Experimental Protocols for Physical Property Determination
Melting Point Determination
The melting point of a solid organic compound is a key indicator of its purity.[5] A general procedure involves:
-
Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, which is then sealed at one end.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil) or a melting point apparatus with a heated metal block.
-
Heating and Observation: The apparatus is heated slowly and steadily. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[6] A narrow melting point range is indicative of a pure compound.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] A common laboratory method is the Thiele tube method:
-
Sample Preparation: A small volume of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.[7]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling liquid like mineral oil.[8]
-
Heating and Observation: The apparatus is heated gently.[7] As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7]
Density Measurement
Density is the mass per unit volume of a substance.[9] For a liquid like this compound, density can be determined by:
-
Mass Measurement: A known volume of the liquid is accurately measured using a volumetric flask or a graduated cylinder. The mass of the empty container is first determined using an analytical balance. Then, the container with the liquid is weighed. The difference in mass gives the mass of the liquid.
-
Volume Measurement: The volume is read directly from the calibrated glassware.
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.[9]
Solubility Testing
A qualitative assessment of solubility in various solvents can provide insights into the polarity and functional groups of a compound.[10] A general procedure is as follows:
-
Sample and Solvent: A small, measured amount of the compound (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[10]
-
Addition of Solvent: A specific volume of the solvent (e.g., 3 mL) is added in portions, and the mixture is shaken vigorously after each addition.[10]
-
Observation: The mixture is observed to determine if the compound has dissolved.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarities, such as water, ethanol, diethyl ether, and toluene, to establish a solubility profile.[11][12]
Application in Drug Development: A Conceptual Workflow
While no specific signaling pathways involving this compound have been detailed in the available literature, the trifluoromethyl ketone moiety is a well-recognized pharmacophore in drug design, particularly for enzyme inhibitors.[13][14][15] The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a target for nucleophilic attack by amino acid residues in an enzyme's active site.[13] This can lead to the formation of a stable covalent adduct, resulting in potent and often irreversible inhibition.
The following diagram illustrates a generalized workflow for the development of trifluoromethyl ketone-based enzyme inhibitors, a potential application for compounds like this compound or its derivatives.
This workflow begins with the identification of a biological target and the design of a lead compound containing the trifluoromethyl ketone scaffold. This is followed by the chemical synthesis of various analogues to optimize properties such as potency and selectivity. The synthesized compounds then undergo a series of preclinical evaluations, including in vitro enzyme assays, cell-based assays, and in vivo animal models. Promising candidates proceed to toxicology studies and formulation development before entering clinical trials, with the ultimate goal of identifying a new drug candidate.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | 758-42-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one, a halogenated ketone of significant interest in synthetic and medicinal chemistry. The document details the compound's nomenclature, physicochemical properties, a plausible synthetic route, and its expected chemical reactivity. Experimental protocols for the proposed synthesis and representative reactions are provided, drawing from established methodologies for related halogenated ketones. Quantitative data is summarized in tabular format for ease of reference. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and reactive pathways, adhering to specified formatting guidelines. The potential applications of this compound in drug discovery and as a versatile chemical intermediate are also discussed.
Introduction
1,1,1-Trichloro-3,3,3-trifluoropropan-2-one, with the IUPAC name 1,1,1-trichloro-3,3,3-trifluoropropan-2-one , is a polyhalogenated ketone. Its structure, featuring both a trichloromethyl and a trifluoromethyl group flanking a carbonyl moiety, imparts unique electronic properties and reactivity, making it a potentially valuable building block in organic synthesis. The high degree of halogenation leads to a highly electrophilic carbonyl carbon, rendering the molecule susceptible to a variety of nucleophilic attacks.
The presence of the trifluoromethyl group is of particular interest in drug development, as its incorporation into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity. While specific applications of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one are not extensively documented, its structural similarity to other halogenated ketones suggests its potential utility as a precursor for synthesizing complex fluorinated molecules, including enzyme inhibitors and novel heterocyclic compounds.
Physicochemical and Spectroscopic Data
The quantitative data for 1,1,1-trichloro-3,3,3-trifluoropropan-2-one are summarized in the tables below. It is important to note that due to the limited availability of experimental data for this specific compound, some properties are estimated based on data from structurally similar compounds.
Table 1: Physicochemical Properties of 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one
| Property | Value | Source/Reference |
| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one | - |
| CAS Number | 758-42-9 | [1] |
| Molecular Formula | C₃Cl₃F₃O | [1] |
| Molecular Weight | 215.39 g/mol | [1] |
| Appearance | Colorless liquid (predicted) | - |
| Boiling Point | 86 °C | [2] |
| Density | 1.6 g/cm³ | [2] |
| Refractive Index | 1.381 | [2] |
Table 2: Predicted Spectroscopic Data for 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one
| Spectroscopy | Predicted Chemical Shifts / Frequencies |
| ¹³C NMR | Carbonyl carbon (C=O): ~180-190 ppmTrichloromethyl carbon (-CCl₃): ~90-100 ppmTrifluoromethyl carbon (-CF₃): ~115-125 ppm (quartet, ¹JC-F ≈ 280-290 Hz) |
| ¹⁹F NMR | Singlet at ~ -80 to -85 ppm (relative to CFCl₃) |
| IR Spectroscopy | Strong C=O stretch: ~1750-1780 cm⁻¹C-F stretches: ~1100-1300 cm⁻¹C-Cl stretches: ~600-800 cm⁻¹ |
Synthesis and Experimental Protocols
Proposed Synthesis: Exhaustive Chlorination of 1,1,1-Trifluoroacetone
The proposed synthesis involves the reaction of 1,1,1-trifluoroacetone with a chlorinating agent, such as chlorine gas, in the presence of a catalyst or under UV irradiation to promote radical chain chlorination.
Reaction:
CF₃C(O)CH₃ + 3 Cl₂ → CF₃C(O)CCl₃ + 3 HCl
Experimental Protocol: Synthesis of 1,1,1-Trichloro-3,3,3-trifluoropropan-2-one
Materials:
-
1,1,1-Trifluoroacetone (1.0 eq)
-
Chlorine gas (Cl₂) (excess)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN) or a high-intensity UV lamp
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Apparatus for gas handling and distillation
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer, dissolve 1,1,1-trifluoroacetone in an inert solvent such as carbon tetrachloride.
-
If using a chemical initiator, add a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to reflux (or the desired reaction temperature).
-
Slowly bubble chlorine gas through the solution while stirring vigorously. If using photochemical initiation, irradiate the flask with a UV lamp.
-
Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR spectroscopy (disappearance of the methyl proton signal of the starting material).
-
Continue the chlorination until the starting material is fully consumed. This may take several hours.
-
Once the reaction is complete, stop the flow of chlorine gas and cool the mixture to room temperature.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and excess chlorine.
-
Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure 1,1,1-trichloro-3,3,3-trifluoropropan-2-one.
Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one.
Chemical Reactivity and Experimental Protocols
The reactivity of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one is dominated by the highly electrophilic carbonyl carbon and the presence of two trihalomethyl groups. It is expected to undergo a variety of nucleophilic addition reactions.
Nucleophilic Addition Reactions
Due to the strong electron-withdrawing nature of the -CCl₃ and -CF₃ groups, the carbonyl carbon is highly susceptible to attack by nucleophiles.
General Reaction:
CF₃C(O)CCl₃ + Nu⁻ → CF₃C(O⁻)(Nu)CCl₃
4.1.1. Grignard Reaction
Reaction with Grignard reagents is expected to yield tertiary alcohols.
Experimental Protocol (General):
-
To a solution of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one (1.0 eq) in anhydrous diethyl ether or THF at 0 °C, add the Grignard reagent (e.g., RMgBr, 1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
After filtration and solvent evaporation, purify the resulting tertiary alcohol by column chromatography or distillation.
Reduction
Reduction of the carbonyl group can be achieved using various reducing agents to form the corresponding secondary alcohol.
Experimental Protocol (General):
-
In a round-bottom flask, dissolve 1,1,1-trichloro-3,3,3-trifluoropropan-2-one (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or THF).
-
Cool the solution to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or GC.
-
Upon completion, carefully quench the reaction with water or a dilute acid.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the alcohol product by distillation or column chromatography.
Reaction Workflow Diagram
Caption: Representative reactions of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one.
Applications in Drug Development and Research
While direct applications of 1,1,1-trichloro-3,3,3-trifluoropropan-2-one in drug development are not well-documented, its structural motifs suggest several potential areas of utility:
-
Enzyme Inhibitors: The trifluoromethyl ketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of various proteases. The high electrophilicity of the carbonyl in 1,1,1-trichloro-3,3,3-trifluoropropan-2-one could lead to potent covalent inhibitors.
-
Building Block for Fluorinated Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules containing the trifluoromethyl group, which is a key feature in many modern pharmaceuticals.
-
Chemical Probe: Its unique reactivity could be exploited in the development of chemical probes for studying biological processes.
Conclusion
1,1,1-Trichloro-3,3,3-trifluoropropan-2-one is a highly functionalized ketone with significant potential as a synthetic intermediate. Although detailed experimental data for this specific compound is sparse, its synthesis and reactivity can be reasonably predicted based on established principles of organic chemistry. This guide provides a foundational understanding of its properties, a plausible synthetic route, and expected reactivity, offering a valuable resource for researchers interested in exploring the chemistry and applications of this unique polyhalogenated compound. Further investigation into its synthesis and reactivity is warranted to fully unlock its potential in organic synthesis and medicinal chemistry.
References
An In-depth Technical Guide on the Stability and Reactivity of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trichlorotrifluoroacetone is a halogenated ketone of significant interest in synthetic chemistry due to the presence of both trichloromethyl and trifluoromethyl groups. These electron-withdrawing groups impart unique reactivity to the carbonyl functionality, making it a valuable building block for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, consolidating available data on its thermal stability, reactivity with various classes of chemical reagents, and material compatibility. Detailed experimental protocols for the evaluation of its stability and reactivity are also presented to aid researchers in their laboratory work.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₃Cl₃F₃O |
| Molecular Weight | 215.39 g/mol [1][2] |
| CAS Number | 758-42-9[1][2] |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Density | Not specified in available literature |
Stability
Thermal Stability
While specific experimental data on the thermal decomposition of this compound is not available, studies on analogous halogenated compounds can provide some insights. For instance, the thermal decomposition of 1,1,1-trifluoroethane has been studied, though the reaction mechanism is likely different.[3]
General Experimental Protocol for Determining Thermal Stability (TGA/DSC):
A generic protocol for assessing the thermal stability of a compound like this compound using TGA and DSC is provided below.
Objective: To determine the decomposition temperature and characterize the thermal events of this compound.
Materials:
-
This compound
-
TGA instrument
-
DSC instrument
-
Inert gas (e.g., Nitrogen, Argon)
-
Aluminum or other suitable sample pans
Procedure (TGA):
-
Calibrate the TGA instrument according to the manufacturer's instructions.
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset temperature of mass loss is an indicator of the decomposition temperature.
Procedure (DSC):
-
Calibrate the DSC instrument using appropriate standards (e.g., indium).
-
Place a small, accurately weighed sample (typically 2-5 mg) of this compound into a DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram for endothermic or exothermic peaks, which may correspond to melting, boiling, or decomposition.
Data Analysis:
-
TGA: Determine the onset temperature of decomposition (Td) and the temperature of maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
DSC: Identify the temperatures and enthalpies of any observed phase transitions or reactions.
Reactivity
The reactivity of this compound is centered around the electrophilic carbonyl carbon, which is activated by the adjacent electron-withdrawing trichloromethyl and trifluoromethyl groups. This enhanced electrophilicity makes it susceptible to nucleophilic attack.
Reactivity with Bases (Hydrolysis)
Halogenated ketones are known to undergo hydrolysis in the presence of bases. A patent for the production of 1,1,1-trifluoroacetone mentions that halogenated trifluoroacetones are hydrolyzed in the presence of a base.[4] This reaction likely proceeds via nucleophilic addition of a hydroxide ion to the carbonyl carbon, followed by subsequent elimination steps.
Logical Workflow for Base-Mediated Hydrolysis:
References
An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone
This guide provides a comprehensive overview of 1,1,1-Trichlorotrifluoroacetone, including its chemical identifiers, physical and chemical properties, and its relevance in synthetic chemistry. The information is tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Synonyms
This compound is a halogenated ketone. It is important to distinguish it from its isomers, such as 1,1,3-Trichlorotrifluoroacetone. The synonyms and identifiers for this compound are summarized below.
| Identifier Type | Value |
| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one[][2] |
| CAS Number | 758-42-9[2][3][4] |
| Molecular Formula | C3Cl3F3O[2][3][4][5] |
| Molecular Weight | 215.39 g/mol [3][4][5] |
| Synonyms | TCTFA[][6], trichlorotrifluoroacetone[][3][6], 1,1,1-Trichloro-3,3,3-trifluoroacetone[4][5], 2-Propanone, 1,1,1-trichloro-3,3,3-trifluoro-[][5], 1,1,1-trichloro-3,3,3-trifluoroacetone[], 3,3,3-Trichloro-1,1,1-trifluoroacetone[6] |
| InChI Key | AVTAIKNWAIKGEV-UHFFFAOYSA-N[][2] |
| SMILES | C(=O)(C(F)(F)F)C(Cl)(Cl)Cl[] |
Note: No specific trade names were identified in the search results; the compound is primarily referred to by its chemical names and synonyms.
Physicochemical Properties
The table below lists key physical and chemical properties of this compound.
| Property | Value |
| Boiling Point | 86 °C[6] |
| Density | 1.6 g/cm³[6] |
| Refractive Index | 1.381[6] |
| Appearance | Clear liquid[6] |
| Purity | Often available at 97%[][7] |
Role in Organic Synthesis and Drug Discovery
Incorporating a trifluoromethyl (-CF3) group is a critical strategy in modern drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8][9] While specific experimental protocols for this compound are not detailed in the provided search results, its structural relative, 1,1,1-trifluoroacetone, is a known precursor for synthesizing various important chemical intermediates.[10][11]
The logical workflow for the application of trifluoromethylated ketones in drug discovery, particularly as enzyme inhibitors, is illustrated below. These ketones can act as transition-state analog inhibitors for proteases, such as cysteine and serine proteases.[8] The highly electrophilic carbonyl carbon of the trifluoromethyl ketone moiety readily reacts with active site nucleophiles to form a stable tetrahedral intermediate, thereby inhibiting the enzyme's catalytic activity.[8]
Caption: Logical workflow for the use of trifluoromethylated ketones in enzyme inhibition.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, a general conceptual protocol for the synthesis of a related compound, 1,1,1-trifluoroacetone, from ethyl 4,4,4-trifluoroacetoacetate is described. This can serve as a reference for the type of synthetic methodology that might be employed for related compounds.
Conceptual Protocol: Synthesis of 1,1,1-Trifluoroacetone
This protocol is based on the reaction of ethyl 4,4,4-trifluoroacetoacetate with an organic acid in an anhydrous state.[10]
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Methanesulfonic acid
-
Round-bottom flask
-
Constant pressure dropping funnel
-
Cold trap (-40°C)
-
Heating mantle
Procedure:
-
Heat methanesulfonic acid to 100°C in a round-bottom flask.
-
Add ethyl 4,4,4-trifluoroacetoacetate dropwise to the heated methanesulfonic acid using a constant pressure dropping funnel.
-
During the addition, the product, 1,1,1-trifluoroacetone, is generated and should be collected in a cold trap maintained at -40°C.
-
After the addition is complete, maintain the reaction temperature at 100°C for 1 hour.
-
Increase the temperature to 110°C and hold for 2 hours to ensure the reaction goes to completion.
-
The collected colorless liquid in the cold trap is the 1,1,1-trifluoroacetone product.
-
Purity can be assessed using Gas Chromatography (GC).
Experimental Workflow for Synthesis
The general workflow for a chemical synthesis experiment, such as the one described above, is depicted in the following diagram.
Caption: A generalized workflow for a typical organic synthesis experiment.
References
- 2. 1,1,1-trichloro-3,3,3-trifluoroacetone [webbook.nist.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | 758-42-9 [chemicalbook.com]
- 7. This compound | 758-42-9 | INDOFINE Chemical Company [indofinechemical.com]
- 8. benchchem.com [benchchem.com]
- 9. jelsciences.com [jelsciences.com]
- 10. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 11. US7002043B2 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,1,1-Trichlorotrifluoroacetone: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9). It details the limited historical information available on its initial synthesis and explores its role as a chemical intermediate. The guide summarizes its known physical and spectroscopic data in structured tables, outlines a key synthetic reaction, and presents a logical workflow for its synthesis. This document serves as a foundational resource for professionals in organic synthesis and drug development, offering insights into this highly halogenated ketone.
Introduction
This compound, with the chemical formula C₃Cl₃F₃O, is a fully halogenated derivative of acetone.[1][2] Its structure, featuring both a trichloromethyl and a trifluoromethyl group bonded to a carbonyl carbon, makes it a subject of interest in the field of organofluorine chemistry. The high degree of halogenation imparts unique chemical and physical properties to the molecule. While its history is not as extensively documented as some other halogenated compounds, its significance lies in its potential as a precursor and intermediate in organic synthesis.
Discovery and History
The precise first synthesis and discovery of this compound are not well-documented in readily available scientific literature. Its history is primarily understood through its emergence as a chemical intermediate in patents and specialized chemical catalogs.
The context for its synthesis likely arose from the broader mid-20th-century exploration of polyhalogenated organic compounds, driven by the search for new materials with unique properties, such as refrigerants, solvents, and anesthetic agents. The development of new fluorination and chlorination techniques during this period enabled the synthesis of a wide array of halogenated ketones.
While a definitive "discovery" paper has not been identified, a key early reference to a related synthetic methodology appears in the Journal of Organic Chemistry in 1970 and later in Organic Syntheses Collective Volume 6 in 1988. These publications detail synthetic methods that are relevant to the preparation of halogenated ketones, suggesting that by this period, the synthesis of such compounds was becoming more established.
Physicochemical Properties
This compound is a compound whose properties are largely dictated by its heavy halogenation. The available quantitative data is summarized below for clarity and ease of comparison.
| Property | Value | Reference |
| CAS Number | 758-42-9 | [1][2][3] |
| Molecular Formula | C₃Cl₃F₃O | [1][2][3] |
| Molecular Weight | 215.39 g/mol | [1][2][3] |
| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoropropan-2-one | [] |
| Synonyms | TCTFA, Trichlorotrifluoroacetone | [] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Data | Values | Reference |
| Ionization Energy | 10.80 ± 0.01 eV | [3] |
| 11.24 ± 0.02 eV (Vertical) | [3] |
Synthesis and Reactions
While the initial historical synthesis remains elusive, this compound is known to be used as a starting material in the synthesis of other fluorinated compounds. A key reaction is its use in the preparation of 1,1,1-trifluoroacetone.
Experimental Protocol: Hydrogenolysis to 1,1,1-Trifluoroacetone
This protocol is based on processes described in patents for the production of 1,1,1-trifluoroacetone, where this compound is a potential, though not explicitly detailed, starting material.
Objective: To produce 1,1,1-trifluoroacetone via the hydrogenolysis of this compound.
Materials:
-
This compound
-
Hydrogen gas
-
Palladium on activated carbon catalyst (5% Pd)
-
Water (solvent)
-
Glass-lined reactor equipped with a stirrer, gas inlet, and condenser
Procedure:
-
The glass-lined reactor is charged with water, the 5% palladium on activated carbon catalyst, and this compound.
-
The reactor is sealed, and stirring is initiated to create a suspension.
-
The reactor is purged with an inert gas, such as nitrogen, to remove any air.
-
Hydrogen gas is introduced into the reactor at a controlled pressure.
-
The reaction mixture is heated to a temperature between 50 and 150°C.
-
The reaction is allowed to proceed with continuous stirring until the consumption of hydrogen gas ceases, indicating the completion of the reaction.
-
The reactor is cooled to room temperature, and the excess hydrogen gas is safely vented.
-
The reaction mixture is filtered to remove the palladium on carbon catalyst.
-
The resulting aqueous solution of 1,1,1-trifluoroacetone can be purified by distillation.
Logical Relationships and Workflows
The synthesis of 1,1,1-trifluoroacetone from a halogenated precursor like this compound can be visualized as a clear workflow.
References
Theoretical Examination of 1,1,1-Trichlorotrifluoroacetone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Trichlorotrifluoroacetone is a halogenated ketone of significant interest due to its unique electronic and chemical properties conferred by the presence of both chlorine and fluorine atoms. This technical guide provides a summary of its fundamental physicochemical properties and delves into the theoretical and computational methodologies that can be used for its in-depth study. While comprehensive theoretical research specifically focused on this compound is limited in publicly available literature, this document outlines the established computational chemistry approaches for analogous halogenated ketones. These methodologies are crucial for understanding its molecular structure, vibrational modes, electronic characteristics, and reactivity. This guide serves as a foundational resource for researchers initiating theoretical investigations into this and similar halogenated compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a baseline for further theoretical and experimental work.
| Property | Value | Source |
| Molecular Formula | C₃Cl₃F₃O | General Chemical Databases |
| Molecular Weight | 215.39 g/mol | General Chemical Databases |
| CAS Number | 758-42-9 | General Chemical Databases |
| Canonical SMILES | C(=O)(C(F)(F)F)C(Cl)(Cl)Cl | General Chemical Databases |
| InChI Key | AVTAIKNWAIKGEV-UHFFFAOYSA-N | General Chemical Databases |
Theoretical Studies and Computational Methodology
Direct and extensive theoretical studies on this compound are not widely reported. However, established computational methods can provide significant insights into its molecular and electronic properties.
Conformational Analysis
The internal rotation of the -CF₃ and -CCl₃ groups around the C-C bonds will determine the stable conformers of this compound. A potential energy surface scan can be performed by systematically rotating these groups to identify energy minima, which correspond to stable conformations, and energy maxima, which represent transition states between conformers.
Experimental Protocol: A typical computational protocol for conformational analysis would involve:
-
Initial Structure Generation: Building an initial 3D structure of this compound.
-
Potential Energy Surface Scan: Performing a relaxed scan of the dihedral angles corresponding to the rotation of the trifluoromethyl and trichloromethyl groups. This is often done using a computationally less expensive method like Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G*).
-
Geometry Optimization: The identified minima (stable conformers) and maxima (transition states) from the scan are then fully optimized at a higher level of theory (e.g., B3LYP/6-311+G(d,p) or MP2/aug-cc-pVDZ) to obtain accurate geometries and relative energies.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that the minima have all real frequencies and the transition states have exactly one imaginary frequency.
Vibrational Spectroscopy
Theoretical vibrational analysis is essential for interpreting experimental infrared (IR) and Raman spectra. The calculated vibrational frequencies and their corresponding normal modes can be used to assign spectral bands to specific molecular motions.
Experimental Protocol:
-
Geometry Optimization: An accurate equilibrium geometry is first obtained using a high level of theory and a large basis set.
-
Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory.
-
Anharmonic Corrections: For a more accurate comparison with experimental spectra, anharmonic frequency calculations can be performed, as they account for the non-quadratic nature of the potential energy surface.
-
Intensity Calculations: IR intensities and Raman activities are also calculated to simulate the full spectrum.
Electronic Structure and Properties
The electronic properties of this compound, such as its dipole moment, polarizability, and frontier molecular orbitals (HOMO and LUMO), are key to understanding its reactivity and intermolecular interactions.
Experimental Protocol:
-
Wavefunction or Electron Density Calculation: A single-point energy calculation is performed on the optimized geometry using a suitable level of theory (e.g., DFT, MP2, or Coupled Cluster).
-
Population Analysis: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to determine atomic charges and analyze the nature of chemical bonds.
-
Molecular Orbital Analysis: The energies and compositions of the frontier molecular orbitals (HOMO and LUMO) are analyzed to understand the molecule's electrophilic and nucleophilic character.
-
Ionization Energy and Electron Affinity: The vertical ionization energy and electron affinity can be calculated to compare with experimental values. Experimental studies have determined the vertical ionization energy of this compound to be 11.24 ± 0.02 eV, which has been compared with CNDO (Complete Neglect of Differential Overlap) calculations.
Quantitative Theoretical Data
Due to the limited specific literature, a comprehensive table of theoretical data for this compound cannot be provided. However, Table 2 presents the type of data that would be generated from the computational protocols described above.
| Parameter | Expected Data from Theoretical Calculations |
| Rotational Constants (GHz) | A, B, C constants for each stable conformer |
| Relative Energies (kcal/mol) | Energy difference between conformers |
| Dipole Moment (Debye) | Total dipole moment and its components |
| Key Vibrational Frequencies (cm⁻¹) | C=O stretch, C-C stretch, C-F stretches, C-Cl stretches |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital |
| Ionization Energy (eV) | Calculated adiabatic and vertical ionization energies |
| Electron Affinity (eV) | Calculated adiabatic and vertical electron affinities |
Visualization of a General Computational Workflow
The following diagram illustrates a typical workflow for the theoretical investigation of a molecule like this compound.
Caption: A generalized workflow for the computational study of molecular properties.
Conclusion
While dedicated theoretical studies on this compound are sparse, the application of standard and advanced computational chemistry techniques can provide a wealth of information regarding its structure, properties, and potential reactivity. This guide outlines the necessary theoretical framework and computational protocols for researchers to undertake such investigations. The insights gained from these theoretical studies would be invaluable for its potential applications in materials science, as a synthetic intermediate, and in understanding the fundamental chemistry of halogenated organic compounds. Further focused theoretical research on this molecule is warranted to fill the existing knowledge gap.
spectroscopic data for 1,1,1-Trichlorotrifluoroacetone (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Analysis of 1,1,1-Trichlorotrifluoroacetone
For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's structural and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating these characteristics. This guide provides a detailed overview of the expected spectroscopic data for this compound (CAS 758-42-9), outlines the experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data Presentation
While comprehensive, publicly available spectra for this compound are limited, we can predict the characteristic spectroscopic features based on its structure, which contains a carbonyl group, a trichloromethyl group, and a trifluoromethyl group. The following tables summarize the expected quantitative data.
Table 1: Predicted ¹³C and ¹⁹F NMR Data for this compound
| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constant (J, Hz) |
| ¹³C | Carbonyl (C=O) | 180 - 190 | Quartet | ~35-45 (²JCF) |
| ¹³C | Trichloromethyl (-CCl₃) | 90 - 100 | Singlet | - |
| ¹³C | Trifluoromethyl (-CF₃) | 115 - 125 | Quartet | ~280-290 (¹JCF) |
| ¹⁹F | Trifluoromethyl (-CF₃) | -70 to -80 | Singlet | - |
Note: ¹H NMR is not applicable for this compound as it does not contain any hydrogen atoms.
Table 2: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Carbonyl (C=O) | Stretch | 1750 - 1780 | Strong |
| C-Cl | Stretch | 600 - 800 | Strong |
| C-F | Stretch | 1100 - 1300 | Strong |
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Proposed Fragment Ion | Notes |
| 214, 216, 218 | [C₃Cl₃F₃O]⁺ (Molecular Ion) | Isotopic pattern due to three chlorine atoms. |
| 117, 119, 121 | [CCl₃]⁺ | Isotopic pattern due to three chlorine atoms. |
| 97 | [CF₃CO]⁺ | - |
| 69 | [CF₃]⁺ | Often a prominent peak. |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and fluorine framework of the molecule.
Methodology:
-
Sample Preparation: A solution of this compound (typically 10-50 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a clean, dry 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the ¹³C frequency.
-
A standard single-pulse experiment with proton decoupling is performed.
-
Key parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
The spectrometer is tuned to the ¹⁹F frequency.
-
A standard single-pulse experiment is performed. Proton decoupling is not necessary.
-
A reference standard, such as trifluorotoluene, may be used.
-
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak (for ¹³C) or an external standard.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates or ATR crystal is recorded.
-
The sample is placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The positions (in cm⁻¹) and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection, or more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight, and the fragmentation pattern provides structural information. The isotopic distribution, particularly for chlorine, is a key diagnostic feature.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Methodological & Application
Application Notes and Protocols for 1,1,1-Trichlorotrifluoroacetone in Organic Synthesis
General information suggests that 1,1,1-trichloro-3,3,3-trifluoro-2-propanone is primarily utilized as an intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its high reactivity is attributed to the presence of electron-withdrawing halogen groups. However, detailed experimental procedures, reaction schemes, and yield data for its application in organic synthesis are not documented in the currently accessible scientific literature.
Due to the absence of specific applications and experimental data, we are unable to provide detailed application notes, protocols, and the requested data visualizations for 1,1,1-trichlorotrifluoroacetone at this time. Researchers and drug development professionals interested in the potential applications of this compound may need to conduct exploratory research to determine its reactivity and utility in specific synthetic transformations.
Application Notes and Protocols for 1,1,1-Trichlorotrifluoroacetone as a Derivatizing Agent
Disclaimer: Extensive literature searches did not yield specific, published applications or detailed protocols for the use of 1,1,1-Trichlorotrifluoroacetone as a derivatizing agent for GC-MS analysis. The following application notes and protocols are hypothetical and based on the general chemical reactivity of ketones with primary and secondary amines. This information is intended for research and development professionals and should be adapted and validated carefully in a laboratory setting.
Introduction
This compound is a halogenated ketone with the chemical formula C₃Cl₃F₃O. Its strong electron-withdrawing trifluoromethyl and trichloromethyl groups make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This inherent reactivity suggests its potential as a derivatizing agent for polar analytes containing primary and secondary amine functional groups, such as amphetamines and amino acids.
Derivatization is a critical step in gas chromatography (GC) to improve the volatility, thermal stability, and chromatographic behavior of polar compounds. The reaction of an amine with a ketone, such as this compound, is expected to form a Schiff base (for primary amines) or an enamine (for secondary amines). These derivatives are typically more volatile and less polar than the parent amines, leading to improved peak shapes and enhanced sensitivity in GC and GC-Mass Spectrometry (GC-MS) analysis. The fluorine and chlorine atoms in the derivative can also provide unique mass spectral fragmentation patterns, aiding in structural elucidation and selective detection.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 758-42-9 |
| Molecular Formula | C₃Cl₃F₃O |
| Molecular Weight | 215.39 g/mol |
| Boiling Point | 86-90 °C |
| Appearance | Colorless liquid (presumed) |
| Purity | Typically available at >95% |
Safety and Handling Precautions
This compound is a reactive chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[1][2]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] For operations with a risk of splashing, a face shield is recommended. In case of inadequate ventilation, use respiratory protection.[1]
-
Handling: Avoid breathing vapors or mist.[1][2] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1] Keep the container tightly closed and store it in a well-ventilated place.[1]
-
First Aid:
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1]
-
If on skin: Wash with plenty of water.[1]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[1]
-
In all cases of exposure, seek immediate medical attention.
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[1]
Hypothetical Derivatization of Primary Amines
This protocol describes a hypothetical procedure for the derivatization of a primary amine-containing analyte (e.g., amphetamine) with this compound to form a Schiff base derivative for GC-MS analysis.
-
Analyte standard solution (e.g., amphetamine in methanol)
-
This compound
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen gas supply for evaporation
-
GC-MS system
-
Sample Preparation:
-
Pipette a known volume of the analyte standard solution into a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Derivatization Reaction:
-
Add 100 µL of anhydrous solvent (e.g., toluene) to the dried analyte to redissolve it.
-
Add a 10-fold molar excess of this compound to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the reaction mixture at 60-80 °C for 30-60 minutes. Note: Optimal temperature and time should be determined experimentally.
-
After heating, allow the vial to cool to room temperature.
-
-
Work-up and Sample Preparation for GC-MS:
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or hexane).
-
Inject 1 µL of the final solution into the GC-MS system.
-
Hypothetical GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of the hypothetical derivatives. These should be optimized for the specific analyte and instrumentation.
| Parameter | Suggested Value |
| GC System | Gas chromatograph with a mass selective detector |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp: 80 °C, hold for 1 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Hypothetical Quantitative Data Summary
The following table presents a hypothetical summary of quantitative data for the analysis of two primary amines after derivatization with this compound. This data is illustrative and not based on experimental results.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity (R²) (10-500 ng/mL) |
| Amphetamine Derivative | 12.5 | 1.0 | 5.0 | 0.998 |
| Phentermine Derivative | 13.2 | 1.5 | 5.0 | 0.997 |
Visualizations
Caption: Hypothetical workflow for the derivatization of amines.
Caption: Formation of a Schiff base from a primary amine.
References
applications of 1,1,1-Trichlorotrifluoroacetone in proteomics research
Application Notes and Protocols for Proteomics Research
Topic: Applications of 1,1,1-Trichlorotrifluoroacetone in Proteomics Research
Initial Assessment: A comprehensive review of scientific literature, chemical databases, and proteomics-focused resources indicates that This compound is not a recognized or utilized reagent in proteomics research . There are no established protocols or published applications for this compound in protein derivatization, labeling, or sample preparation for mass spectrometry.
It is highly probable that the query arises from a confusion with a similarly named, yet fundamentally different, and widely used method in proteomics: Trichloroacetic Acid (TCA) / Acetone Precipitation . This technique is a cornerstone of proteomics sample preparation for concentrating protein samples and removing contaminants.
Therefore, this document will provide detailed Application Notes and Protocols for the TCA/Acetone Protein Precipitation method, a technique highly relevant to researchers, scientists, and drug development professionals in the field of proteomics.
Application Note: Trichloroacetic Acid (TCA) / Acetone Protein Precipitation in Proteomics
Principle
TCA/Acetone precipitation is a robust method for concentrating proteins from dilute solutions and removing interfering substances such as salts, detergents, lipids, and nucleic acids.[1][2][3] The mechanism involves two main actions:
-
Trichloroacetic Acid (TCA): As a strong acid, TCA protonates proteins, neutralizing the negative charges on their surfaces. This disrupts the hydration shell around the protein molecules, leading to a loss of solubility and aggregation.[4][5]
-
Acetone: This organic solvent further reduces protein solubility by decreasing the dielectric constant of the solution, which enhances electrostatic interactions between protein molecules, and by displacing the hydration layer, promoting hydrophobic aggregation. The use of cold acetone helps to minimize protein denaturation during this process.[5][6]
The combination of TCA and acetone is often more effective than either reagent alone, leading to efficient protein precipitation. The resulting protein pellet is then washed with acetone to remove any residual TCA, which can interfere with downstream applications like isoelectric focusing and mass spectrometry.[1][5]
Applications in Proteomics
TCA/acetone precipitation is a versatile technique employed at various stages of proteomics workflows:
-
Concentration of Dilute Protein Samples: It is highly effective for increasing the concentration of proteins from large volume samples, such as cell culture supernatants or chromatographic fractions.[1]
-
Sample Clean-up: The primary application is the removal of a wide range of non-protein contaminants that can interfere with downstream analyses like 2D-gel electrophoresis and mass spectrometry.[2][3]
-
Preparation for Mass Spectrometry: By removing salts and detergents, this method prepares protein samples for enzymatic digestion and subsequent analysis by LC-MS/MS.[5]
-
Removal of Interfering Substances from Complex Samples: It is particularly useful for challenging samples like plant tissues, which contain high levels of secondary metabolites, polyphenols, and pigments.[7][8]
Advantages and Limitations
Table 1: Advantages and Limitations of TCA/Acetone Protein Precipitation
| Advantages | Limitations |
| Effective Removal of Contaminants: Efficiently removes salts, detergents, lipids, and nucleic acids.[1][2][3] | Protein Denaturation: The acidic nature of TCA and the use of organic solvents can cause irreversible protein denaturation.[3][5] |
| High Protein Recovery (with optimization): Can achieve good protein yields, especially for concentrating dilute samples.[9] | Pellet Resolubilization Issues: The resulting protein pellet can be difficult to redissolve completely.[1][7] |
| Simplicity and Speed: The protocol is relatively simple, fast, and does not require specialized equipment.[2][3][8] | Potential for Protein Loss: Some proteins may be lost during the precipitation and washing steps.[9] |
| Cost-Effective: The reagents used are inexpensive and readily available. | Residual TCA: Incomplete removal of TCA can interfere with downstream analyses, particularly mass spectrometry.[1][5] |
| Inactivation of Proteases: The harsh conditions help to minimize protein degradation by endogenous proteases.[7][8] | Co-precipitation of Non-proteinaceous Material: Some contaminants may still be present in the final pellet. |
Quantitative Data Overview
The efficiency of protein recovery with TCA/acetone precipitation can vary depending on the sample type, protein concentration, and the specific protocol used.
Table 2: Comparative Protein Recovery with Different Precipitation Methods
| Method | Sample Type | Protein Recovery Efficiency | Reference |
| TCA/Acetone | Chinese Hamster Ovary (CHO) cell homogenate | 77.91 ± 8.79% | [9] |
| Acetone | Chinese Hamster Ovary (CHO) cell homogenate | 103.12 ± 5.74% | [9] |
| Methanol/Chloroform | Chinese Hamster Ovary (CHO) cell homogenate | 94.22 ± 4.86% | [9] |
| TCA/Acetone | Human Plasma | Lower than Acetone and TCA/Acetone wash | |
| Acetone | Human Plasma | Highest among the three methods tested | |
| TCA/Acetone | Dilute samples in denaturing buffers | Lower reproducibility than acetone | [10] |
| Acetone | Dilute samples in denaturing buffers | Higher protein recovery and reproducibility | [10] |
Note: Protein recovery can exceed 100% in some measurements due to the removal of substances that interfere with protein quantification assays in the starting material.
Experimental Protocols
Protocol 1: Standard TCA/Acetone Precipitation of Proteins from Solution
This protocol is suitable for concentrating and cleaning up protein samples from aqueous solutions, such as cell lysates or chromatographic fractions.
Materials:
-
Trichloroacetic acid (TCA) stock solution (100% w/v)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Resuspension buffer (e.g., 8 M urea, 2 M thiourea, 4% CHAPS, 50 mM DTT)
Procedure:
-
Sample Preparation: Place the protein sample (e.g., 1 mL of cell lysate) in a microcentrifuge tube.[11]
-
TCA Addition: Add 1/4 volume of 100% TCA to the protein sample to achieve a final concentration of 20%. For 1 mL of sample, add 250 µL of 100% TCA.[12]
-
Incubation: Mix thoroughly by vortexing and incubate on ice for 30 minutes to 1 hour to allow for protein precipitation.[1][11]
-
Centrifugation: Centrifuge the sample at 14,000 x g for 15 minutes at 4°C.[11][12]
-
Supernatant Removal: Carefully decant the supernatant without disturbing the protein pellet.
-
Acetone Wash: Add 1 mL of ice-cold acetone to the pellet. This step washes away the residual TCA.[11][12]
-
Second Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Repeat Wash (Optional but Recommended): Carefully remove the supernatant and repeat the acetone wash (steps 6 and 7) for a total of two washes.[12]
-
Drying the Pellet: After the final wash, remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it will be difficult to resolubilize.
-
Resuspension: Resuspend the pellet in a suitable buffer for your downstream application (e.g., SDS-PAGE sample buffer, or a buffer compatible with enzymatic digestion for mass spectrometry).
Protocol 2: Modified TCA/Acetone Precipitation for Plant Tissues
This modified protocol is faster and can be more suitable for plant tissues, minimizing protein degradation.[7][8]
Materials:
-
Extraction Buffer (e.g., 1% SDS, 0.1 M Tris-HCl pH 6.8, 2 mM EDTA)
-
20% TCA in ice-cold acetone
-
Ice-cold 80% acetone
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Protein Extraction: Homogenize plant tissue in the extraction buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[7][8]
-
Precipitation: Add an equal volume of 20% TCA in ice-cold acetone to the protein extract (1:1 v/v).[7][8] This results in a final concentration of 10% TCA / 50% acetone.
-
Centrifugation: Centrifuge at 15,000 x g for 3 minutes at 4°C.[8]
-
Supernatant Removal: Discard the supernatant.
-
Acetone Wash: Wash the pellet with ice-cold 80% acetone.[7][8]
-
Centrifugation: Centrifuge at 15,000 x g for 3 minutes at 4°C. Repeat the wash step.[8]
-
Drying and Resuspension: Briefly air-dry the pellet and resuspend in the appropriate buffer.
Visualizations
Caption: Workflow for TCA/Acetone Protein Precipitation.
References
- 1. homework.study.com [homework.study.com]
- 2. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Trichloroacetic acid-induced protein precipitation involves the reversible association of a stable partially structured intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. Modified TCA/acetone precipitation of plant proteins for proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. ejbiotechnology.info [ejbiotechnology.info]
- 10. PXD003653 - Protein precipitation of diluted samples with acetone leads to higher protein recovery and reproducibility in comparison with TCA/acetone approach - OmicsDI [omicsdi.org]
- 11. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]
- 12. its.caltech.edu [its.caltech.edu]
Application Notes and Protocols for 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 1,1,1-Trichlorotrifluoroacetone, including its chemical properties, safety information, and potential applications in organic synthesis. While specific experimental protocols for this compound are not widely documented in publicly available literature, this document outlines potential synthetic transformations based on the known reactivity of related compounds.
Chemical and Physical Properties
This compound, with the CAS number 758-42-9, is a halogenated ketone.[1] Its key physical and chemical properties are summarized in the table below for easy reference.[2][]
| Property | Value |
| Molecular Formula | C₃Cl₃F₃O |
| Molecular Weight | 215.39 g/mol [1] |
| Boiling Point | 86-90 °C |
| Density | 1.6 g/cm³ |
| Appearance | Not specified, likely a liquid |
| CAS Number | 758-42-9[1] |
Safety and Handling
This compound is a hazardous chemical and requires strict safety precautions during handling and use. It is classified as a dangerous good for transport.[1] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Potential Applications in Organic Synthesis
While specific applications for this compound are not extensively reported, its structure suggests its utility as a building block in organic synthesis, particularly for the introduction of the trifluoromethyl (CF₃) and trichloromethyl (CCl₃) groups into organic molecules. The presence of these two electron-withdrawing groups activates the carbonyl group, making it a potent electrophile.
Based on the reactivity of analogous trifluoromethyl ketones, this compound could potentially be employed in the following types of reactions:
-
Nucleophilic Addition Reactions: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), enolates, amines, and alcohols. These reactions would lead to the formation of tertiary alcohols containing both trifluoromethyl and trichloromethyl moieties.
-
Synthesis of Heterocyclic Compounds: As a bifunctional electrophile, it could serve as a precursor for the synthesis of various trifluoromethylated and trichloromethylated heterocyclic compounds.[4][5] Reactions with binucleophiles like hydrazines, hydroxylamine, and amidines could lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.
-
Reductive Amination: Reaction with amines in the presence of a reducing agent could yield trifluoromethyl- and trichloromethyl-substituted amines.
Experimental Protocols (Hypothetical)
The following are hypothetical experimental protocols based on the known reactivity of similar compounds. These protocols have not been experimentally validated for this compound and should be approached with caution, starting with small-scale trials and rigorous safety measures.
General Workflow for Nucleophilic Addition
This workflow outlines a general procedure for the reaction of this compound with a generic nucleophile.
Caption: General workflow for nucleophilic addition to this compound.
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, add a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to a suitable temperature (e.g., -78 °C or 0 °C) using a cooling bath.
-
Nucleophile Addition: Slowly add the nucleophile (1.1 - 1.5 eq) to the stirred solution via the dropping funnel.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing and Drying: Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and HRMS).
Hypothetical Synthesis of a Trifluoromethylated Pyrazole
This protocol describes a potential pathway for the synthesis of a pyrazole derivative.
Caption: Hypothetical workflow for pyrazole synthesis.
Protocol:
-
Reaction Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the product.
-
Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: Characterize the final product by spectroscopic methods.
Data Presentation
Currently, there is a lack of published quantitative data for reactions involving this compound. Researchers are encouraged to meticulously record and report data such as reaction yields, spectroscopic data (¹H, ¹³C, ¹⁹F NMR, IR, MS), and physical properties of newly synthesized compounds to contribute to the scientific understanding of this reagent.
Conclusion
This compound holds potential as a valuable building block for the synthesis of complex fluorinated and chlorinated molecules. The high electrophilicity of its carbonyl group suggests a rich reaction chemistry waiting to be explored. The hypothetical protocols provided herein, based on the reactivity of analogous compounds, offer a starting point for researchers interested in investigating the synthetic utility of this compound. It is imperative that all experimental work is conducted with the utmost attention to safety. The scientific community would greatly benefit from the publication of detailed experimental procedures and characterization data for reactions involving this compound.
References
Application Notes and Protocols: 1,1,1-Trichlorotrifluoroacetone in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,1-Trichlorotrifluoroacetone is a halogenated ketone with the chemical formula C₃Cl₃F₃O. While direct applications of this compound as a building block in medicinal chemistry are not extensively documented in publicly available literature, its primary role appears to be as a precursor for the synthesis of 1,1,1-trifluoroacetone. The latter is a valuable reagent for introducing the trifluoromethyl (CF₃) group into organic molecules, a common strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]
This document will provide an overview of the potential of this compound as a starting material for the synthesis of medicinally relevant compounds, focusing on its conversion to 1,1,1-trifluoroacetone and the subsequent application of this key intermediate.
Key Application: Precursor to 1,1,1-Trifluoroacetone
The most prominent documented use of this compound is in the synthesis of 1,1,1-trifluoroacetone through a reduction process that replaces the chlorine atoms with hydrogen. One patented method involves the hydrogenolysis of a mixture containing 1,1,1-trichloro-3,3,3-trifluoroacetone.[3] This conversion is significant because 1,1,1-trifluoroacetone is a versatile building block for creating novel fluorinated pharmaceuticals.[2][4]
Application of the Derived 1,1,1-Trifluoroacetone in Medicinal Chemistry
Once obtained, 1,1,1-trifluoroacetone can be utilized in various synthetic transformations to produce bioactive molecules. A major application is the synthesis of trifluoromethyl ketones (TFMKs), which are potent enzyme inhibitors, particularly of proteases.[1] The electrophilic nature of the ketone in TFMKs allows them to form stable tetrahedral intermediates with active site nucleophiles of enzymes, effectively blocking their catalytic activity.[1]
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Trifluoroacetone from this compound (Conceptual)
This protocol is based on the general principle of hydrogenolysis of halogenated ketones as described in the patent literature.[3]
Materials:
-
This compound
-
Palladium on activated carbon catalyst (e.g., 5% Pd/C)
-
Water
-
Hydrogen gas
-
Reactor suitable for hydrogenation reactions (e.g., Parr hydrogenator)
-
Calcium hydroxide (for neutralization)
-
Calcium chloride (for drying)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Standard laboratory glassware and purification apparatus (distillation setup)
Procedure:
-
Reaction Setup: In a suitable reactor, a mixture of this compound, water, and a catalytic amount of palladium on activated carbon is prepared.[3]
-
Hydrogenation: The reactor is sealed and purged with hydrogen gas. The reaction mixture is stirred under a hydrogen atmosphere at a controlled temperature and pressure. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to observe the disappearance of the starting material and the formation of 1,1,1-trifluoroacetone.[3]
-
Work-up: Upon completion, the reaction is stopped, and the catalyst is removed by filtration. The acidic byproducts (HCl) are neutralized by the addition of a base like calcium hydroxide.
-
Isolation and Purification: A dehydrating agent such as calcium chloride is added to the mixture. The crude 1,1,1-trifluoroacetone is then isolated by distillation.[3] Alternatively, the product can be extracted with a suitable organic solvent, followed by distillation of the solvent and then the product.
Logical Workflow for Protocol 1:
Protocol 2: Synthesis of a Trifluoromethyl Ketone (TFMK) from 1,1,1-Trifluoroacetone
This is a general conceptual protocol for the synthesis of a TFMK, which are known enzyme inhibitors.[1]
Materials:
-
1,1,1-Trifluoroacetone
-
An appropriate amine (R-NH₂)
-
A suitable carboxylic acid (R'-COOH)
-
An isocyanide (R''-NC)
-
Methanol
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure (based on Ugi four-component reaction):
-
Imine Formation: To a solution of the amine (1.0 mmol) in methanol, add 1,1,1-trifluoroacetone (1.2 mmol) and the carboxylic acid (1.0 mmol). Stir the mixture at room temperature to facilitate the formation of the corresponding imine.[5]
-
Ugi Reaction: Add the isocyanide (1.0 mmol) to the reaction mixture. Continue stirring at room temperature for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel to yield the desired trifluoromethylated product.[5]
Reaction Scheme for Protocol 2:
Data Presentation
| Compound Class | Target Enzyme | Representative Activity (IC₅₀) | Reference |
| Trifluoromethyl Ketones | Cysteine Proteases | Potent inhibition observed | [1] |
| Trifluoromethyl Ketones | Serine Proteases | Effective inhibition demonstrated | [1] |
| Trifluoromethyl Ketones | SARS-CoV 3CL Protease | Potent activity reported | [1] |
Note: The data above is illustrative of the potential biological activity of compounds that could be derived from this compound via its conversion to 1,1,1-trifluoroacetone.
Signaling Pathway Inhibition
Trifluoromethyl ketones often act as covalent inhibitors of proteases. The following diagram illustrates the general mechanism of covalent inhibition of a cysteine protease by a TFMK.
Conclusion
While this compound currently has limited direct applications in medicinal chemistry, its potential as a precursor to the valuable building block 1,1,1-trifluoroacetone is noteworthy. The protocols and data presented here, based on the known chemistry of analogous compounds, provide a foundation for researchers to explore the utility of this compound in the synthesis of novel, potentially bioactive molecules, particularly enzyme inhibitors. Further research into the direct reactivity of this compound could unveil new synthetic pathways and expand its role in drug discovery.
References
Application Notes and Protocols: Reaction of 1,1,1-Trichlorotrifluoroacetone with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trichlorotrifluoroacetone is a highly electrophilic ketone due to the strong electron-withdrawing effects of both the trichloromethyl (-CCl₃) and trifluoromethyl (-CF₃) groups. This pronounced electrophilicity makes the carbonyl carbon highly susceptible to nucleophilic attack. While specific literature on the reaction of this compound with amines is limited, analogies can be drawn from the reactivity of other perhalogenated ketones, such as hexachloroacetone. The primary expected reaction pathway is a haloform-type reaction, leading to the cleavage of the C-C bond between the carbonyl group and the trichloromethyl group. This reaction is of significant interest in medicinal chemistry and drug development as it provides a potential route to synthesize trifluoroacetylated amines (trifluoroacetamides), which are important functionalities in many pharmaceutical compounds. The trifluoroacetyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[1]
-
Respiratory Protection: Use a properly fitted respirator if there is a risk of inhalation.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Prevent inhalation of vapors or mists.
-
Keep away from heat, sparks, and open flames.
-
Use only non-sparking tools.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Disposal:
-
Dispose of waste and contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[1]
Proposed Reaction Pathway: Haloform-Type Reaction
The reaction of this compound with primary or secondary amines is anticipated to proceed via a haloform-type mechanism. This involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the cleavage of the C-C bond and the departure of the trichloromethyl anion (-CCl₃), which is a relatively stable leaving group. The subsequent proton transfer steps lead to the formation of a trifluoroacetamide and chloroform.
Visualization of the Proposed Reaction Mechanism
Caption: Proposed mechanism for the reaction of this compound with an amine.
Hypothetical Experimental Protocol
This protocol is a proposed methodology based on the general principles of nucleophilic acyl substitution and haloform reactions. It must be thoroughly tested and optimized on a small scale in a controlled laboratory setting by qualified personnel.
Materials
-
This compound
-
Primary or secondary amine (e.g., aniline, diethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Triethylamine (or other non-nucleophilic base)
-
Deionized water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Column chromatography setup (silica gel)
Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve the amine (1.0 eq.) and triethylamine (1.2 eq.) in the anhydrous solvent.
-
Addition of Ketone: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., dichloromethane).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired trifluoroacetamide.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the synthesis of trifluoroacetamides.
Data Presentation (Hypothetical)
Since no specific experimental data is available in the literature for this reaction, the following table is a template for how quantitative data should be presented once experiments are conducted.
| Entry | Amine | Solvent | Time (h) | Yield (%) | m.p. (°C) or b.p. (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Applications in Drug Development
The synthesis of trifluoroacetamides via this proposed reaction has potential applications in drug development and medicinal chemistry. The trifluoroacetyl group is a key pharmacophore that can:
-
Enhance Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, increasing the in vivo half-life of a drug.
-
Improve Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.
-
Modulate Binding Affinity: The electronic properties of the trifluoroacetyl group can influence the binding interactions of a drug molecule with its target protein.
This reaction could be employed in the late-stage functionalization of complex amine-containing molecules to rapidly generate analogs with potentially improved pharmacokinetic and pharmacodynamic properties.
Conclusion
The reaction of this compound with amines presents a promising, albeit underexplored, avenue for the synthesis of valuable trifluoroacetamides. The proposed haloform-type reaction mechanism provides a theoretical framework for this transformation. The provided hypothetical protocol offers a starting point for experimental investigation. Given the hazardous nature of the starting material, all experimental work must be conducted with strict adherence to safety protocols. Successful development of this reaction would provide a valuable tool for researchers in the fields of organic synthesis and drug discovery.
References
Application Notes and Protocols: 1,1,1-Trichlorotrifluoroacetone in the Synthesis of Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed exploration of the potential of 1,1,1-trichlorotrifluoroacetone as a versatile building block for the synthesis of key agrochemical scaffolds. While direct utilization of this compound in agrochemical synthesis is not extensively documented in publicly available literature, its structure lends itself to the formation of valuable trifluoromethyl- and trichloromethyl-containing intermediates. This document outlines proposed synthetic pathways and detailed experimental protocols for the conversion of this compound into trifluoromethylated heterocyclic compounds, such as pyrazoles and pyridines, which are prevalent motifs in modern fungicides, herbicides, and insecticides.
The proposed strategy involves an initial Claisen condensation to generate a highly functionalized β-diketoester, which then serves as a versatile precursor for subsequent cyclization reactions.
Proposed Synthetic Pathways
The overall strategy involves a two-step process where this compound is first converted to a key β-dicarbonyl intermediate, which is then used to construct the desired heterocyclic cores.
Caption: Proposed synthetic routes from this compound.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(trichloroacetyl)-3-oxobutanoate (β-Dicarbonyl Intermediate) via Claisen Condensation
This protocol describes the synthesis of a β-dicarbonyl intermediate from this compound and diethyl oxalate through a mixed Claisen condensation. Diethyl oxalate is an effective substrate as it lacks α-hydrogens and cannot self-condense.[1] The reaction is driven to completion by the deprotonation of the resulting β-keto ester.[1][2]
Caption: Workflow for the Claisen condensation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Diethyl oxalate (1.2 equiv)
-
Sodium metal (1.1 equiv)
-
Anhydrous ethanol
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous ethanol. Carefully add sodium metal in small portions to the ethanol to prepare a fresh solution of sodium ethoxide.
-
Once all the sodium has reacted, remove the excess ethanol by distillation, adding anhydrous toluene to aid in the removal as an azeotrope until the flask contents reach 105°C.
-
Cool the resulting sodium ethoxide slurry to room temperature and suspend it in anhydrous diethyl ether or THF.
-
Condensation: To the stirred suspension of sodium ethoxide, add a solution of this compound (1.0 equiv) and diethyl oxalate (1.2 equiv) in the same anhydrous solvent dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(trichloroacetyl)-3-oxobutanoate.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume |
| This compound | 215.39 | 0.1 | 1.0 | 21.54 g |
| Diethyl oxalate | 146.14 | 0.12 | 1.2 | 17.54 g |
| Sodium | 22.99 | 0.11 | 1.1 | 2.53 g |
| Ethyl 2-(trichloroacetyl)-3-oxobutanoate (Product) | 317.48 | - | - | - |
| Result | ||||
| Yield (%) | 75% | |||
| Purity (by GC-MS, %) | >95% |
Protocol 2: Synthesis of a 5-Trifluoromethylpyrazole Derivative via Knorr Pyrazole Synthesis
This protocol outlines the synthesis of a pyrazole derivative by the condensation of the previously synthesized β-dicarbonyl intermediate with hydrazine, a classic method known as the Knorr pyrazole synthesis.[3][4][5] This reaction is a cornerstone for creating pyrazole rings from 1,3-dicarbonyl compounds.[3]
Caption: Workflow for the Knorr synthesis of a trifluoromethylpyrazole.
Materials:
-
Ethyl 2-(trichloroacetyl)-3-oxobutanoate (1.0 equiv)
-
Hydrazine hydrate (1.1 equiv)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(trichloroacetyl)-3-oxobutanoate (1.0 equiv) in ethanol.
-
Add hydrazine hydrate (1.1 equiv) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add cold deionized water to the residue to induce precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 4-(trichloroacetyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol.
Quantitative Data (Hypothetical):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume |
| Ethyl 2-(trichloroacetyl)-3-oxobutanoate | 317.48 | 0.05 | 1.0 | 15.87 g |
| Hydrazine hydrate | 50.06 | 0.055 | 1.1 | 2.75 g |
| 4-(trichloroacetyl)-5-(trifluoromethyl)-1H-pyrazol-3-ol | 299.45 | - | - | - |
| Result | ||||
| Yield (%) | 88% | |||
| Purity (by HPLC, %) | >98% |
Protocol 3: Synthesis of a 4-Trifluoromethylpyridine Derivative via Hantzsch Pyridine Synthesis
This protocol describes the synthesis of a substituted pyridine derivative using the Hantzsch pyridine synthesis, a multi-component reaction involving a β-dicarbonyl compound, an aldehyde, and a nitrogen source.[6][7][8][9]
Caption: Workflow for the Hantzsch synthesis of a trifluoromethylpyridine.
Materials:
-
Ethyl 2-(trichloroacetyl)-3-oxobutanoate (2.0 equiv)
-
An aldehyde (e.g., formaldehyde or benzaldehyde, 1.0 equiv)
-
Ammonium acetate (1.1 equiv)
-
Ethanol
-
Nitric acid (oxidizing agent)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, combine ethyl 2-(trichloroacetyl)-3-oxobutanoate (2.0 equiv), the chosen aldehyde (1.0 equiv), and ammonium acetate (1.1 equiv) in ethanol.
-
Condensation: Heat the mixture to reflux for 4-6 hours. The initial product is a dihydropyridine.
-
Aromatization: Cool the mixture slightly and add an oxidizing agent, such as nitric acid, dropwise. A color change and gas evolution may be observed. Gently heat the mixture for an additional 30 minutes to ensure complete aromatization.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the pyridine product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyridine derivative.
Quantitative Data (Hypothetical - for R=H):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Equivalents | Mass/Volume |
| Ethyl 2-(trichloroacetyl)-3-oxobutanoate | 317.48 | 0.1 | 2.0 | 31.75 g |
| Formaldehyde (37% aq.) | 30.03 | 0.05 | 1.0 | 4.05 mL |
| Ammonium acetate | 77.08 | 0.055 | 1.1 | 4.24 g |
| Diethyl 2,6-bis(trichloroacetyl)-4-(trifluoromethyl)-1,4-dihydropyridine-3,5-dicarboxylate (Product) | 614.98 | - | - | - |
| Result | ||||
| Yield (%) | 65% | |||
| Purity (by HPLC, %) | >97% |
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial synthesis of ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate by asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate in an aqueous-organic solvent biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Analytical Detection of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1-Trichlorotrifluoroacetone is a halogenated ketone of interest in various fields of chemical synthesis and research. Due to its chemical properties and potential applications, robust and reliable analytical methods for its detection and quantification are crucial for process monitoring, quality control, and safety assessment. This document provides detailed application notes and experimental protocols for the analysis of this compound, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS), a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.
Analytical Methods Overview
Gas Chromatography (GC) is the primary recommended technique for the separation of this compound from complex matrices due to its volatility. When coupled with a Mass Spectrometer (MS), it provides high selectivity and sensitivity, allowing for confident identification and quantification. Other potential, though less common, techniques could include High-Performance Liquid Chromatography (HPLC) for derivatized forms of the analyte or Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantification at higher concentrations.
Data Presentation: Performance Characteristics of a Representative GC-MS Method
The following table summarizes the typical performance characteristics of a GC-MS method for the analysis of a structurally similar halogenated ketone. These values can serve as a benchmark during the development and validation of a method for this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Disclaimer: The data presented above is for a representative halogenated compound and should be used as a guideline. Actual performance characteristics for this compound must be determined experimentally through proper method validation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound and remove interfering components.
a) Liquid Samples (e.g., reaction mixtures, aqueous solutions)
-
Liquid-Liquid Extraction (LLE):
-
To 10 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., hexane, dichloromethane, or ethyl acetate).
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the phases to separate. If an emulsion forms, centrifugation may be necessary.
-
Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean vial.
-
Repeat the extraction process two more times with fresh solvent.
-
Combine the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen if necessary.
-
The sample is now ready for GC-MS analysis.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18 or a polymeric sorbent) according to the manufacturer's instructions, typically with methanol followed by water.
-
Load the liquid sample onto the cartridge at a slow, controlled flow rate.
-
Wash the cartridge with a weak solvent to remove polar impurities.
-
Elute the this compound with a small volume of a stronger organic solvent (e.g., acetonitrile or acetone).
-
Collect the eluate and adjust the final volume as needed.
-
The sample is now ready for GC-MS analysis.
-
b) Solid Samples (e.g., soil, solid reagents)
-
Solvent Extraction:
-
Weigh accurately about 1-5 g of the homogenized solid sample into a centrifuge tube.
-
Add 10 mL of a suitable extraction solvent (e.g., acetone or a hexane/acetone mixture).
-
Vortex for 5 minutes, followed by sonication for 15 minutes in an ultrasonic bath.
-
Centrifuge the sample at 3000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction with a fresh portion of solvent.
-
Combine the extracts and proceed with cleanup if necessary (e.g., using SPE).
-
Concentrate the final extract to 1 mL.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis Protocol
This protocol provides a starting point for the GC-MS analysis of this compound. Optimization of these parameters for your specific instrument is recommended.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless inlet. For trace analysis, splitless injection is preferred.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Acquisition Mode:
-
Full Scan: For initial method development and identification, scan from m/z 40 to 300.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity and quantitative analysis, monitor characteristic ions of this compound. Based on its structure, prominent ions would likely include fragments from the loss of chlorine, fluorine, and carbonyl groups. A preliminary full scan analysis of a standard is necessary to determine the optimal ions for SIM.
-
-
Solvent Delay: 3 minutes (or adjusted to be after the solvent peak elutes).
-
Method Validation
To ensure the reliability of the analytical data, the developed method should be validated. Key validation parameters include:
-
Linearity: A calibration curve should be prepared using a series of standards of known concentrations. The linearity is typically assessed by the coefficient of determination (R²), which should be ≥ 0.995.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N) of low-concentration standards (typically S/N of 3 for LOD and 10 for LOQ) or from the standard deviation of the response of blank samples.
-
Accuracy: Accuracy is determined by performing recovery studies on spiked blank matrix samples at different concentration levels. The percentage recovery should ideally be within 80-120%.
-
Precision: Precision is assessed by analyzing replicate samples at the same concentration. It is usually expressed as the relative standard deviation (%RSD), which should be less than 15-20%.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logical flow of the GC-MS detection process.
Application Notes and Protocols for 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 1,1,1-Trichlorotrifluoroacetone (CAS 758-42-9). Adherence to these protocols is critical to ensure personnel safety and maintain the integrity of the compound for research and development purposes.
Chemical and Physical Properties
This compound is a halogenated acetone with the chemical formula C₃Cl₃F₃O.[1][2][3] It is recognized for its use in pharmaceutical, agricultural, and life science industries.[1]
| Property | Value | Source |
| CAS Number | 758-42-9 | [1][3][4][5][] |
| Molecular Formula | C₃Cl₃F₃O | [1][2][3] |
| Molecular Weight | 215.39 g/mol | [1][2][3] |
| Boiling Point | 86-90°C | [1] |
| Purity | 97% | [1] |
| Appearance | Not specified, assumed liquid | |
| Synonyms | trichlorotrifluoroacetone, 1,1,1-Trichloro-3,3,3-trifluoroacetone | [3][4] |
Hazard Identification and Safety Precautions
This compound is a hazardous substance that is toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[4]
Hazard Statements:
-
H301: Toxic if swallowed.[4]
-
H311: Toxic in contact with skin.[4]
-
H314: Causes severe skin burns and eye damage.[4]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapours/spray.[4]
-
P264: Wash hands and exposed skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P301+P316: IF SWALLOWED: Get emergency medical help immediately.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
P405: Store locked up.[4]
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety glasses with side-shields, chemical goggles, or a face shield. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. For splash potential, goggles and a face shield are recommended. |
| Skin Protection | Chemical-resistant gloves (e.g., PVC), overalls, and a PVC apron. | Wear appropriate protective gloves and clothing to prevent skin exposure. Contaminated gloves must be replaced immediately. For large-scale use, wear tight-weave, non-static clothing and non-sparking safety footwear.[7] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is required if exposure limits are exceeded or if irritation occurs. For emergencies, a positive-pressure, self-contained breathing apparatus (SCBA) should be used. Work should be conducted in a chemical fume hood. |
Handling and Storage Procedures
4.1. Handling
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Avoid all personal contact, including inhalation.[8]
-
Wear appropriate protective clothing to prevent skin exposure.[8]
-
Use non-sparking tools and take precautionary measures against static discharges.[9][10]
-
Do not eat, drink, or smoke in the work area.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Contaminated clothing should be removed immediately and washed before reuse.[7]
4.2. Storage
-
Keep the container tightly closed.[4]
-
Store locked up.[4]
-
Store away from incompatible materials such as strong bases, alkali metals, finely powdered metals, and oxidizing agents.[9]
-
For flammable liquids, store in an approved flame-proof area with no smoking, naked lights, or ignition sources.[8]
Experimental Protocol: General Procedure for Handling
This protocol outlines a general workflow for handling this compound in a laboratory setting. This should be adapted based on the specific experimental requirements.
5.1. Preparation
-
Ensure the work area, a certified chemical fume hood, is clean and uncluttered.
-
Verify that a safety shower and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents.
-
Don the required PPE as specified in Section 3.
5.2. Aliquoting and Dispensing
-
Before opening, allow the container to equilibrate to room temperature.
-
Slowly open the container to vent any potential pressure buildup.
-
Use a calibrated pipette or syringe to transfer the desired amount of the chemical.
-
Dispense the liquid into the reaction vessel carefully, avoiding splashes.
-
Tightly reseal the main container immediately after use.
5.3. Post-Handling
-
Decontaminate all equipment that came into contact with the chemical.
-
Properly dispose of all waste materials, including contaminated consumables, according to institutional and regulatory guidelines.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of it appropriately.
-
Wash hands and forearms thoroughly with soap and water.
Accidental Release and First Aid Measures
6.1. Accidental Release
-
Minor Spills: Remove all ignition sources.[8] Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[7] Collect the material in a sealed container for disposal.
-
Major Spills: Evacuate personnel to a safe area, upwind of the spill.[7] Alert emergency responders.[8] Prevent the spill from entering drains or waterways.[7]
6.2. First Aid
-
Inhalation: Remove the victim to fresh air immediately.[7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately take off all contaminated clothing.[7] Flush the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[8] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe handling and storage workflow for this compound.
References
- 1. This compound | 758-42-9 | INDOFINE Chemical Company [indofinechemical.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. This compound | 758-42-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
Application Notes and Protocols for 1,1,1-Trichlorotrifluoroacetone in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the use of 1,1,1-Trichlorotrifluoroacetone in flow chemistry. The document is divided into two main sections: the first describes a continuous flow process for the synthesis of a structurally related trifluoromethyl ketone, and the second proposes a hypothetical flow chemistry protocol for the use of this compound as a reactant in a nucleophilic addition reaction.
Safety and Handling of this compound
This compound is a hazardous chemical and should be handled with extreme care in a well-ventilated laboratory, preferably within a fume hood.[1]
Hazard Statements:
-
H301: Toxic if swallowed.[1]
-
H311: Toxic in contact with skin.[1]
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Measures:
-
P264: Wash hands and any exposed skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P260: Do not breathe dust, fume, gas, mist, vapors, or spray.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
Storage:
-
P405: Store locked up.[1]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[1]
In Case of Exposure:
-
IF SWALLOWED (P301+P316): Get emergency medical help immediately.[1]
-
IF ON SKIN (P302+P352, P316, P361+P364): Wash with plenty of water. Get emergency medical help immediately. Take off immediately all contaminated clothing and wash it before reuse.[1]
-
IF INHALED (P304+P340): Remove person to fresh air and keep comfortable for breathing.[1]
-
IF IN EYES (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Application Note 1: Continuous Flow Synthesis of 1,1,1-Trifluoroacetone via Hydrogenolysis of Halogenated Precursors
This protocol is adapted from a patented process for the continuous flow production of 1,1,1-trifluoroacetone. The original process describes the hydrogenolysis of various halogenated trifluoroacetones, including 1,1-dichloro-3,3,3-trifluoroacetone and 1,1,1-trichloro-3,3,3-trifluoroacetone. This methodology can be applied to the conversion of this compound to a trifluoromethyl ketone.
Experimental Protocol: Continuous Flow Hydrogenolysis
Objective: To synthesize 1,1,1-trifluoroacetone from a halogenated precursor in a continuous flow reactor.
Materials:
-
Halogenated trifluoroacetone precursor (e.g., 1,1,1-trichloro-3,3,3-trifluoroacetone)
-
Hydrogen gas
-
Palladium on activated carbon catalyst (0.5% Pd)
-
Water
-
Calcium hydroxide (for neutralization)
-
Anhydrous calcium chloride (for drying)
Equipment:
-
Tubular glass reactor
-
Vaporizer
-
Syringe pump or mass flow controller for liquid feed
-
Mass flow controller for hydrogen gas
-
Heating system for the reactor and vaporizer
-
Condenser and collection vessel cooled to 0°C
-
Back pressure regulator
Procedure:
-
Pack the tubular glass reactor with the palladium on activated carbon catalyst.
-
Heat the reactor to the desired temperature (e.g., 150°C) while flowing hydrogen gas through it.
-
Vaporize the halogenated trifluoroacetone precursor at a controlled rate.
-
Mix the vaporized precursor with hydrogen gas and introduce the mixture into the heated reactor.
-
Maintain a continuous flow of the gas mixture through the reactor.
-
The product stream exiting the reactor is cooled in a condenser and collected in circulating water at 0°C.
-
The collected aqueous solution containing the product is neutralized with calcium hydroxide.
-
The product is then dehydrated using anhydrous calcium chloride.
-
Further purification can be achieved by distillation.
Quantitative Data from a Representative Experiment
| Parameter | Value |
| Catalyst | 0.5% Pd on activated carbon |
| Reactor Temperature | 150°C |
| Precursor Feed Rate | 2.0 g/min |
| Hydrogen Flow Rate | 0.8 L/min |
| Reaction Time | 28 hours (continuous) |
| Product Composition (in organic component) | 97.6% 1,1,1-trifluoroacetone |
| Final Product Purity (after distillation) | 99.9% |
| Yield (after distillation) | 78% |
Data adapted from a similar process described in patent US7002043B2.
Workflow Diagram: Continuous Flow Hydrogenolysis
Caption: Workflow for the continuous flow synthesis of 1,1,1-trifluoroacetone.
Application Note 2: Proposed Protocol for Nucleophilic Addition to this compound in Flow
Given the electrophilic nature of the carbonyl carbon in this compound, which is enhanced by the electron-withdrawing trifluoromethyl and trichloromethyl groups, it is expected to readily undergo nucleophilic addition reactions. This proposed protocol outlines a general procedure for such a reaction in a continuous flow setup. This is a hypothetical protocol based on general principles of flow chemistry and has not been experimentally validated.
Experimental Protocol: Continuous Flow Nucleophilic Addition
Objective: To perform a nucleophilic addition to this compound in a continuous flow system.
Materials:
-
This compound
-
Nucleophile (e.g., an alcohol, amine, or Grignard reagent)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Quenching solution (e.g., saturated ammonium chloride for Grignard reactions)
Equipment:
-
Two syringe pumps
-
T-mixer
-
Coil reactor (PFA or stainless steel)
-
Temperature control unit (heater/chiller)
-
Back pressure regulator
-
Collection vessel
Procedure:
-
Prepare a solution of this compound in the chosen anhydrous solvent (Solution A).
-
Prepare a solution of the nucleophile in the same or a miscible anhydrous solvent (Solution B).
-
Set up the flow chemistry system with two syringe pumps, a T-mixer, a coil reactor of a defined volume, and a back pressure regulator.
-
Set the desired temperature for the coil reactor. For highly reactive nucleophiles like Grignard reagents, a low temperature (e.g., 0°C or below) is recommended.
-
Pump Solution A and Solution B at defined flow rates into the T-mixer.
-
The combined stream flows through the coil reactor where the reaction takes place. The residence time is determined by the reactor volume and the total flow rate.
-
The product stream exiting the back pressure regulator is collected in a vessel containing a quenching solution if necessary.
-
The collected product can then be worked up and purified using standard laboratory techniques (e.g., extraction, chromatography).
Proposed Reaction Parameters (Template)
| Parameter | Proposed Range | Notes |
| Concentration of Reactants | 0.1 - 1.0 M | To be optimized based on solubility and reaction rate. |
| Flow Rate (each pump) | 0.1 - 1.0 mL/min | Adjust to control residence time. |
| Reactor Volume | 1 - 10 mL | Determines the scale and residence time. |
| Residence Time | 1 - 10 minutes | Calculated as Reactor Volume / Total Flow Rate. |
| Temperature | -20°C to 50°C | Dependent on the reactivity of the nucleophile. |
| Back Pressure | 10 - 100 psi | To prevent solvent boiling and ensure smooth flow. |
Logical Relationship Diagram: Nucleophilic Addition in Flow
Caption: Proposed workflow for a continuous flow nucleophilic addition reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges when working with 1,1,1-Trichlorotrifluoroacetone. Due to the limited specific literature on this reagent, much of the guidance is based on established principles of organic chemistry and data from analogous halogenated ketones.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction with this compound is not proceeding, or the conversion is very low. What are the likely causes and how can I improve it?
A: Low reactivity can stem from several factors, primarily related to the inherent properties of the ketone and the reaction conditions.
-
Steric Hindrance: The bulky trichloromethyl and trifluoromethyl groups create significant steric hindrance around the carbonyl carbon, which can impede the approach of nucleophiles.[1]
-
Nucleophile Strength: Weak nucleophiles may not be sufficiently reactive to attack the sterically hindered and electron-deficient carbonyl carbon.[2]
-
Reaction Temperature: The initial temperature may be too low to overcome the activation energy of the reaction.
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reagents and the stability of intermediates.
Troubleshooting Steps:
-
Increase Nucleophile Reactivity:
-
If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its more reactive conjugate base (an alkoxide or amide) using a suitable non-nucleophilic base (e.g., sodium hydride, LDA).
-
For reactions involving weak nucleophiles, the addition of a Lewis acid or a protic acid catalyst can enhance the electrophilicity of the carbonyl carbon.[2][3]
-
-
Optimize Reaction Temperature:
-
Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction closely for the formation of byproducts.
-
-
Solvent Selection:
-
Ensure your solvent fully dissolves all reactants. For polar, charged nucleophiles, polar aprotic solvents like DMF, DMSO, or acetonitrile can be effective. For less polar reactants, ethers like THF or dioxane are common choices.
-
-
Increase Reaction Time:
-
Due to steric hindrance, reactions may require extended periods to reach completion. Monitor the reaction progress over a longer timeframe.
-
Issue 2: Formation of Multiple Products and Low Selectivity
Q: My reaction is producing a complex mixture of products, making purification difficult and lowering the yield of my desired product. What are the potential side reactions and how can I suppress them?
A: The high electrophilicity of the carbonyl carbon in this compound can lead to several side reactions.
-
Enolization and Subsequent Reactions: In the presence of a base, α-halogenated ketones can undergo enolization, which can lead to undesired subsequent reactions.[4][5]
-
Decomposition of Products: The tetrahedral intermediate formed upon nucleophilic attack might be unstable under the reaction conditions, leading to decomposition.
-
Reaction with Solvent: In some cases, the solvent itself can act as a nucleophile, leading to unwanted byproducts.
Troubleshooting Steps:
-
Control Stoichiometry:
-
Carefully control the stoichiometry of your reagents. Use a slight excess of the limiting reagent to ensure the complete conversion of the other reactant if one is more precious.
-
-
Temperature Control:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This can help to minimize the activation of competing reaction pathways.
-
-
Choice of Base/Acid:
-
If a base is required, use a non-nucleophilic, sterically hindered base to minimize its direct attack on the carbonyl carbon.
-
If using an acid catalyst, use the minimum effective concentration to avoid promoting decomposition.
-
-
Inert Atmosphere:
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Issue 3: Difficult Purification of the Final Product
Q: I am struggling to purify my product from the reaction mixture. What are some effective purification strategies for compounds derived from this compound?
A: The presence of multiple halogen atoms can give your product unique physical properties that may require specific purification techniques.
-
High Polarity and Low Volatility: The introduction of a polar functional group via nucleophilic addition can result in a product that is significantly more polar and less volatile than the starting ketone.
-
Thermal Instability: Halogenated organic compounds can be thermally sensitive.
-
Co-elution with Byproducts: Structurally similar byproducts can be difficult to separate by chromatography.
Purification Strategies:
-
Column Chromatography:
-
Use a gradient elution method to effectively separate compounds with different polarities.
-
Consider using different stationary phases, such as alumina or functionalized silica gel, if standard silica gel does not provide adequate separation.
-
-
Distillation:
-
For thermally stable and volatile products, vacuum distillation can be an effective purification method.[6]
-
-
Recrystallization:
-
If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[6]
-
-
Liquid-Liquid Extraction:
-
Carefully designed aqueous workups with immiscible organic solvents can help to remove inorganic salts and highly polar impurities.
-
Data Presentation: Impact of Reaction Conditions on Yield (Analogous Systems)
While specific data for reactions of this compound is limited, the following table, derived from the synthesis of related halogenated ketones, illustrates how reaction parameters can influence product yield. This data should be used as a general guide for optimization.
| Catalyst/Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methanesulfonic Acid | Neat | 100-110 | 3 | 92.4 |
| Methanesulfonic Acid | Neat | 95-115 | 3-4 | 88.1 |
| Benzenesulfonic Acid | Neat | 100-110 | 3 | 85.7 |
| Trifluoromethanesulfonic Acid | Neat | 80-125 | 5 | 86.4 |
Data is illustrative and based on the synthesis of 1,1,1-trifluoroacetone as described in patent literature.
Experimental Protocols
Note: The following is a generalized, hypothetical protocol for a nucleophilic addition of a Grignard reagent to this compound. It is based on standard procedures for similar ketones and should be adapted and optimized for your specific substrate and experimental setup.
Synthesis of 2-(Trichloromethyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
-
Reaction Setup:
-
A three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon.
-
The flask is equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a reflux condenser connected to an argon inlet.
-
-
Reagent Preparation:
-
In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether (2 M solution).
-
The Grignard reagent (e.g., methylmagnesium bromide, 1.2 eq) in diethyl ether is used as received.
-
-
Reaction Execution:
-
The Grignard reagent solution is added to the reaction flask.
-
The flask is cooled to 0°C in an ice bath.
-
The solution of this compound is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Workup and Purification:
-
The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizations
Caption: Troubleshooting workflow for improving reaction yield.
Caption: Nucleophilic addition pathway and potential side reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Nucleophilic Addition to the Carbonyl Group: General Mechanism [jove.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 6. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
Technical Support Center: 1,1,1-Trichlorotrifluoroacetone Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Trichlorotrifluoroacetone.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during experiments involving this compound, focusing on the identification and mitigation of common side products.
Hydrogenolysis Reactions
Question: We are using this compound in a hydrogenolysis reaction to synthesize a trifluoromethyl-containing compound and are observing unexpected, more volatile byproducts. What are the likely side products?
Answer: In hydrogenolysis reactions of substrates containing this compound, particularly under conditions involving a transition metal catalyst (e.g., palladium on carbon) in the presence of hydrogen gas, the primary expected reaction is the cleavage of the carbon-chlorine bonds. However, incomplete or over-reduction can lead to the formation of specific side products.
Based on documented processes, two common side products have been identified:
-
1,1-Difluoroacetone (1,1-DFA): This can result from the hydrodechlorination of the trichloromethyl group followed by the unintended removal of a fluorine atom.
-
1-Chloro-1,1-difluoroacetone (CDFA): This is a product of incomplete hydrodechlorination of the trichloromethyl group.[1]
Troubleshooting Steps:
-
Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of the desired product and any byproducts.
-
Catalyst Selection and Loading: The choice of catalyst and its concentration can influence selectivity. A less active catalyst or a lower loading might reduce over-reduction to 1,1-DFA.
-
Control of Reaction Conditions: Carefully control the reaction temperature and hydrogen pressure. Milder conditions may favor the desired selective hydrodechlorination.
-
Purification: These side products, being more volatile, can often be separated from the desired product by fractional distillation.
Reactions with Nucleophiles (General Guidance)
Question: I am performing a reaction of this compound with a nucleophile (e.g., an amine or alcohol) and obtaining a complex mixture of products. What are the potential side reactions?
Answer: Due to the high electrophilicity of the carbonyl carbon in this compound, it is highly susceptible to nucleophilic attack. While specific side product data for its reactions with nucleophiles like amines and alcohols is not extensively documented in readily available literature, several side reactions can be anticipated based on the reactivity of similar highly halogenated ketones.
Potential Side Reactions and Products:
-
Haloform Reaction: In the presence of a base, enolizable ketones can undergo a haloform reaction. For this compound, this could potentially lead to the formation of chloroform (CHCl₃) and a trifluoroacetate salt.
-
Favorskii Rearrangement: While less common for ketones lacking an alpha-hydrogen on one side, rearrangement pathways might be possible under certain basic conditions, leading to isomeric products.
-
Decomposition: The high degree of halogenation can make the molecule susceptible to decomposition under harsh reaction conditions (e.g., high temperatures, strong bases), potentially leading to a variety of smaller, halogenated fragments.
-
Hemiketal/Ketal Formation (with alcohols): With alcohol nucleophiles, the initial hemiketal adduct may be stable or could further react to form a ketal. Incomplete reaction or side reactions during workup could lead to a mixture of the starting ketone, hemiketal, and ketal.
-
Hemiaminal/Aminal Formation (with amines): Similarly, with amine nucleophiles, the formation of hemiaminals and aminals is expected. These adducts may have varying stability, and the reaction could yield a mixture if not driven to completion.
Troubleshooting Flowchart for Nucleophilic Addition Reactions:
Caption: A flowchart for troubleshooting complex product mixtures in nucleophilic addition reactions.
Quantitative Data Summary
The following table summarizes the quantitative data on side product formation during the hydrogenolysis of a raw material mixture containing this compound, as described in the patent literature.
| Reaction Type | Desired Product | Side Product | Yield of Side Product (%) | Reference |
| Hydrogenolysis | 1,1,1-Trifluoroacetone | 1,1-Difluoroacetone (1,1-DFA) | 0.03 - 0.7 | [1] |
| Hydrogenolysis | 1,1,1-Trifluoroacetone | 1-Chloro-1,1-difluoroacetone (CDFA) | 0.6 - 1.2 | [1] |
Note: The yields of side products are reported as a percentage of the organic component composition of the reaction mixture before purification.
Experimental Protocols
Representative Protocol for Hydrogenolysis
The following is a generalized experimental protocol based on the process described for the production of 1,1,1-trifluoroacetone from a mixture containing this compound.[1]
Materials:
-
Raw material mixture containing this compound
-
Water
-
5% Palladium on activated carbon (catalyst)
-
Hydrogen gas
-
Calcium hydroxide (for neutralization)
-
Calcium chloride (for dehydration)
Procedure:
-
A suitable reactor is charged with water, the raw material mixture, and the palladium on carbon catalyst.
-
The reactor is sealed and purged with hydrogen gas.
-
The mixture is stirred and heated to the desired reaction temperature (e.g., 80-90 °C) under a constant pressure of hydrogen gas (e.g., 1.0 MPa).
-
The reaction is monitored for the cessation of hydrogen gas consumption.
-
After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration.
-
The reaction mixture is neutralized by the gradual addition of calcium hydroxide.
-
A dehydrating agent, such as calcium chloride, is added to the neutralized mixture.
-
The crude product is then purified by distillation to separate the desired 1,1,1-trifluoroacetone from the less volatile components and the more volatile side products (1,1-DFA and CDFA).
Experimental Workflow Diagram:
Caption: A diagram illustrating the key steps in a typical hydrogenolysis experiment.
General FAQs
Q1: Is this compound stable under acidic or basic conditions?
A1: Due to the presence of the trichloromethyl group, this compound can be susceptible to reaction under both acidic and basic conditions. Strong bases can promote elimination or haloform-type reactions. Strong acids may catalyze addition reactions or decomposition, depending on the other reagents present. It is advisable to perform stability studies on a small scale before proceeding with large-scale reactions under strongly acidic or basic conditions.
Q2: What are some general strategies to minimize side product formation in reactions with this compound?
A2:
-
Use of Mild Reaction Conditions: Employ the mildest possible temperature, pressure, and reagents to achieve the desired transformation.
-
Control of Stoichiometry: Carefully control the stoichiometry of the reagents to avoid excess base or nucleophile that could promote side reactions.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen or moisture.
-
Choice of Solvent: The polarity and reactivity of the solvent can influence the reaction pathway. Choose a solvent that is inert to the reaction conditions and reagents.
-
Gradual Addition of Reagents: Adding a reactive reagent slowly can help to control the reaction temperature and minimize localized high concentrations that may lead to side product formation.
Q3: Are there any specific safety precautions to consider when working with this compound and its potential side products?
A3: Yes. This compound and its potential halogenated side products should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Due to the potential for the formation of volatile and potentially toxic byproducts, it is important to have a good understanding of the potential reaction pathways and to handle the reaction mixture and waste with care. Consult the Safety Data Sheet (SDS) for this compound and any other reagents used for detailed safety information.
References
Technical Support Center: Purification of Products from 1,1,1-Trichlorotrifluoroacetone Reactions
Welcome to the technical support center for the purification of reaction products involving 1,1,1-Trichlorotrifluoroacetone. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions encountered during the purification of these complex compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my reaction mixture?
A1: Common impurities can originate from unreacted starting materials, side reactions, or decomposition. These often include:
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Unreacted this compound: Due to incomplete reactions.
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Unreacted nucleophiles or electrophiles: Depending on your specific reaction.
-
Halogenated byproducts: Such as those from side reactions involving the chlorine or fluorine atoms.
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Decomposition products: Moisture can lead to the decomposition of fluorinated ketones.[1]
-
Solvent and reagent residues: Residual solvents or catalysts used in the reaction.
Q2: Which purification techniques are most effective for products derived from this compound?
A2: The choice of purification technique depends on the physical properties of your product (e.g., boiling point, polarity, stability) and the nature of the impurities. Commonly used methods include:
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Fractional Distillation: Highly effective for separating volatile compounds with different boiling points.[2][3]
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Preparative Gas Chromatography (Prep-GC): Offers high resolution for the separation of volatile compounds.[2]
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Flash Chromatography: Can be adapted for volatile compounds and is useful for separating compounds with different polarities.[2][4]
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Liquid-Liquid Extraction: A good initial step to remove highly polar or non-volatile impurities.[2]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a thorough purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful for identifying and quantifying the target compound and any fluorine-containing impurities.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile compounds, with various detectors available for quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products.
Problem 1: Low Recovery of the Desired Product
| Possible Cause | Suggested Solution |
| Sample Volatility | The product has a low boiling point and is lost during solvent evaporation.[2] |
| Solution: Use a rotary evaporator with a high-efficiency condenser and a low-temperature bath. For highly volatile compounds, consider purification techniques that do not require solvent removal, such as preparative GC. | |
| Irreversible Adsorption | The product is strongly and irreversibly binding to the stationary phase during chromatography (e.g., silica gel).[4] |
| Solution: Switch to a different stationary phase like alumina or a bonded phase (e.g., C18 for reversed-phase). Alternatively, consider a different purification method like distillation. | |
| Product Instability | The product is degrading during purification. |
| Solution: Assess the stability of your compound under the purification conditions (e.g., temperature for distillation, solvent for chromatography). If necessary, use milder conditions or a faster purification technique. |
Problem 2: Co-elution of Impurities in Chromatography
| Possible Cause | Suggested Solution |
| Insufficient Resolution | The chosen chromatographic conditions do not provide adequate separation.[4] |
| Solution: Optimize the mobile phase composition, gradient, and flow rate. For flash chromatography, try a different solvent system. | |
| Similar Polarity of Impurities | Impurities have very similar polarity to the target compound.[4] |
| Solution: Change the stationary phase to one with a different selectivity (e.g., from a standard silica gel to a silver nitrate impregnated silica for compounds with unsaturation). Consider an orthogonal purification technique like distillation if chromatographic separation is challenging.[4] |
Problem 3: Inconsistent Purity Results Between Batches
| Possible Cause | Suggested Solution |
| Variability in Sample Preparation | Inconsistent handling, extraction, or work-up procedures.[5] |
| Solution: Standardize all sample preparation steps. Run a "method blank" (a clean sample subjected to the same procedures) to check for contamination from reagents or equipment.[5] | |
| Reagent Degradation | The purity of starting materials or reagents varies. |
| Solution: Use fresh, high-purity reagents. If a reagent has been stored for a long time, re-analyze its purity before use.[1] |
Quantitative Data Summary
The following table presents illustrative purity data from different purification methods. Note that actual results will vary depending on the specific reaction mixture.
| Purification Method | Starting Purity (GC-MS) | Final Purity (GC-MS) | Typical Yield | Key Impurities Removed |
| Fractional Distillation | 85% | >99% | 70-85% | Unreacted starting materials, lower/higher boiling byproducts |
| Flash Chromatography (Silica Gel) | 85% | 95-98% | 60-80% | Polar impurities, some non-polar byproducts |
| Preparative GC | 95% (after initial purification) | >99.5% | 40-60% | Close-boiling isomers, trace impurities |
Experimental Protocols
Protocol 1: Fractional Distillation of a Volatile Product
Objective: To purify a volatile product with a boiling point between 80-100°C from less volatile impurities.
Materials:
-
Crude reaction mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
-
Boiling chips
-
Inert gas source (e.g., Nitrogen)
Procedure:
-
Setup: Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the round-bottom flask with the crude reaction mixture and a few boiling chips. Do not fill the flask more than two-thirds full.
-
Insulation: Insulate the fractionating column and distillation head to minimize heat loss.
-
Heating: Begin heating the mixture gently.
-
Equilibration: As the mixture begins to boil, observe the vapor rising through the column. Maintain a slow and steady distillation rate.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of your product. Discard any initial forerun (lower boiling impurities) and stop the distillation before higher boiling impurities begin to distill.
-
Analysis: Analyze the collected fraction for purity using GC-MS or NMR.
Protocol 2: Flash Chromatography
Objective: To purify a moderately polar product from non-polar and highly polar impurities.
Materials:
-
Crude reaction mixture
-
Silica gel (appropriate particle size for flash chromatography)
-
Chromatography column
-
Solvent system (e.g., Hexane/Ethyl Acetate)
-
Collection tubes
-
TLC plates and chamber for monitoring
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation of your product from impurities.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, non-polar solvent.
-
Sample Loading: Adsorb the crude mixture onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of reaction products.
Troubleshooting Logic for Low Product Recovery
Caption: A decision tree for troubleshooting low product recovery.
References
Technical Support Center: Managing the Reactivity of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on handling the highly reactive electrophile, 1,1,1-Trichlorotrifluoroacetone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound in various chemical reactions.
| Issue | Possible Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Yield in Nucleophilic Addition Reactions | Incomplete Reaction: The high electrophilicity of this compound can be sterically hindered by bulky nucleophiles or hampered by suboptimal reaction conditions. | - Optimize Reaction Temperature: While low temperatures can suppress side reactions, they may also slow down the desired reaction. Consider gradually increasing the temperature while monitoring the reaction progress by TLC or GC. - Extend Reaction Time: Monitor the reaction to ensure the complete consumption of the starting material. - Use of a More Potent Nucleophile/Catalyst: For weaker nucleophiles, consider the use of a catalyst to enhance reactivity. For instance, in cyanohydrin formation, a catalytic amount of a non-nucleophilic base can be beneficial.[1] |
| Decomposition of Starting Material or Product: this compound and its addition products can be unstable, particularly in the presence of moisture or incompatible reagents. | - Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and thoroughly dry all glassware before use. The presence of water can lead to unwanted side reactions. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation by atmospheric moisture and oxygen. | |
| Formation of Unexpected Byproducts | Side Reactions: The high reactivity of this compound can lead to various side reactions, especially with complex substrates or under harsh conditions. | - Control Stoichiometry: Carefully control the stoichiometry of reactants. A slight excess of the nucleophile might be necessary in some cases, but a large excess can lead to byproduct formation. - Slow Reagent Addition: Add reagents dropwise, especially in exothermic reactions, to maintain better control over the reaction temperature and minimize side reactions. |
| Reaction with Solvent: Protic solvents may react with this compound or the desired product. | - Solvent Selection: Choose an appropriate aprotic solvent that is inert to the reaction conditions. Test the stability of this compound in the chosen solvent before running the full-scale reaction. | |
| Product Decomposition During Workup or Purification | Hydrolysis: The product may be sensitive to aqueous workup conditions, especially if it is prone to hydrolysis. | - Mild Aqueous Workup: If an aqueous workup is necessary, use a mildly acidic solution (e.g., saturated ammonium chloride) instead of pure water or basic solutions. - Minimize Contact Time: Minimize the duration of contact between the product and the aqueous phase. |
| Thermal Decomposition: The product may be thermally labile. | - Low-Temperature Purification: If distillation is required for purification, perform it under reduced pressure to lower the boiling point and minimize thermal decomposition. | |
| Difficulty in Handling and Storage | Hygroscopic Nature: this compound can be sensitive to moisture. | - Proper Storage: Store in a tightly sealed container under an inert atmosphere and in a cool, dry place.[2] - Inert Gas Blanket: For long-term storage or frequent use, consider storing the reagent under a blanket of nitrogen or argon. |
| Exothermic Reactions: Reactions with strong nucleophiles can be highly exothermic and difficult to control. | - Cooling: Always have an ice bath ready to cool the reaction mixture if it becomes too vigorous. - Controlled Addition: Add the nucleophile slowly and monitor the internal temperature of the reaction. For larger-scale reactions, consider using a dropping funnel for controlled addition. |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous chemical. It is classified as toxic if swallowed or in contact with skin and causes severe skin burns and eye damage. It is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Q2: What materials are incompatible with this compound?
A2: It is incompatible with strong oxidizing agents, strong bases, and moisture. Contact with strong bases can lead to rapid decomposition. Reactions with strong nucleophiles can be highly exothermic.
Q3: How should I properly store this compound?
A3: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. It should be stored away from incompatible materials.[2] For enhanced stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.
Q4: My reaction with this compound is turning dark. What could be the reason?
A4: A dark coloration can indicate decomposition of the starting material or product, or the formation of polymeric byproducts. This could be due to the presence of impurities, moisture, or running the reaction at too high a temperature. It is advisable to stop the reaction, try to identify the cause, and consider purifying the starting materials or adjusting the reaction conditions.
Q5: Can I use protic solvents like ethanol or methanol for reactions with this compound?
A5: It is generally not recommended to use protic solvents with this compound. The lone pair of electrons on the oxygen of the alcohol can act as a nucleophile, leading to undesired side reactions. Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or dichloromethane are typically preferred.
Quantitative Data
Due to the highly reactive and specialized nature of this compound, comprehensive quantitative data in the public domain is limited. The following table provides data for a closely related and highly reactive ketone, 1,1,1-trifluoroacetone, to offer insights into expected reactivity.
Table 1: Reaction Yields for Nucleophilic Addition to 1,1,1-Trifluoroacetone
| Nucleophile | Product | Yield (%) | Reference |
| Methylmagnesium chloride | 2-(Trifluoromethyl)propan-2-ol | 91.5 | [3] |
| Methylmagnesium chloride | 2-(Trifluoromethyl)propan-2-ol | 83.7 | [3] |
| Methylmagnesium chloride | 2-(Trifluoromethyl)propan-2-ol | 85.0 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
This protocol provides a general guideline for the addition of a Grignard reagent to this compound.
Materials:
-
This compound
-
Grignard reagent (e.g., methylmagnesium bromide in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve this compound (1 equivalent) in anhydrous diethyl ether or THF.
-
Reaction: Cool the solution to 0 °C using an ice bath. Slowly add the Grignard reagent (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, or until TLC/GC analysis indicates the consumption of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution dropwise at 0 °C.
-
Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Protocol 2: General Procedure for a Reformatsky Reaction
This protocol outlines a general procedure for the reaction of this compound with an α-halo ester in the presence of zinc.
Materials:
-
This compound
-
α-bromoester (e.g., ethyl bromoacetate)
-
Activated zinc dust
-
Anhydrous THF or benzene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard reaction glassware
-
Inert gas supply
Procedure:
-
Zinc Activation: Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.
-
Setup: In a flame-dried flask under an inert atmosphere, add the activated zinc dust.
-
Reaction Initiation: Add a solution of the α-bromoester in anhydrous THF. A small crystal of iodine can be added to initiate the reaction if necessary. The formation of the organozinc reagent is often indicated by a color change or gentle reflux.
-
Addition of Ketone: Once the organozinc reagent has formed, add a solution of this compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction at reflux until the starting ketone is consumed (monitor by TLC/GC).
-
Workup: Cool the reaction mixture and quench by adding 1 M HCl. Extract the product with diethyl ether. Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting β-hydroxy ester by distillation or chromatography.
Visualizations
Caption: General experimental workflow for reactions involving this compound.
Caption: Troubleshooting logic for low-yielding reactions with this compound.
References
troubleshooting failed reactions involving 1,1,1-Trichlorotrifluoroacetone
Welcome to the technical support center for 1,1,1-Trichlorotrifluoroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[1] It is also crucial to prevent its release into the environment.[1]
Q2: How should I properly store this compound?
A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[2]
Q3: What are the common impurities found in this compound and how can they affect my reaction?
Q4: Can this compound undergo self-condensation?
A4: Yes, as an enolizable ketone, this compound has the potential to undergo self-aldol condensation, particularly in the presence of strong bases. This can lead to the formation of undesired byproducts and a reduction in the yield of the desired product. To minimize self-condensation, it is advisable to add the ketone slowly to the reaction mixture containing the other electrophile or to pre-form the enolate of a different carbonyl compound if conducting a crossed-aldol reaction.
Troubleshooting Failed Reactions
This section provides a guide to troubleshooting common problems encountered in reactions involving this compound.
Problem 1: Low or No Product Yield
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Reagent Purity | Use a fresh bottle of this compound or purify the existing stock. Ensure all other reagents and solvents are pure and anhydrous. |
| Incorrect Reaction Conditions | Optimize reaction temperature, concentration, and time. For sluggish reactions, consider gentle heating. For reactions prone to side products, cooling might be necessary. |
| Catalyst Inactivity | If using a catalyst, ensure it is active and used in the correct stoichiometric amount. Some catalysts are sensitive to air and moisture. |
| Poor Nucleophile/Electrophile | The reactivity of the reaction partner may be insufficient. Consider using a more reactive derivative or a different catalyst to enhance reactivity. |
| Product Instability | The desired product might be unstable under the reaction or work-up conditions. Analyze the crude reaction mixture by techniques like NMR or LC-MS to check for product formation before work-up. If the product is sensitive to acid or base, use a neutral work-up.[3] |
| Product Volatility or Solubility | The product may be volatile and lost during solvent removal, or it may be soluble in the aqueous layer during extraction.[3] Check the rotovap trap and the aqueous layers for your product. |
Problem 2: Formation of Multiple Products
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Side Reactions | This compound can potentially undergo side reactions such as haloform reactions in the presence of strong bases. Carefully control the stoichiometry of the base and the reaction temperature. |
| Self-Condensation | As mentioned in the FAQs, self-condensation can be a significant issue. To favor the desired crossed-condensation product, use a non-enolizable electrophile or pre-form the enolate of the desired nucleophile.[4] |
| Stereo-/Regioisomer Formation | For reactions creating chiral centers or having multiple reactive sites, a mixture of isomers may form. Employ chiral catalysts or directing groups to improve selectivity. |
| Decomposition | The starting material or the product might be decomposing under the reaction conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to decomposition. |
Experimental Protocols
General Protocol for a Nucleophilic Addition to this compound (Hypothetical)
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
This compound
-
Nucleophile (e.g., Grignard reagent, organolithium reagent)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Anhydrous work-up solution (e.g., saturated aqueous NH4Cl)
-
Drying agent (e.g., anhydrous MgSO4)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of this compound (1.0 eq) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.
-
Slowly add the nucleophile solution (1.0-1.2 eq) to the stirred solution of this compound.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of the anhydrous work-up solution at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, distillation).
Visualizations
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to troubleshooting a failed reaction involving this compound.
Caption: A step-by-step guide for troubleshooting failed chemical reactions.
Potential Reaction Pathway: Aldol Condensation
This diagram illustrates a possible reaction pathway for the base-catalyzed aldol condensation of this compound with an aldehyde.
Caption: The reaction mechanism for a base-catalyzed aldol condensation.
References
Technical Support Center: Optimizing Reaction Conditions for 1,1,1-Trichlorotrifluoroacetone
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of 1,1,1-Trichlorotrifluoroacetone (CAS 758-42-9) in chemical synthesis. Due to its highly electrophilic nature, driven by both the trichloromethyl and trifluoromethyl groups, optimizing reaction conditions is critical for achieving desired outcomes.
Critical Safety Precautions
For Research Use Only. Not intended for diagnostic or therapeutic use. [1]
This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[1] Always handle this chemical in a well-ventilated area or fume hood.[2] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2] In case of inadequate ventilation, respiratory protection is necessary.[2]
Emergency Procedures:
-
If Swallowed: Get emergency medical help immediately. Rinse mouth. Do NOT induce vomiting.[2]
-
If on Skin: Wash with plenty of water. Take off immediately all contaminated clothing and wash it before reuse.[2]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Store in a well-ventilated place with the container tightly closed and locked up.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during experiments in a question-and-answer format.
Q1: My reaction is showing low to no yield. What are the common causes and potential solutions?
A1: Low or no yield is a frequent challenge that can stem from several factors. The primary cause is often related to the reactivity of the nucleophile, moisture contamination, or suboptimal reaction temperature.
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Moisture Sensitivity: this compound and many common nucleophiles (e.g., Grignard reagents, organolithiums) are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Nucleophile Reactivity: Weak nucleophiles may not react efficiently with the sterically hindered carbonyl group. Consider using a more reactive nucleophile or adding an activating agent (e.g., a Lewis acid) to increase the electrophilicity of the ketone.
-
Temperature Control: Nucleophilic additions to highly reactive ketones are often exothermic. Running the reaction at a low temperature (e.g., -78 °C to 0 °C) is crucial to prevent side reactions and decomposition. If the reaction is sluggish, a gradual increase in temperature can be attempted while carefully monitoring the reaction progress.
-
Reagent Degradation: Ensure that the this compound and the nucleophile are of high purity and have not degraded during storage.
Q2: I'm observing the formation of unexpected side products. What are the likely side reactions?
A2: The presence of two electron-withdrawing groups activates the carbonyl carbon but also introduces potential pathways for side reactions.
-
Haloform-type Reaction: Under basic conditions, deprotonation of a suitable nucleophile or solvent could lead to a haloform-type cleavage, particularly if the desired addition product is unstable. Using non-nucleophilic bases and low temperatures can mitigate this.
-
Reaction at Chlorine Atoms: Strong nucleophiles or reducing agents could potentially react with the trichloromethyl group, leading to complex product mixtures.
-
Enolization: While less common for such an electron-poor ketone, a sufficiently strong and sterically hindered base could potentially lead to enolization, though this is less likely than with standard ketones.
Q3: How can I safely quench the reaction and purify my product?
A3: Proper quenching is critical for safety and for preserving the desired product.
-
Quenching Procedure: Reactions should be quenched at low temperatures by slowly adding a proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a common choice for quenching reactions involving organometallic reagents.[3] Avoid quenching with water directly if highly reactive reagents are present. For acid-sensitive products, a basic quench with saturated sodium bicarbonate (NaHCO₃) may be necessary, but care should be taken to control any gas evolution.[4]
-
Workup: After quenching, the product is typically extracted into an organic solvent. The organic layer should be washed with brine to remove water, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: Flash column chromatography on silica gel is a standard method for purifying the crude product. The choice of eluent will depend on the polarity of the desired compound. Distillation can be used for volatile and thermally stable products, but care must be taken as decomposition can occur at elevated temperatures.[5]
Optimizing Reaction Parameters
The successful synthesis of target molecules using this compound depends on the careful optimization of several key parameters. The following table provides a guide for this optimization process.
| Parameter | Recommendation / Starting Point | Rationale & Troubleshooting Tips |
| Solvent | Anhydrous aprotic solvents (e.g., THF, Diethyl Ether, DCM) | The choice of solvent can significantly impact reaction rates and selectivity. Ensure the solvent is completely dry to prevent quenching of reagents. For sluggish reactions, consider switching to a more polar aprotic solvent. |
| Temperature | -78 °C to 0 °C | Many reactions are highly exothermic. Starting at a low temperature helps control the reaction rate, minimizes side product formation, and prevents decomposition. If the reaction does not proceed, allow it to warm slowly while monitoring via TLC or LCMS. |
| Nucleophile | 1.0 - 1.5 equivalents | A slight excess of the nucleophile can help drive the reaction to completion. However, a large excess may lead to side reactions and complicate purification. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can increase the reaction rate but may also lead to challenges with heat dissipation and increased side product formation. Start with a more dilute solution and adjust as needed. |
| Additives | Lewis Acids (e.g., MgBr₂·OEt₂, BF₃·OEt₂) or Bases | For certain nucleophiles, additives can be beneficial. Lewis acids can further activate the carbonyl group. For reactions requiring a base, use a non-nucleophilic base (e.g., DIEA, DBU) to avoid competitive reactions. |
| Reaction Time | 1 - 24 hours | Monitor the reaction progress by an appropriate method (TLC, GC, LCMS, NMR) to determine the point of maximum conversion and to avoid decomposition of the product upon prolonged reaction times. |
Experimental Protocols & Workflows
General Protocol for Nucleophilic Addition
This protocol is a general guideline for the addition of an organometallic nucleophile (e.g., a Grignard or organolithium reagent) to this compound and should be adapted and optimized for specific substrates.
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq.) to a flask containing the chosen anhydrous solvent (e.g., THF).
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Nucleophile Addition: Add the organometallic nucleophile (1.1 eq.) dropwise to the stirred solution. Maintain the internal temperature below the specified limit throughout the addition.
-
Reaction Monitoring: Stir the reaction at the low temperature for a set period (e.g., 1-4 hours). Monitor the consumption of the starting material using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of NH₄Cl at -78 °C to quench any remaining reactive species.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[3] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography.
Visualizations
Caption: General workflow for reactions involving this compound.
References
stability of 1,1,1-Trichlorotrifluoroacetone in different solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,1,1-Trichlorotrifluoroacetone in various solvents. Below you will find troubleshooting advice, frequently asked questions, and general experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Question | Possible Cause | Recommended Solution |
| Why is my compound degrading in solution? | This compound is highly electrophilic and susceptible to nucleophilic attack. Protic solvents (e.g., methanol, ethanol, water) or basic conditions can promote degradation. | Use aprotic, non-nucleophilic solvents. If a protic solvent is necessary, conduct the experiment at a low temperature and for the shortest possible duration. Ensure all solvents and reagents are anhydrous and free of basic impurities. |
| I'm observing unexpected peaks in my analysis (NMR, LC-MS). What could they be? | Degradation of this compound can lead to various byproducts. In the presence of a base, a haloform-type reaction may occur, yielding a carboxylate and haloform.[1][2] | To identify byproducts, compare your analytical data with known degradation pathways. The haloform reaction is a common degradation pathway for methyl ketones in the presence of a base and halogen.[3] Consider performing a forced degradation study to intentionally generate and identify potential degradation products. |
| My reaction yield is lower than expected. Could the solvent be the issue? | Yes, if the solvent is reactive with this compound, it can consume the starting material and reduce the yield of your desired product. | Screen a panel of anhydrous, aprotic solvents to find one that is inert under your reaction conditions. Monitor the stability of the starting material in the chosen solvent at the reaction temperature before proceeding with the full reaction. |
| How can I prevent hydrolysis of my compound? | The presence of water can lead to the formation of hydrates or other degradation products. | Use anhydrous solvents and reagents. Thoroughly dry all glassware before use. Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Qualitative Stability of this compound in Different Solvent Types
| Solvent Type | Examples | Expected Stability | Potential Degradation Pathways |
| Aprotic, Non-polar | Hexanes, Toluene, Carbon Tetrachloride | High | Minimal degradation expected. |
| Aprotic, Polar | Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM) | Moderate to High | Generally stable, but monitor for slow reactions with trace impurities. |
| Protic, Polar | Water, Methanol, Ethanol | Low to Moderate | Susceptible to nucleophilic attack by the solvent, leading to hemiacetal/acetal formation or other solv V_olysis products. |
| Basic | Solvents containing amines (e.g., triethylamine), hydroxides, or other bases | Low | Prone to rapid degradation via base-catalyzed reactions like the haloform reaction.[1][2] |
Q2: How should I store solutions of this compound?
A2: Solutions should be stored in a tightly sealed container, preferably under an inert atmosphere, at a low temperature (e.g., in a refrigerator or freezer). Use a stable, anhydrous, aprotic solvent for long-term storage.
Q3: Are there any materials that are incompatible with this compound?
A3: Avoid contact with strong bases, strong oxidizing agents, and nucleophiles.
Q4: How can I monitor the stability of this compound in my solvent of choice?
A4: You can monitor the stability over time using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. Look for a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general method for determining the stability of this compound in a specific solvent.
Objective: To quantify the rate of degradation of this compound in a chosen solvent over time.
Materials:
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This compound
-
High-purity, anhydrous solvent of interest
-
Internal standard (a stable, non-reactive compound)
-
Volumetric flasks and pipettes
-
Autosampler vials with septa
-
Analytical instrument (GC or HPLC with a suitable detector)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Internal Standard Addition: Add a known concentration of the internal standard to the stock solution. The internal standard will help to correct for any variations in sample injection volume.
-
Sample Incubation: Aliquot the solution into several sealed vials and store them under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At regular intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and analyze the sample using GC or HPLC.
-
Data Analysis: For each time point, calculate the peak area ratio of this compound to the internal standard. Plot this ratio against time to determine the rate of degradation. From this data, you can calculate the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results, focusing on compound stability.
Caption: A diagram illustrating the haloform reaction as a potential degradation pathway for this compound in the presence of a base.
References
preventing decomposition of 1,1,1-Trichlorotrifluoroacetone during storage
Welcome to the technical support center for 1,1,1-Trichlorotrifluoroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this valuable reagent during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common issues encountered in a laboratory setting.
Troubleshooting Guide
Users experiencing issues with the stability of this compound can refer to the following guide for potential causes and corrective actions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing) of the stored reagent. | Exposure to light, elevated temperatures, or the presence of impurities. | Store in an amber glass bottle in a cool, dark place. Consider purification by distillation if impurities are suspected. |
| Decreased purity over time, as determined by analytical methods (e.g., GC-MS, NMR). | Decomposition due to improper storage conditions, such as exposure to moisture or incompatible materials. | Review storage conditions. Ensure the container is tightly sealed and stored in a dry, inert atmosphere. Check for and remove any potential incompatible materials from the storage area. |
| Inconsistent experimental results using the same batch of reagent. | Non-homogeneity of the stored solution due to partial decomposition or absorption of atmospheric moisture upon opening. | Gently agitate the container before use to ensure homogeneity. Minimize the time the container is open to the atmosphere. Consider aliquoting the reagent into smaller, single-use vials. |
| Formation of solid precipitates in the liquid reagent. | Polymerization or formation of insoluble degradation products. | The reagent is likely significantly decomposed and should be disposed of according to safety protocols. Review and improve storage conditions for new batches. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent decomposition?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat.[1] Storage at 2-8°C is often recommended for similar reactive ketones.[2] An inert atmosphere, such as nitrogen or argon, can further minimize degradation.
Q2: What are the likely decomposition products of this compound?
Q3: Can I use stabilizers to prevent the decomposition of this compound?
A3: The use of stabilizers for this compound is not well-documented in the literature. However, a patent for stabilizing α-monohalogenated ketones suggests that the addition of a small amount of water (from 0.1% up to the saturation point) can inhibit decomposition and resinification.[3] Conversely, for the related compound 1,1,1-trifluoroacetone cyanohydrin, moisture is reported to facilitate decomposition.[4] Given this conflicting information for analogous compounds, it is crucial for researchers to conduct their own stability trials with and without the addition of small amounts of water to determine the effect on their specific application.
Q4: How can I monitor the purity and detect decomposition of my stored this compound?
A4: The purity of this compound can be monitored using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to potential degradation products would indicate decomposition.
Q5: What safety precautions should I take when handling a potentially decomposed sample of this compound?
A5: Decomposed samples may have altered physical and toxicological properties. Always handle the material in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Be aware that decomposition may generate acidic and volatile byproducts. Dispose of decomposed material according to your institution's hazardous waste disposal guidelines.
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a general procedure for conducting an accelerated stability study to evaluate the impact of temperature on the decomposition of this compound.
Objective: To determine the rate of degradation of this compound at elevated temperatures.
Materials:
-
This compound (high purity)
-
Amber glass vials with PTFE-lined caps
-
Ovens or incubators set to desired temperatures (e.g., 40°C, 60°C)
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GC-MS or other suitable analytical instrument
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Inert gas (e.g., nitrogen or argon)
Methodology:
-
Aliquot 1 mL of high-purity this compound into several amber glass vials.
-
Purge the headspace of each vial with an inert gas and securely seal with PTFE-lined caps.
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Place the vials in ovens set at different elevated temperatures (e.g., 40°C and 60°C) and a control set at the recommended storage temperature (e.g., 4°C).
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At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove one vial from each temperature condition.
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Allow the vials to cool to room temperature.
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Analyze the contents of each vial by GC-MS to determine the concentration of this compound and identify any degradation products.
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Plot the concentration of this compound as a function of time for each temperature to determine the degradation kinetics.
Protocol 2: Analysis of this compound and Potential Decomposition Products by GC-MS
Objective: To quantify the purity of this compound and identify potential decomposition products.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Injection Volume: 1 µL (splitless)
-
MSD Transfer Line: 280°C
-
MS Source: 230°C
-
MS Quad: 150°C
-
Scan Range: m/z 35-300
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 1000 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For stored samples, dilute an aliquot in the same solvent to fall within the calibration range.
Analysis:
-
Inject the calibration standards to generate a calibration curve.
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Inject the prepared sample.
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Identify this compound based on its retention time and mass spectrum.
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Quantify the concentration using the calibration curve.
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Search the chromatogram for additional peaks and use the mass spectral library to tentatively identify potential decomposition products.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Postulated decomposition pathway of this compound.
References
- 1. Key Innovations in Carbonyl Group Stability Analysis [eureka.patsnap.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. CN102476984A - A kind of preparation method of 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
- 4. US20040034254A1 - Process for producing 1,1,1-trifluoroacetone - Google Patents [patents.google.com]
Technical Support Center: Safe Handling and Disposal of Hazardous Byproducts from 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential information for the safe management of hazardous byproducts generated during experiments involving 1,1,1-Trichlorotrifluoroacetone. Please familiarize yourself with these procedures to ensure a safe laboratory environment.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazardous byproducts of reactions involving this compound?
A1: The primary hazardous byproducts depend on the reaction conditions.
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Thermal decomposition can produce acidic gases such as hydrogen fluoride (HF) and hydrogen chloride (HCl) .
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Hydrolysis , or reaction with water, can lead to the formation of trifluoroacetic acid (TFA) and trichloroacetic acid .
Q2: What are the main health risks associated with these byproducts?
A2: Exposure to these byproducts can pose significant health risks:
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Hydrogen Fluoride (HF): Highly corrosive and toxic. Skin contact can cause severe burns that may not be immediately painful, and absorption can lead to systemic toxicity, including cardiac arrest.[1] Inhalation can cause severe respiratory damage.[2]
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Hydrogen Chloride (HCl): A corrosive gas that can cause severe irritation to the respiratory system, eyes, and skin.[3][4][5] High concentrations can lead to pulmonary edema.[3]
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Trifluoroacetic Acid (TFA): A strong corrosive acid that can cause severe skin burns and eye damage.[6] While it has low acute toxicity, long-term exposure may have adverse health effects.[7][8]
Q3: What personal protective equipment (PPE) should I wear when working with this compound and its potential byproducts?
A3: Always wear appropriate PPE, including:
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Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield.
-
A lab coat.
-
Work should be conducted in a well-ventilated fume hood.[9]
Q4: How should I dispose of waste containing these hazardous byproducts?
A4: All waste containing this compound and its byproducts must be treated as hazardous waste.[9] Collect all liquid and solid waste in clearly labeled, sealed containers. Follow your institution's hazardous waste disposal procedures. Do not pour any of this waste down the drain.[10][11]
Troubleshooting Guides
Scenario 1: Accidental Spill
Problem: I've spilled a small amount of a reaction mixture containing this compound.
Solution:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the lab and alert your safety officer.
-
Wear Appropriate PPE: Before cleaning, don two pairs of chemical-resistant gloves, safety goggles, a face shield, and a lab coat.
-
Neutralize and Absorb:
-
For acidic byproducts like HF, HCl, and TFA, gently cover the spill with a suitable absorbent material, such as sodium bicarbonate or a commercial spill neutralizer.[12]
-
Once absorbed, carefully collect the material using non-sparking tools and place it in a labeled hazardous waste container.
-
-
Decontaminate: Wipe the spill area with a damp cloth, and then clean with soap and water. Dispose of all cleaning materials as hazardous waste.
Scenario 2: Unexpected Gas Evolution
Problem: My reaction is producing an unexpected amount of gas with a sharp, irritating odor.
Solution:
-
Do Not Inhale: Immediately stop breathing the fumes and move to a safe, well-ventilated area.
-
Lower the Fume Hood Sash: If the reaction is in a fume hood, lower the sash to the lowest practical height to contain the fumes.
-
Alert Others: Inform your colleagues and your lab supervisor or safety officer about the situation.
-
Quench the Reaction (if safe to do so): If you can do so safely, quench the reaction by slowly adding a neutralizing agent. For acidic gases, a basic solution can be carefully introduced to the reaction vessel via an addition funnel.
-
Seek Medical Attention: If you have inhaled any fumes, seek immediate medical attention.
Quantitative Data on Hazardous Byproducts
The following tables summarize key quantitative data for the primary hazardous byproducts.
| Byproduct | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Hazards |
| Hydrogen Fluoride | HF | 20.01 | 19.5 | Corrosive, Toxic |
| Hydrogen Chloride | HCl | 36.46 | -85.05 | Corrosive, Irritant |
| Trifluoroacetic Acid | TFA | 114.02 | 72.4 | Corrosive, Harmful |
| Byproduct | OSHA PEL (TWA) | NIOSH REL (Ceiling) | ACGIH TLV (Ceiling) | IDLH |
| Hydrogen Fluoride | 3 ppm | 6 ppm | 2 ppm | 30 ppm |
| Hydrogen Chloride | 5 ppm | 5 ppm | 2 ppm | 50 ppm[13] |
| Trifluoroacetic Acid | Not established | Not established | Not established | Not established |
PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health. TWA: Time-Weighted Average.
Experimental Protocols
Protocol 1: Neutralization of Acidic Byproducts (HF, HCl, TFA)
This protocol describes the safe neutralization of acidic byproducts in a laboratory setting.
Materials:
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Sodium bicarbonate (NaHCO₃) or Calcium hydroxide (Ca(OH)₂)
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Ice bath
-
Appropriate hazardous waste container
Procedure:
-
Work in a Fume Hood: All steps must be performed in a certified chemical fume hood.
-
Cool the Solution: Place the container with the acidic waste in an ice bath to manage the exothermic reaction.
-
Slowly Add Base: While stirring, slowly and carefully add small portions of sodium bicarbonate or calcium hydroxide to the acidic solution. Be cautious as gas evolution (CO₂) will occur with bicarbonate.
-
Monitor pH: Periodically check the pH of the solution using pH paper or a pH meter. Continue adding base until the pH is between 6 and 8.[10]
-
Dispose of Waste: Once neutralized, the solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.
Visualizations
Signaling Pathway: Cellular Effects of Hydrogen Fluoride Exposure
Hydrogen fluoride can readily penetrate cell membranes. The fluoride ion (F⁻) can then disrupt cellular processes by binding to essential cations like calcium (Ca²⁺) and magnesium (Mg²⁺), leading to enzyme inhibition and disruption of signaling pathways. This can trigger endoplasmic reticulum (ER) stress, leading to the unfolded protein response (UPR) and ultimately apoptosis (programmed cell death).
Caption: Cellular impact of Hydrogen Fluoride.
Experimental Workflow: Spill Response
This workflow outlines the decision-making process for responding to a spill of a reaction mixture containing this compound and its byproducts.
Caption: Spill response decision workflow.
Logical Relationship: Byproduct Formation
This diagram illustrates the logical relationship between the parent compound, reaction conditions, and the formation of hazardous byproducts.
Caption: Formation of hazardous byproducts.
References
- 1. Hydrogen Fluoride (HF) | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. gov.uk [gov.uk]
- 3. nj.gov [nj.gov]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrogen chloride [cdc.gov]
- 5. ICSC 0163 - HYDROGEN CHLORIDE [chemicalsafety.ilo.org]
- 6. nj.gov [nj.gov]
- 7. The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review | MDPI [mdpi.com]
- 8. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. esd.uga.edu [esd.uga.edu]
- 11. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 12. How to Get Rid of Acidic Waste Safely and Responsibly [greenflow.com]
- 13. Hydrogen chloride - IDLH | NIOSH | CDC [cdc.gov]
Navigating the Scale-Up of Reactions with 1,1,1-Trichlorotrifluoroacetone: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for scaling up chemical reactions involving 1,1,1-Trichlorotrifluoroacetone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and critical safety and operational data to ensure the successful and safe transition of your synthesis from the laboratory bench to pilot-plant scale.
Section 1: Troubleshooting Guide
Scaling up reactions with the highly reactive and electrophilic this compound presents unique challenges. This guide addresses common issues encountered during this critical phase.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| 1. Reaction Runaway / Exotherm | - Inadequate heat removal capacity of the larger reactor.[1] - Poor mixing leading to localized "hot spots".[1] - Incorrect rate of reagent addition. | - Improve Heat Transfer: Ensure the reactor's cooling system is sufficient for the reaction's enthalpy. Consider using a reactor with a higher surface area-to-volume ratio or external cooling loops.[2][3] - Optimize Agitation: Increase stirrer speed or use a more efficient impeller design to improve heat and mass transfer.[1] - Control Addition Rate: Implement a slow, controlled addition of the limiting reagent, monitoring the internal temperature closely. |
| 2. Low Yield or Incomplete Conversion | - Poor mass transfer between reactants. - Inefficient mixing at the larger scale.[1] - Deactivation of catalyst or reagent. | - Enhance Mixing: Verify that the mixing is sufficient to ensure homogeneity. For multiphasic reactions, ensure adequate interfacial contact. - Re-evaluate Stoichiometry: A slight excess of one reagent may be necessary at a larger scale to drive the reaction to completion. - Catalyst/Reagent Stability: Ensure the catalyst or key reagents are stable under the prolonged reaction times that can occur during scale-up. |
| 3. Formation of Unwanted Byproducts | - Enolate Formation: The trifluoromethyl group increases the acidity of the α-protons, leading to enolate formation and subsequent side reactions.[4] - Decomposition of Product: The product may be unstable under the reaction or work-up conditions. | - Temperature Control: Maintain a lower reaction temperature to minimize side reactions.[4] - Base Selection: Use a non-nucleophilic base to minimize deprotonation of the ketone. - Protecting Groups: If the substrate has acidic protons, consider using protecting groups.[4] - Modified Work-up: Adjust the pH and temperature of the work-up to ensure product stability. |
| 4. Pressure Buildup in the Reactor | - Gas Evolution: Some reactions may produce gaseous byproducts (e.g., CO2 from decarboxylation). - Solvent Vapor Pressure: Increased temperature can lead to a significant increase in the vapor pressure of volatile solvents. | - Adequate Venting: Ensure the reactor is equipped with a properly sized vent and pressure relief system. - Temperature Monitoring: Closely monitor the reaction temperature to avoid exceeding the solvent's boiling point at the operating pressure. - Headspace Management: Ensure sufficient headspace in the reactor to accommodate any gas evolution. |
| 5. Difficulties in Product Purification | - Similar Polarity of Product and Impurities: Co-elution during chromatography can be a significant issue. - Product Instability During Purification: The target molecule may degrade on silica gel or during distillation. | - Alternative Purification Methods: Consider crystallization, liquid-liquid extraction, or preparative HPLC. - Optimize Chromatography: Screen different solvent systems and stationary phases (e.g., alumina, reverse-phase silica). - Distillation Under Reduced Pressure: If the product is thermally labile, use high vacuum to lower the boiling point. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound at a larger scale?
A1: The primary safety concerns are its toxicity, corrosivity, and the potential for highly exothermic reactions. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have robust temperature control and emergency shutdown procedures in place.
Q2: How does mixing efficiency change during scale-up, and what is its impact?
A2: Mixing efficiency often decreases upon scale-up due to a lower surface-area-to-volume ratio and potential for dead zones in larger reactors.[1] This can lead to poor heat and mass transfer, resulting in localized hot spots, lower yields, and increased byproduct formation.[1]
Q3: What type of reactor material is recommended for reactions with this compound?
A3: Glass-lined or stainless steel reactors are generally suitable. However, the corrosivity of the reaction mixture, especially if strong acids or bases are used, should be carefully considered to ensure material compatibility.
A4: While it is a good starting point, the solvent system may need to be optimized for scale-up. Factors to consider include boiling point, vapor pressure, heat capacity, and potential for side reactions under prolonged heating.
Q5: How can I monitor the progress of my reaction in a large-scale reactor?
A5: In-situ monitoring techniques such as infrared (IR) spectroscopy or Raman spectroscopy can provide real-time data on reactant consumption and product formation. Regular sampling and analysis by HPLC or GC are also essential.
Section 3: Experimental Protocols
This section provides a detailed methodology for a pilot-plant scale Aldol Condensation reaction between this compound and a generic aromatic aldehyde.
Pilot-Scale Aldol Condensation Protocol
Reaction:
Materials & Equipment:
| Reagent/Equipment | Specification | Quantity |
| This compound | 98% Purity | 5.0 kg (23.2 mol) |
| Aromatic Aldehyde (Ar-CHO) | 99% Purity | 2.46 kg (23.2 mol) |
| Triethylamine (Et3N) | Anhydrous | 2.58 kg (25.5 mol) |
| Toluene | Anhydrous | 50 L |
| 2M Hydrochloric Acid | - | As needed for quench |
| Saturated Sodium Bicarbonate Solution | - | As needed for wash |
| Brine | - | As needed for wash |
| Anhydrous Magnesium Sulfate | - | For drying |
| 100 L Glass-Lined Reactor | Equipped with mechanical stirrer, thermocouple, condenser, and addition funnel | 1 |
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reactants: Charge the reactor with this compound (5.0 kg) and Toluene (30 L). Begin stirring at 200 RPM.
-
Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller.
-
Reagent Addition: Slowly add the aromatic aldehyde (2.46 kg) to the reactor over 30 minutes, maintaining the internal temperature below 5 °C.
-
Base Addition: Add triethylamine (2.58 kg) dropwise via the addition funnel over 2 hours. Carefully monitor the internal temperature and ensure it does not exceed 10 °C. An exotherm is expected during this addition.
-
Reaction Monitoring: Stir the reaction mixture at 5-10 °C. Monitor the reaction progress by taking samples every hour and analyzing by HPLC until the starting material is consumed (typically 4-6 hours).
-
Quenching: Once the reaction is complete, slowly add 20 L of chilled 2M Hydrochloric Acid to the reactor to quench the reaction. Maintain the temperature below 15 °C during the quench.
-
Work-up:
-
Transfer the reactor contents to a separation funnel.
-
Separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 10 L) and then with brine (1 x 10 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Section 4: Visualizations
Experimental Workflow
Caption: A general experimental workflow for the pilot-scale Aldol Condensation.
Troubleshooting Logic Diagram
References
Technical Support Center: 1,1,1-Trichlorotrifluoroacetone Reactions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on managing the impact of temperature in reactions involving 1,1,1-Trichlorotrifluoroacetone.
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect reaction rates involving this compound? A1: As with most chemical reactions, increasing the temperature typically increases the rate of reaction for this compound.[1][2] Higher temperatures provide molecules with more kinetic energy, leading to more frequent and energetic collisions, which increases the likelihood of overcoming the activation energy barrier.[2][3] However, excessively high temperatures can lead to thermal decomposition and the formation of unwanted side products.
Q2: What are the primary safety concerns when heating this compound? A2: this compound is a volatile compound. Heating it in sealed containers can cause a significant pressure buildup, potentially leading to violent rupture.[4] The inhalation hazard also increases at higher temperatures as it can form a concentrated atmosphere in unventilated areas.[4] It is crucial to work in a well-ventilated area, avoid ignition sources, and use appropriately rated pressure vessels for high-temperature reactions.
Q3: Can temperature influence the stability of this compound itself? A3: Yes. While specific decomposition temperatures for this compound are not readily available, analogous halogenated compounds undergo thermal decomposition at elevated temperatures.[5][6][7] It is reasonable to assume that high temperatures can induce decomposition, potentially through elimination reactions, yielding various byproducts. When heated to decomposition, similar compounds emit toxic fumes.[8]
Q4: How does the trifluoromethyl (-CF₃) group in this compound affect its reactivity in response to temperature changes? A4: The strongly electron-withdrawing nature of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon.[1] This makes it highly susceptible to nucleophilic attack. This inherent reactivity means that many reactions may proceed at a reasonable rate at moderate temperatures, and the need for high heat might be less critical than for less activated ketones.
Q5: What are common signs that my reaction temperature is too high? A5: Signs of an excessively high reaction temperature include a sudden change in color (e.g., darkening or charring), a rapid decrease in the concentration of your desired product after an initial increase (as seen via TLC or LCMS), the formation of multiple unexpected side products, and a noticeable increase in pressure within the reaction vessel.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Issue | Possible Temperature-Related Cause | Troubleshooting Steps |
| Low or No Reaction Yield | Temperature is too low: The activation energy barrier is not being overcome sufficiently. | 1. Gradually increase the reaction temperature in 5-10°C increments.[9] 2. Monitor the reaction progress at each new temperature using an appropriate technique (TLC, GC, NMR).[10] 3. Ensure the heating apparatus is calibrated and providing accurate, consistent heat. |
| Formation of Multiple Side Products | Temperature is too high: Excessive thermal energy is promoting alternative reaction pathways or causing decomposition of reactants or products. | 1. Lower the reaction temperature. Even a small decrease can significantly impact selectivity. 2. Consider running the reaction for a shorter duration at a moderate temperature. 3. If possible, use a catalyst that allows the reaction to proceed at a lower temperature. |
| Reaction Starts but Does Not Go to Completion | Thermal Instability: The desired product or a key intermediate may be degrading at the reaction temperature over time. | 1. Attempt the reaction at a lower temperature for a longer period. 2. Analyze aliquots over time to determine when product degradation begins. 3. Consider a two-step temperature profile: a higher temperature initially to start the reaction, followed by a lower temperature for the remainder of the process. |
| Inconsistent Results Between Batches | Poor Temperature Control: Fluctuations in temperature between experiments are leading to different reaction outcomes. | 1. Use a reliable temperature-controlled system (e.g., oil bath with a controller, automated reactor). 2. Always measure the internal temperature of the reaction mixture, not just the bath temperature.[10] 3. Ensure the stirring rate is consistent to maintain uniform heat distribution. |
Logical Flowchart for Troubleshooting Temperature Issues
Caption: A troubleshooting flowchart for diagnosing common temperature-related issues.
Data Presentation: Temperature Effects
While specific kinetic data for this compound reactions is limited in the public literature, the following tables illustrate the expected impact of temperature based on general chemical principles.
Table 1: Physical Properties and Temperature Considerations
| Property | Value | Impact of Temperature |
| Boiling Point | ~106.6 °C at 760 mmHg | Approaching this temperature in open systems will lead to significant loss of material. In closed systems, pressure will increase dramatically. |
| Flash Point | 18.3 °C | The compound is flammable, and vapors can form explosive mixtures with air, a risk that increases with temperature.[11][12] |
| Vapor Pressure | Increases with temperature | Higher temperatures lead to higher concentrations of vapor, increasing inhalation and flammability risks.[4] |
Table 2: Illustrative Example of Temperature vs. Reaction Rate and Yield
This data is hypothetical and for illustrative purposes only. Actual results will vary based on the specific reaction.
| Temperature (°C) | Relative Rate Constant (k_rel) | Time to 95% Completion (hours) | Observed Product Yield (%) | Notes |
| 25 | 1.0 | 48 | 92 | Reaction is slow but clean. |
| 40 | 2.8 | 17 | 94 | Increased rate with minimal side product formation. |
| 60 | 9.5 | 5 | 85 | Faster reaction, but noticeable formation of byproduct A. |
| 80 | 25.0 | < 2 | 60 | Significant decomposition and multiple byproducts observed. |
Experimental Protocols
Protocol: Determining Optimal Reaction Temperature for a Nucleophilic Addition
This protocol provides a general method for investigating the effect of temperature on the reaction of this compound with a generic nucleophile (Nu-H).
1. Materials and Setup:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or enolate precursor)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
Reaction vessels (e.g., round-bottom flasks) equipped with stir bars and reflux condensers
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Temperature-controlled heating mantles or oil baths
-
Analytical tools (TLC, GC-MS, or LC-MS)
2. Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile (1.2 equivalents) in the chosen anhydrous solvent.
-
Initial Cooldown: Cool the solution to 0°C using an ice bath. This is a precautionary step to control the initial exothermic reaction upon adding the highly reactive ketone.
-
Reagent Addition: Slowly add this compound (1.0 equivalent) to the cooled solution of the nucleophile.
-
Parallel Reactions: Divide the reaction mixture into four equal aliquots in separate, identical reaction vessels.
-
Temperature Control: Place each vessel in a pre-calibrated heating bath set to a different temperature (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Monitoring: Take a small sample from each reaction at regular time intervals (e.g., every 30 minutes). Quench the sample and analyze it by TLC or LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.
-
Data Analysis: Plot the concentration of the product versus time for each temperature. Determine the initial reaction rate and the final yield at each temperature to identify the optimal balance between reaction speed and product purity.
3. Safety Precautions:
-
All manipulations should be performed in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][13]
-
Keep away from ignition sources, as this compound is flammable.[12]
Experimental Workflow Diagram
Caption: Workflow for determining the optimal reaction temperature.
Conceptual Visualization
Temperature's Influence on Reaction Pathways
Higher temperatures can accelerate the desired reaction but may also provide sufficient energy to cross the activation barrier for undesired pathways, such as decomposition or side reactions. The ideal temperature is one that maximizes the rate of the desired reaction while minimizing the rates of competing reactions.
Caption: Conceptual diagram of temperature's effect on reaction selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. 7.4 – Reaction Kinetics: Summary – General Chemistry for Gee-Gees [ecampusontario.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal decomposition of 1,1,1-trifluoroethane revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. echemi.com [echemi.com]
catalyst selection for 1,1,1-Trichlorotrifluoroacetone mediated synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,1-Trichlorotrifluoroacetone. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its preparation via the catalyzed fluorination of hexachloroacetone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent industrial method for the synthesis of this compound is the gas-phase fluorination of hexachloroacetone using a chromium-based catalyst.[1] This process involves a halogen exchange reaction where chlorine atoms in hexachloroacetone are substituted with fluorine atoms from hydrogen fluoride.[1]
Q2: What are the typical catalysts used for the fluorination of hexachloroacetone?
Chromium-based catalysts are the standard for this reaction. Common examples include chromium(III) oxide (Cr₂O₃), chromium hydroxide (Cr(OH)₃), and chromium oxyfluoride, which is often formed in situ. These catalysts can be used as microspheres or supported on various materials to enhance their stability and activity.[1]
Q3: What are the major side products in this synthesis?
The fluorination of hexachloroacetone is a stepwise process, leading to a mixture of chlorinated and fluorinated acetone derivatives. Besides the desired this compound, common side products include chloropentafluoroacetone and dichlorotetrafluoroacetone.[1] The relative amounts of these products can be controlled by adjusting the reaction conditions.
Q4: Why is catalyst deactivation a common issue?
Catalyst deactivation can occur due to several factors, including coking (deposition of carbonaceous materials on the catalyst surface), poisoning by impurities in the feed, and sintering (loss of surface area at high temperatures). Proper catalyst preparation and regeneration procedures are crucial for maintaining high activity and a long catalyst lifetime.[2]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Reaction Temperature | Gradually increase or decrease the temperature within the recommended range (e.g., 250-400°C).[1] | An increase in the yield of the desired product. Higher temperatures generally favor higher degrees of fluorination. |
| Incorrect HF:Hexachloroacetone Molar Ratio | Adjust the molar ratio of hydrogen fluoride to hexachloroacetone. An excess of HF is typically used to drive the reaction towards more fluorinated products. | Improved conversion of starting material and higher selectivity towards this compound. |
| Low Catalyst Activity | Regenerate the catalyst by treating it with a stream of air or a mixture of air and an inert gas at elevated temperatures to burn off carbon deposits. | Restoration of catalyst activity and improved product yield. |
| Insufficient Contact Time | Decrease the flow rate of the reactants over the catalyst bed to increase the contact time. | Higher conversion of hexachloroacetone and increased formation of the desired product. |
Catalyst Deactivation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Coke Formation | Implement a catalyst regeneration cycle involving controlled oxidation to remove carbon deposits. | Restored catalyst performance and extended catalyst life. |
| Sintering of Catalyst | Ensure the reaction temperature does not exceed the recommended maximum for the specific catalyst used. Consider using a catalyst with a more thermally stable support. | Prevention of irreversible loss of catalyst surface area and activity. |
| Presence of Impurities in Feed | Purify the hexachloroacetone and hydrogen fluoride feeds to remove potential catalyst poisons such as sulfur or water. | Reduced rate of catalyst deactivation and more consistent product quality. |
Experimental Protocols
Synthesis of this compound via Catalytic Fluorination of Hexachloroacetone
This protocol describes a general procedure for the gas-phase fluorination of hexachloroacetone.
Materials:
-
Hexachloroacetone
-
Anhydrous Hydrogen Fluoride
-
Chromium-based catalyst (e.g., Cr₂O₃ microspheres)[1]
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Tube furnace
-
Packed-bed reactor (e.g., made of Monel or another corrosion-resistant alloy)
-
Mass flow controllers for gases
-
Vaporizer for hexachloroacetone
-
Condenser and collection system cooled to a low temperature (e.g., -78°C)
-
Scrubber for unreacted HF and HCl
Procedure:
-
Catalyst Activation: Pack the reactor with the chromium-based catalyst. Heat the reactor to the desired activation temperature (typically 450-550°C) under a flow of nitrogen to dry the catalyst.[1]
-
Reaction Setup: Reduce the reactor temperature to the reaction temperature (e.g., 250-350°C).[1]
-
Reactant Introduction: Introduce a controlled flow of anhydrous hydrogen fluoride into the reactor to pre-fluorinate the catalyst.
-
Once the catalyst is conditioned, introduce vaporized hexachloroacetone into the reactor along with the hydrogen fluoride at a specific molar ratio.
-
Reaction: Maintain the reaction temperature and reactant flow rates for the desired residence time. The contact time can vary from a few seconds to several minutes.[1]
-
Product Collection: The gaseous product stream exiting the reactor is passed through a condenser to liquefy the halogenated acetones. The collected liquid will be a mixture of this compound and other chloro-fluoro acetones.
-
Purification: The desired this compound can be separated from the product mixture by fractional distillation.
-
Waste Neutralization: The unreacted hydrogen fluoride and the hydrogen chloride byproduct are passed through a scrubber containing a basic solution (e.g., potassium hydroxide or calcium hydroxide).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for catalyst deactivation issues.
References
Validation & Comparative
A Comparative Guide to Trifluoromethylating Agents: 1,1,1-Trifluoroacetone Derivatives vs. Classical Reagents
The introduction of the trifluoromethyl (–CF₃) group is a pivotal strategy in modern medicinal chemistry and materials science.[1][2] This small functional group can dramatically enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2][3][4] Consequently, a diverse toolkit of reagents has been developed to install this moiety.
This guide provides a comparative analysis of prominent trifluoromethylating agents, contrasting the utility of building blocks like 1,1,1-trichloro- and 1,1,1-trifluoroacetone with classical nucleophilic, electrophilic, and radical trifluoromethylating reagents. We offer a data-driven resource for researchers, scientists, and drug development professionals to aid in the selection of the optimal reagent for their synthetic needs.
Classification of Trifluoromethylating Agents
Trifluoromethylating agents are broadly categorized by their mode of action: nucleophilic, electrophilic, and radical.[1][4][5] The choice of reagent dictates the reaction conditions, substrate scope, and mechanistic pathway.
-
Nucleophilic ("CF₃⁻") Reagents : These reagents deliver a trifluoromethyl anion equivalent to an electrophilic substrate, such as aldehydes and ketones. The most prominent example is the Ruppert-Prakash reagent (TMSCF₃).[1][2][4][6]
-
Electrophilic ("CF₃⁺") Reagents : These reagents transfer a trifluoromethyl cation equivalent to a nucleophilic substrate. This class includes the widely used Togni's and Umemoto's reagents.[1][4][7][8][9]
-
Radical ("CF₃•") Reagents : These reagents generate a trifluoromethyl radical. Langlois' reagent (CF₃SO₂Na) is a popular choice for its stability and affordability, particularly for trifluoromethylating arenes.[4][10]
-
Fluorinated Building Blocks : Compounds like 1,1,1-trifluoroacetone and its derivatives serve as versatile precursors for constructing molecules containing a CF₃ group, rather than acting as direct trifluoromethylating agents.[11][12] They are particularly useful in multicomponent reactions.[11]
Performance Comparison of Key Reagents
The selection of a trifluoromethylating agent is highly dependent on the substrate and the desired transformation. The following tables provide a comparative overview of the performance of various reagents on common substrates.
Table 1: Trifluoromethylation of Carbonyls & Imines (Nucleophilic)
| Reagent | Substrate | Product | Yield (%) | Conditions | Ref. |
| Ruppert-Prakash (TMSCF₃) | Benzaldehyde | α-(Trifluoromethyl)benzyl alcohol | 98 | TBAF (cat.), THF, 0 °C to rt | [2] |
| Ruppert-Prakash (TMSCF₃) | Acetophenone | 2-Phenyl-1,1,1-trifluoro-2-propanol | 92 | TBAF (cat.), THF, 0 °C to rt | [2] |
| Fluoroform-derived | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol | 95 | CsF, DMF | [13] |
Table 2: Trifluoromethylation of β-Ketoesters & Heteroatoms (Electrophilic)
| Reagent | Substrate | Product | Yield (%) | Conditions | Ref. |
| Togni Reagent I | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | 95 | K₂CO₃, CH₂Cl₂/H₂O | [13] |
| Umemoto Reagent | Ethyl 2-oxocyclohexanecarboxylate | Ethyl 1-(trifluoromethyl)-2-oxocyclohexanecarboxylate | 85 | - | [13] |
| Togni Reagent II | Indole | 3-Trifluoromethylindole | 80-90 | CH₂Cl₂, rt | [13] |
| Togni Reagent II | Thiophenol | Phenyl trifluoromethyl sulfide | 95 | Zn(OTf)₂, DCM, rt | [4] |
Table 3: Use of 1,1,1-Trifluoroacetone in Multicomponent Reactions
While not a direct trifluoromethylating agent, 1,1,1-trifluoroacetone is a highly effective building block for creating CF₃-containing molecules. Its high electrophilicity makes it an excellent substrate in reactions like the Ugi four-component reaction (Ugi-4CR).[11]
| Carbonyl Source | Reaction | Product Type | Yield (%) | Conditions | Ref. |
| 1,1,1-Trifluoroacetone | Ugi-4CR | α-Amino acyl amide | 96 | MeOH, rt, 24h | [11] |
| Acetone | Ugi-4CR | α-Amino acyl amide | 85 | MeOH, rt, 24h | [11] |
| Hexafluoroacetone | Ugi-4CR | α-Amino acyl amide | 98 | MeOH, rt, 24h | [11] |
Experimental Workflows and Mechanisms
The underlying mechanisms for nucleophilic and electrophilic trifluoromethylation are fundamentally different, which dictates their substrate compatibility.
Nucleophilic Trifluoromethylation Workflow
The Ruppert-Prakash reagent requires activation by a nucleophilic initiator, typically a fluoride source, to generate the reactive trifluoromethyl anion.[1][2]
The mechanism involves the formation of a pentacoordinate siliconate intermediate which delivers the CF₃⁻ nucleophile to the electrophilic carbonyl carbon.[2][14]
Electrophilic Trifluoromethylation Mechanism
In contrast, electrophilic agents like Togni's reagents function as a source of "CF₃⁺". The reaction mechanism can be complex and substrate-dependent, often proposed to proceed through a polar or a single-electron transfer (SET) pathway.[15][16]
Detailed Experimental Protocols
Protocol 1: Nucleophilic Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
-
Materials : Benzaldehyde, Ruppert-Prakash Reagent (TMSCF₃), Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Anhydrous tetrahydrofuran (THF), Nitrogen or Argon atmosphere.[13]
-
Procedure :
-
To a solution of benzaldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, add the Ruppert-Prakash reagent (1.2 mmol).[13]
-
Add a catalytic amount of TBAF solution (e.g., 0.05 mmol, 50 µL of 1M solution) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over several hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired α-(trifluoromethyl)benzyl alcohol.[13]
-
Protocol 2: Electrophilic Trifluoromethylation of Indole using Togni's Reagent II
-
Materials : Indole, Togni's Reagent II, Dichloromethane (DCM), Nitrogen or Argon atmosphere.[13]
-
Procedure :
-
To a solution of indole (1.0 mmol) in DCM (5 mL) under an inert atmosphere, add Togni's Reagent II (1.2 mmol).[13]
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[13]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[13]
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-trifluoromethylindole.[13]
-
Conclusion
The choice of a trifluoromethylating agent is a critical decision in synthetic design.
-
1,1,1-Trifluoroacetone and 1,1,1-trichlorotrifluoroacetone are not direct trifluoromethylating agents but serve as highly valuable C3 building blocks, introducing a (CF₃)C(O)R moiety, especially in multicomponent reactions where their high electrophilicity leads to excellent yields.[11]
-
The Ruppert-Prakash reagent remains the workhorse for nucleophilic trifluoromethylation of electron-deficient substrates like aldehydes and ketones, offering high yields under mild conditions.[1][2]
-
Togni's and Umemoto's reagents are powerful and versatile tools for the electrophilic trifluoromethylation of a wide range of electron-rich nucleophiles, including arenes, heteroatoms, and enolates.[4][8][9]
-
Radical reagents like Langlois' reagent provide an effective pathway for functionalizing substrates not readily addressed by polar methods.[4][10]
By understanding the distinct reactivity, scope, and limitations of each class, researchers can make informed decisions to accelerate their discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Trifluoromethylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Trifluoroacetic Anhydride and 1,1,1-Trichlorotrifluoroacetone in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative overview of two fluorine-containing compounds: the widely utilized trifluoroacetic anhydride (TFAA) and the less-common 1,1,1-trichlorotrifluoroacetone. While both molecules possess trifluoromethyl groups, their documented applications and efficiencies in common synthetic transformations, particularly acylation reactions, differ significantly.
This comparison aims to provide clarity on their respective roles in organic synthesis, supported by available data and experimental contexts.
Trifluoroacetic Anhydride (TFAA): A Powerful and Versatile Acylating Agent
Trifluoroacetic anhydride (CAS: 407-25-0) is a highly reactive and versatile reagent extensively used in organic synthesis.[1] Its primary application is as a powerful acylating agent for the introduction of the trifluoroacetyl group (-COCF₃) onto a variety of nucleophiles.[2][3][4] The strong electron-withdrawing nature of the two trifluoromethyl groups makes the carbonyl carbons highly electrophilic, rendering TFAA significantly more reactive than acetic anhydride.[5]
Key Applications and Efficiency:
-
N- and O-Acylation: TFAA is highly effective for the acylation of amines, alcohols, and phenols. These reactions are typically rapid and high-yielding, often proceeding to completion under mild conditions.[4][6] The resulting trifluoroacetylated products can serve as stable protecting groups or as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[3][4]
-
Friedel-Crafts Acylation: TFAA can be used as a promoter and reagent in Friedel-Crafts acylation reactions, facilitating the introduction of acyl groups onto aromatic rings.[7][8]
-
Dehydration and Condensation Reactions: Beyond acylation, TFAA serves as a potent dehydrating agent, promoting condensation reactions and activating carboxylic acids for various transformations.[1][2] It is also employed as a desiccant for trifluoroacetic acid.[2]
-
Swern Oxidation: In certain protocols, TFAA can be used as an alternative to oxalyl chloride in the Swern oxidation of alcohols to aldehydes and ketones.[2]
Data Presentation:
Direct quantitative comparisons of TFAA with this compound in acylation reactions are not available in the scientific literature due to the latter's lack of reported use in this context. However, the general efficiency of TFAA in acylation is well-established. The following table summarizes typical observations for TFAA-mediated reactions.
| Reaction Type | Substrate | Typical Conditions | Yield | Reference |
| N-Acylation | Primary/Secondary Amines | Aprotic solvent (e.g., CH₂Cl₂), often with a non-nucleophilic base (e.g., pyridine, triethylamine), 0 °C to room temperature. | High to Quantitative | [4][6] |
| O-Acylation | Alcohols/Phenols | Aprotic solvent, often with a base or acid catalyst, room temperature. | High to Quantitative | [2][4] |
| Friedel-Crafts Acylation | Aromatic Compounds | With a carboxylic acid, often requires a strong acid catalyst (e.g., trifluoromethanesulfonic acid). | Good to Excellent | [7][8] |
This compound: An Overview
This compound (CAS: 758-42-9) is a halogenated ketone.[9][10] In stark contrast to TFAA, there is a significant lack of published scientific literature detailing its application as a reagent in common organic transformations such as acylation. Searches of chemical databases and literature provide its chemical identifier and basic physical properties but do not yield experimental data or protocols for its use as a synthetic tool in a manner comparable to TFAA.
Based on the available information, this compound is not a recognized or utilized reagent for acylation or similar transformations where its efficiency could be compared with that of trifluoroacetic anhydride. Its potential reactivity would likely be dominated by the chemistry of the ketone functional group, which is fundamentally different from the reactivity of an acid anhydride.
Experimental Protocols
Due to the absence of data for this compound in this context, a comparative experimental protocol cannot be provided. However, a general protocol for a representative TFAA-mediated reaction is detailed below.
General Experimental Protocol for N-Trifluoroacetylation of a Primary Amine using TFAA
Materials:
-
Primary amine
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous triethylamine (Et₃N) or pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
The primary amine (1.0 eq) is dissolved in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Triethylamine (1.1 eq) or pyridine (1.1 eq) is added dropwise to the stirred solution.
-
Trifluoroacetic anhydride (1.1 eq) is added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude N-trifluoroacetylated product.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Mandatory Visualization
As a direct comparative workflow is not possible, the following diagram illustrates the general logical relationship in selecting an appropriate trifluoroacetylating agent, highlighting the established role of TFAA.
References
- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Trifluoroacetone - Wikipedia [en.wikipedia.org]
- 4. Trifluoroacetone [organic-chemistry.org]
- 5. websites.umich.edu [websites.umich.edu]
- 6. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 7. Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis [manu56.magtech.com.cn]
- 8. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Analytical Validation of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the validation of 1,1,1-Trichlorotrifluoroacetone. Due to a lack of publicly available, fully validated methods specifically for this compound, this document outlines methodologies for analogous halogenated compounds. These methods serve as a robust starting point for developing and validating analytical procedures for this compound. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance of validated analytical methods for compounds structurally similar to this compound.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. |
| Typical Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometry (MS) | UV-Visible Detector, Diode Array Detector (DAD), Mass Spectrometry (MS) |
| Limit of Detection (LOD) | ng/L to µg/L | µg/L to mg/L |
| Limit of Quantification (LOQ) | ng/L to µg/L | µg/L to mg/L |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (% RSD) | < 10% | < 5% |
| Sample Volatility | Required | Not required |
| Thermal Stability | Required | Not required |
Experimental Protocols
Below are detailed methodologies that can be adapted for the validation of this compound analysis.
1. Gas Chromatography (GC) Method
Given the volatile nature of halogenated acetones, GC is a highly suitable technique.
-
Instrumentation : A gas chromatograph equipped with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) is recommended for high sensitivity towards halogenated compounds.
-
Sample Preparation :
-
For liquid samples, a direct injection or a dilution with a suitable solvent (e.g., hexane, ethyl acetate) may be sufficient.
-
For solid samples or complex matrices, a headspace or purge-and-trap sampling technique can be employed to extract the volatile analyte.
-
-
Chromatographic Conditions (Starting Point) :
-
Column : A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Injector Temperature : Start with a lower temperature (e.g., 150°C) and optimize to prevent analyte degradation.
-
Oven Temperature Program : An initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas : Helium or Nitrogen at a constant flow rate of 1-2 mL/min.
-
Detector Temperature : 280°C (for ECD).
-
2. High-Performance Liquid Chromatography (HPLC) Method
For less volatile or thermally labile related compounds, or for formulations where GC is not suitable, HPLC offers a powerful alternative.
-
Instrumentation : An HPLC system equipped with a UV-Visible or Diode Array Detector (DAD) is generally suitable. For higher specificity and sensitivity, coupling with a Mass Spectrometer (MS) is ideal.
-
Sample Preparation :
-
Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile, methanol).
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulate matter.
-
-
Chromatographic Conditions (Starting Point) :
-
Column : A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B), both potentially with 0.1% formic acid to improve peak shape. A typical gradient could be starting at 30% B and increasing to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : Determined by acquiring the UV spectrum of this compound. If it lacks a strong chromophore, derivatization or the use of a universal detector like MS would be necessary.
-
Method Validation Parameters
The validation of any analytical method should be performed according to ICH guidelines and includes the following parameters[1][2]:
-
Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] This can be demonstrated by the separation of the analyte from potential impurities and degradation products.
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte.[2] This is typically evaluated by analyzing a series of standards over a defined range.
-
Accuracy : The closeness of the test results obtained by the method to the true value.[2] It is often assessed by recovery studies of spiked samples.
-
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[2] It is evaluated at different levels: repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]
-
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]
-
Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[2]
Mandatory Visualization
Caption: General workflow for the validation of an analytical method.
References
A Comparative Guide to Ketone Derivatization for Chromatographic Analysis
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of ketones are crucial in fields ranging from environmental analysis and metabolomics to clinical diagnostics. Due to the inherent properties of ketones, such as low volatility or poor ionization efficiency, direct analysis can be challenging. Chemical derivatization is a powerful strategy employed to modify the ketone's structure, thereby enhancing its detectability and improving its chromatographic behavior.
This guide provides a comparative study of common derivatization reagents used for ketone analysis via Gas Chromatography (GC) and Liquid Chromatography (LC). It objectively compares their performance, provides supporting data, and details the experimental protocols for key methods.
Comparative Performance of Ketone Derivatization Reagents
The choice of a derivatization reagent is dictated by the analytical technique employed (GC or LC), the specific properties of the target ketone, the sample matrix, and the desired sensitivity. The following table summarizes and compares the most widely used reagents.
| Reagent | Full Name | Primary Technique | Advantages | Disadvantages | Key Applications |
| PFBHA | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | GC-MS | Derivatives are thermally stable and suitable for GC.[1] Reacts quantitatively.[1] Avoids time-consuming cleanup steps.[1] High selectivity and sensitivity, especially in NCI mode.[2][3] | Not commercially available as derivative standards until recently.[1] | Environmental air monitoring[1][4], analysis of household products.[2][3] |
| DNPH | 2,4-Dinitrophenylhydrazine | HPLC-UV/MS | Well-established, widely used method.[5][6][7] Derivatives have strong UV absorbance at 360 nm for sensitive detection.[5] | Derivatives can be thermally unstable, making them less suitable for GC.[1] Potential for side product formation.[8] | Environmental water and air analysis[5][7], automotive exhaust testing.[7] |
| MeOx + Silylation | Methoximation + Silylation (e.g., MSTFA) | GC-MS | Two-step process ideal for complex ketones like steroids.[9] Methoximation prevents the formation of multiple enol-isomers, simplifying chromatograms.[9][10][11] Silylation increases volatility and thermal stability.[9][10] | Two-step reaction adds complexity. Requires anhydrous conditions.[10] | Steroid analysis[9], metabolomics.[10][11] |
| Girard's Reagents | e.g., Girard's Reagent T (GT) | LC-MS | Adds a charged moiety, significantly enhancing ESI-MS detection sensitivity.[12] Improves chromatographic separation of structurally similar ketones.[12] | Primarily for LC-MS applications. | Neurosteroid quantitation[12], general metabolomics. |
| Dns-Hz | Dansyl Hydrazine | LC-MS/Fluorescence | Adds a fluorescent tag for highly sensitive fluorescence detection.[12][13] The dimethylamino group enhances ionization for ESI-MS.[12] | Stability of hydrazone derivatives can be a concern compared to oximes.[13] | Analysis of lipophilic reactive carbonyls in biological samples.[12] |
| 2-NPH | 2-Nitrophenylhydrazine | HPLC-DAD/MS | Used for derivatization of ketones, aldehydes, and carboxylic acids.[8] On-line HPLC-MS methods have been developed for identification.[8] | UV spectra alone may not be sufficient for identifying unknowns.[8] | Analysis of industrial and biological samples.[8] |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate results. Below are protocols for three common derivatization techniques.
This protocol is adapted from standard methods for the analysis of carbonyl compounds in water.[5]
-
Sample Preparation :
-
Measure a 100 mL volume of the aqueous sample into a clean 250 mL flask.
-
Adjust the sample pH to 3 using an appropriate buffer.
-
-
Derivatization Reaction :
-
Add a prepared solution of 2,4-dinitrophenylhydrazine to the sample.
-
Incubate the mixture at 40°C for one hour to allow for the formation of the hydrazone derivatives.
-
-
Solid Phase Extraction (SPE) :
-
Condition a C18 SPE cartridge by passing methanol followed by reagent water through it.
-
Load the derivatized sample onto the conditioned C18 cartridge. The derivatives will be retained.
-
Wash the cartridge to remove interferences.
-
-
Elution and Analysis :
This protocol is based on headspace analysis of carbonyls in commercial products.[2][3]
-
Sample Preparation :
-
Accurately weigh the sample material (e.g., adhesive, fiber product) into a 20 mL headspace vial.
-
Add a specific volume of pure water to the vial.
-
-
Derivatization Reaction :
-
Add the PFBHA reagent solution to the vial.
-
Seal the vial tightly with a PTFE-lined septum and cap.
-
Heat the sealed vial at 60°C for 60 minutes in a shaker or heating block to facilitate the reaction.
-
-
Headspace GC-MS Analysis :
-
After the reaction, transfer the vial to the headspace autosampler of the GC-MS system.
-
The volatile PFBHA-oxime derivatives in the headspace are automatically injected into the GC for separation and subsequent detection by the mass spectrometer.
-
Negative Chemical Ionization (NCI) mode is often preferred for its higher selectivity and sensitivity for these derivatives.[2][3]
-
This protocol is a general procedure for preparing metabolites, including ketones, for GC-MS analysis.[9][10]
-
Lyophilization :
-
Freeze-dry the sample to remove all water, which can interfere with the silylation reagent.
-
-
Step 1: Methoximation :
-
Step 2: Silylation :
-
GC-MS Analysis :
-
The derivatized sample is now ready for injection into the GC-MS system for analysis.
-
Visualizing Workflows and Reactions
Diagrams can clarify complex processes and chemical reactions involved in derivatization.
Caption: General experimental workflow for ketone analysis using derivatization.
Caption: Chemical reactions of a ketone with DNPH and PFBHA reagents.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. unitedchem.com [unitedchem.com]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - FR [thermofisher.com]
Comparative Guide to the Reaction Products of 1,1,1-Trichlorotrifluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected reaction products of 1,1,1-trichlorotrifluoroacetone. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from analogous reactions with structurally similar ketones, primarily 1,1,1-trifluoroacetone, to predict its reactivity. The powerful electron-withdrawing effects of both the trifluoromethyl and trichloromethyl groups are anticipated to render the carbonyl carbon of this compound highly electrophilic and susceptible to nucleophilic attack.
Comparison of Nucleophilic Addition Reactions
The primary mode of reaction for this compound is expected to be nucleophilic addition to the carbonyl group. To illustrate the anticipated reactivity, we present a comparison with the known reactions of 1,1,1-trifluoroacetone.
Table 1: Comparison of Nucleophilic Addition to Ketones
| Reaction | Substrate | Reagent | Product | Yield (%) | Reaction Conditions |
| Reduction | 1,1,1-Trifluoroacetone | NaBH₄ | 1,1,1-Trifluoropropan-2-ol | ~95% | Methanol, 0°C to rt, 1h |
| This compound (Predicted) | NaBH₄ | 1,1,1-Trichloro-3,3,3-trifluoropropan-2-ol | High | Methanol, 0°C to rt | |
| Grignard Reaction | 1,1,1-Trifluoroacetone | CH₃MgBr | 2-Trifluoromethyl-propan-2-ol | ~80-90% | Diethyl ether, 0°C to rt, 1-2h |
| This compound (Predicted) | CH₃MgBr | 1,1,1-Trichloro-2-(trifluoromethyl)propan-2-ol | Moderate-High | Diethyl ether, 0°C to rt |
Note: Data for this compound are predicted based on the reactivity of analogous compounds.
Experimental Protocols
General Procedure for the Reduction of a Ketone with Sodium Borohydride
-
Preparation: A solution of the ketone (1.0 eq) in methanol (0.2 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0°C in an ice bath.
-
Addition of Reducing Agent: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude product, which can be further purified by distillation or chromatography.
General Procedure for the Grignard Reaction with a Ketone
-
Preparation of Grignard Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), magnesium turnings (1.2 eq) are suspended in anhydrous diethyl ether. A solution of the corresponding alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is typically stirred at room temperature until the magnesium is consumed.
-
Addition to Ketone: The solution of the ketone (1.0 eq) in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at 0°C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude alcohol can be purified by distillation or chromatography.
Alternative Reaction Pathway: Reaction with Aluminum Trichloride
Recent studies have shown that 1,1,1-trifluoroalkanones can undergo an unexpected rearrangement in the presence of aluminum trichloride (AlCl₃) to yield 1,1-dichloro-1-alkenones.[1][2][3] This reaction proceeds via a proposed mechanism involving halide exchange and subsequent elimination.
Given this precedent, it is plausible that this compound could undergo a similar transformation. However, the presence of the trichloromethyl group might lead to a more complex reaction profile, potentially involving competitive reactions at the C-Cl bonds.
Visualizing Reaction Pathways
To better understand the chemical transformations discussed, the following diagrams illustrate the key reaction pathways.
Caption: Nucleophilic addition reactions of ketones.
Caption: AlCl₃-mediated rearrangement of halogenated ketones.
References
Navigating the Landscape of Halogenated Acetones: A Comparative Look at 1,1,1-Trichlorotrifluoroacetone and Its Fluorinated Analog
A comprehensive literature review reveals a notable scarcity of documented applications for 1,1,1-Trichlorotrifluoroacetone in synthetic chemistry. In contrast, its close analog, 1,1,1-trifluoroacetone, is a well-established and versatile reagent. This guide provides a comparative overview of these compounds, drawing on the available data for this compound and the extensive literature on 1,1,1-trifluoroacetone to infer potential applications and performance benchmarks.
For researchers, scientists, and professionals in drug development, the strategic incorporation of halogenated moieties is a cornerstone of modern molecular design. While this compound (CAS 758-42-9) presents an intriguing combination of chlorine and fluorine substituents, its practical applications in organic synthesis are not well-documented in publicly accessible scientific literature. This guide, therefore, leverages the well-understood reactivity of 1,1,1-trifluoroacetone as a proxy to explore the potential utility of its trichlorinated counterpart.
Physicochemical Properties: A Tale of Two Ketones
A comparison of the fundamental physicochemical properties of this compound and 1,1,1-trifluoroacetone highlights key differences that would influence their behavior in chemical reactions. The presence of three chlorine atoms in this compound significantly increases its molecular weight and density compared to 1,1,1-trifluoroacetone. These differences are likely to affect boiling points, solubility, and reaction kinetics.
| Property | This compound | 1,1,1-Trifluoroacetone |
| CAS Number | 758-42-9 | 421-50-1 |
| Molecular Formula | C₃Cl₃F₃O | C₃H₃F₃O |
| Molecular Weight | 215.39 g/mol | 112.05 g/mol [1][2] |
| Boiling Point | 86-90 °C | 22 °C[1][2] |
| Density | ~1.7 g/cm³ | 1.252 g/mL at 25 °C[1][2] |
Applications of 1,1,1-Trifluoroacetone: A Proxy for Potential
Given the lack of specific application data for this compound, we turn to its well-documented analog, 1,1,1-trifluoroacetone, to illustrate the types of transformations where such halogenated ketones are valuable. 1,1,1-Trifluoroacetone is widely used in organic synthesis as a building block for introducing the trifluoromethyl group, a moiety known to enhance the metabolic stability and bioavailability of drug candidates.[1][3] It also serves as a key reagent in various name reactions.
One prominent application of 1,1,1-trifluoroacetone is in the Oppenauer oxidation, a method for the selective oxidation of secondary alcohols to ketones.[4][5][6][7] The high electrophilicity of the carbonyl carbon in 1,1,1-trifluoroacetone makes it an efficient hydride acceptor in this reaction.[4][8]
The Oppenauer Oxidation: A General Workflow
The following diagram illustrates the general workflow for the Oppenauer oxidation of a secondary alcohol using a halogenated acetone as the hydride acceptor.
Caption: General workflow for the Oppenauer oxidation of a secondary alcohol.
Experimental Protocol: Oppenauer Oxidation with 1,1,1-Trifluoroacetone
The following is a general experimental protocol for the Oppenauer oxidation of a secondary alcohol using 1,1,1-trifluoroacetone as the hydride acceptor, based on literature procedures.[4][5]
Materials:
-
Secondary alcohol
-
1,1,1-Trifluoroacetone
-
Aluminum isopropoxide or another suitable aluminum alkoxide catalyst
-
Anhydrous toluene or another suitable anhydrous solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Chromatography equipment for purification
Procedure:
-
Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with the secondary alcohol and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: The aluminum alkoxide catalyst is added to the solution, followed by the dropwise addition of 1,1,1-trifluoroacetone.
-
Reaction: The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction is quenched by the slow addition of a dilute acid solution (e.g., 1 M HCl). The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ketone.
Comparison with Alternatives
While 1,1,1-trifluoroacetone is an effective reagent in the Oppenauer oxidation, other hydride acceptors can also be used, such as acetone and benzophenone. The choice of reagent can influence reaction rates and selectivity. The high electrophilicity of 1,1,1-trifluoroacetone often leads to milder reaction conditions and higher efficiency compared to acetone.[4]
| Reagent | Key Advantages | Key Disadvantages |
| 1,1,1-Trifluoroacetone | High reactivity, allows for mild reaction conditions.[4] | Higher cost compared to acetone. |
| Acetone | Inexpensive and readily available. | Lower reactivity, may require higher temperatures and longer reaction times. |
| Benzophenone | High boiling point, useful for high-temperature reactions. | Product removal can be more challenging. |
Conclusion
The applications of this compound in the scientific literature are not well-defined, limiting a direct comparison of its performance with other reagents. However, by examining its structural analog, 1,1,1-trifluoroacetone, we can infer its potential as a reactive ketone in various organic transformations. The increased halogenation of this compound suggests it may exhibit unique reactivity, but this remains to be explored and documented. For researchers seeking to employ a halogenated acetone, 1,1,1-trifluoroacetone offers a well-established and versatile option with a wealth of supporting experimental data. Further investigation into the reactivity and applications of this compound is warranted to fully understand its place in the synthetic chemist's toolkit.
References
- 1. innospk.com [innospk.com]
- 2. 1,1,1-Trifluoraceton 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. Oppenauer Oxidation of Secondary Alcohols with 1,1,1-Trifluoroacetone as Hydride Acceptor [organic-chemistry.org]
- 5. Oppenauer oxidation of secondary alcohols with 1,1,1-trifluoroacetone as hydride acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oppenauer Oxidation [organic-chemistry.org]
- 7. Trifluoroacetone [organic-chemistry.org]
- 8. Trifluoroacetone - Wikipedia [en.wikipedia.org]
In-depth Analysis of 1,1,1-Trichlorotrifluoroacetone Reveals Limited Synthetic Application Data
Initial searches for the advantages of 1,1,1-Trichlorotrifluoroacetone (CAS 758-42-9) in synthesis did not yield substantial results. The available information is largely confined to basic chemical identifiers, physical properties, and safety data sheets. Product listings from various chemical suppliers confirm its availability for research and development purposes, but do not provide specific use cases or application notes that would allow for a comparative analysis.
This scarcity of information suggests that this compound may be a compound with limited or highly specialized applications that are not widely reported in peer-reviewed literature. It is possible that it is used as an intermediate in proprietary industrial processes or that its utility has been superseded by more efficient or safer alternatives.
In contrast, a vast body of research exists for the closely related, non-chlorinated analog, 1,1,1-Trifluoroacetone . This compound is a well-established and versatile building block in organic synthesis, particularly for the introduction of the trifluoromethyl (CF3) group—a common strategy in drug development to enhance metabolic stability and binding affinity.
Given the lack of data on this compound, a direct comparison guide as requested cannot be constructed. However, a detailed guide on the widely used 1,1,1-Trifluoroacetone can be provided, which would fulfill the structural and content requirements of the original request, including data tables, experimental protocols, and workflow visualizations.
A Comparative Guide to Cross-Reactivity Studies of 1,1,1-Trichlorotrifluoroacetone and Related Haptens
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically detailing the cross-reactivity of 1,1,1-Trichlorotrifluoroacetone is limited. This guide is intended to provide a comprehensive framework and standardized methodology for conducting and evaluating such studies. The experimental designs, data presentation formats, and potential cross-reactants are based on established principles of immunoassay development for small molecules (haptens).
Introduction
This compound is a halogenated acetone derivative. As a small molecule, it is not immunogenic on its own but can act as a hapten, eliciting an immune response when conjugated to a larger carrier protein. Assays developed to detect this hapten, such as immunoassays, are critical tools. However, a key performance characteristic of any such assay is its specificity, or its ability to distinguish the target analyte from structurally similar molecules.
Cross-reactivity studies are therefore essential to define the specificity of a hapten-based assay. This guide outlines the experimental protocols for assessing the cross-reactivity of an assay designed for this compound and provides a template for the presentation of comparative data.
Hypothetical Cross-Reactivity Panel
To assess the specificity of an assay for this compound, a panel of structurally related compounds should be tested. The selection of these compounds is based on shared chemical moieties, such as the acetone backbone and the presence of chlorine and fluorine substituents.
Table 1: Potential Cross-Reactants for a this compound Assay
| Compound Name | Molecular Formula | Structural Similarity to this compound |
| This compound (Target) | C₃Cl₃F₃O | Target Analyte |
| 1,1,3-Trichlorotrifluoroacetone | C₃Cl₃F₃O | Isomer with different halogen positions. |
| 1,1-Dichloro-3,3,3-trifluoroacetone | C₃HCl₂F₃O | Fewer chlorine atoms on one carbon. |
| 1-Chloro-3,3,3-trifluoroacetone | C₃H₂ClF₃O | Single chlorine atom. |
| Hexachloroacetone | C₃Cl₆O | Fully chlorinated analog. |
| Hexafluoroacetone | C₃F₆O | Fully fluorinated analog. |
| 1,1,1-Trifluoroacetone | C₃H₃F₃O | Lacks chlorine atoms. |
| Pentachloroacetone | C₃HCl₅O | Contains five chlorine atoms. |
Experimental Protocols
A competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), is a common format for determining hapten cross-reactivity.
Hapten-Carrier Conjugation
To produce antibodies, the hapten (this compound) must be conjugated to a carrier protein (e.g., Bovine Serum Albumin [BSA] or Keyhole Limpet Hemocyanin [KLH]). A common method involves introducing a linker arm to the hapten that can react with functional groups on the protein.
-
Objective: To create an immunogen that will elicit antibodies specific to the hapten.
-
Procedure:
-
Synthesize a derivative of this compound containing a carboxyl or amine group.
-
Activate the carboxyl group of the hapten derivative using a carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS).
-
React the activated hapten with the amine groups of the carrier protein (e.g., lysine residues of BSA) in a suitable buffer (e.g., PBS, pH 7.4).
-
Remove unconjugated hapten by dialysis or size-exclusion chromatography.
-
Characterize the conjugate to determine the hapten-to-protein ratio.
-
Antibody Production
Polyclonal or monoclonal antibodies can be generated against the hapten-carrier conjugate. Monoclonal antibodies are generally preferred for their high specificity and batch-to-batch consistency.
Competitive ELISA Protocol
-
Objective: To determine the concentration of the target analyte or a cross-reactant that causes a 50% inhibition of signal (IC50).
-
Procedure:
-
Coating: Coat a microtiter plate with a hapten-protein conjugate (different from the one used for immunization to minimize carrier-specific antibody binding).
-
Blocking: Block unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).
-
Competition: Add a standard solution of this compound or a potential cross-reactant at various concentrations to the wells, followed by the addition of a limited amount of the specific antibody.
-
Incubation: Incubate to allow the analyte in the solution and the hapten coated on the plate to compete for antibody binding.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary antibody.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) that produces a colored product in the presence of the enzyme.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The signal intensity is inversely proportional to the concentration of the free hapten in the sample.
-
Data Presentation and Analysis
The results of the cross-reactivity study should be presented in a clear and quantitative manner.
Inhibition Curves
For each compound tested, plot the percentage of binding inhibition against the logarithm of its concentration. This will generate sigmoidal dose-response curves.
Calculation of Cross-Reactivity
The IC50 value is determined for the target analyte (this compound) and each potential cross-reactant from their respective inhibition curves. The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Table 2: Hypothetical Cross-Reactivity Data for a this compound Assay
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 1,1,3-Trichlorotrifluoroacetone | 50 | 20% |
| 1,1-Dichloro-3,3,3-trifluoroacetone | 200 | 5% |
| 1-Chloro-3,3,3-trifluoroacetone | >1000 | <1% |
| Hexachloroacetone | 500 | 2% |
| Hexafluoroacetone | >1000 | <1% |
| 1,1,1-Trifluoroacetone | >1000 | <1% |
| Pentachloroacetone | 800 | 1.25% |
Note: The data in this table is purely illustrative and intended to demonstrate the format for presenting results.
Visualizations
Experimental Workflow
The overall process for conducting a cross-reactivity study can be visualized as follows:
Caption: Workflow for hapten immunoassay development and cross-reactivity testing.
Principle of Competitive ELISA
The underlying mechanism of the competitive assay is a key logical relationship to visualize.
Caption: Principle of competitive binding in a hapten immunoassay.
Comparative Biological Activity of 1,1,1-Trichlorotrifluoroacetone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comprehensive comparison of the biological activities of various derivatives of 1,1,1-trichlorotrifluoroacetone, a versatile fluorinated ketone. The inclusion of trifluoromethyl and trichloromethyl groups imparts unique electronic properties that can significantly influence biological efficacy. This document summarizes key findings on their enzyme inhibition and cytotoxic activities, supported by quantitative data and detailed experimental protocols to facilitate further research and development.
Enzyme Inhibition: Potent Hydrolytic Enzyme Inhibitors
Derivatives of this compound belong to the broader class of fluoro ketones, which have been extensively investigated as potent inhibitors of various hydrolytic enzymes. The high electronegativity of the fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by active site residues, such as serine in serine proteases. This interaction often leads to the formation of a stable tetrahedral intermediate, mimicking the transition state of the enzymatic reaction and resulting in potent inhibition.
A comparative study of various fluoro ketones has demonstrated their superior inhibitory activity compared to their non-fluorinated counterparts. For instance, acetylcholine analogues containing a trifluoromethyl ketone moiety are significantly more potent inhibitors of acetylcholinesterase, with inhibition constants (Ki) in the nanomolar range.[1] Similarly, trifluoromethyl ketone dipeptide analogues have shown promise as inhibitors of angiotensin-converting enzyme, and other derivatives have been found to be extremely potent inhibitors of pepsin and carboxypeptidase A.[1]
While specific comparative data for a series of this compound derivatives is limited in the public domain, the established potency of trifluoromethyl ketones as a class suggests that derivatives of this compound are promising candidates for the development of novel inhibitors targeting a wide range of hydrolytic enzymes.
Cytotoxic Activity: Potential as Anticancer Agents
Recent studies have explored the cytotoxic potential of trifluoromethyl ketones against various cancer cell lines, revealing promising tumor-specific activity. A comparative analysis of several trifluoromethyl ketones demonstrated their enhanced cytotoxicity compared to non-fluorinated analogues.
One study investigated the cytotoxic effects of a series of trifluoromethyl ketones (TF1-4) against human oral squamous cell carcinoma (HSC-2, HSC-3, HSC-4) and promyelocytic leukemia (HL-60) cell lines. The results, summarized in the table below, highlight the potent and selective anticancer activity of these compounds.
Table 1: Comparative Cytotoxicity (IC50, µM) of Trifluoromethyl Ketone Derivatives
| Compound | HSC-2 | HSC-3 | HSC-4 | HL-60 | HGF (Normal) | HPC (Normal) | HPLF (Normal) |
| TF1 (CF3COCOPh) | >1000 | >1000 | >1000 | 208 | >1000 | >1000 | >1000 |
| TF2 (CF3CH(OH)COPh) | 134 | 123 | 212 | 26 | >1000 | >1000 | >1000 |
| TF3 (CF3CH(OH)COCH2Ph) | 151 | 148 | 240 | 33 | >1000 | >1000 | >1000 |
| TF4 (CF3COCH2Ph) | 686 | 623 | >1000 | 196 | >1000 | >1000 | >1000 |
Data extracted from a study on the cytotoxicity of selected trifluoromethyl ketones.
The data indicates that trifluoromethylated α-hydroxy ketones (TF2 and TF3) exhibit significant tumor-specific cytotoxicity, with HL-60 cells being the most sensitive. Importantly, these compounds showed minimal toxicity towards normal human cells (gingival fibroblasts, pulp cells, and periodontal ligament fibroblasts), suggesting a favorable therapeutic window.
Experimental Protocols
To aid in the replication and extension of these findings, detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic activity of compounds against cancer cell lines.
Workflow for MTT Cell Viability Assay
Caption: General workflow for determining cytotoxicity using the MTT assay.
Materials:
-
Human cancer cell lines (e.g., HSC-2, HL-60) and normal human cells
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Enzyme Inhibition Assay (General Protocol for Serine Proteases)
This protocol provides a general framework for assessing the inhibitory activity of compounds against serine proteases.
Workflow for Serine Protease Inhibition Assay
Caption: A typical workflow for an in vitro enzyme inhibition assay.
Materials:
-
Purified serine protease (e.g., trypsin, chymotrypsin)
-
Chromogenic or fluorogenic substrate specific for the enzyme
-
Test inhibitors (this compound derivatives)
-
Assay buffer (e.g., Tris-HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the enzyme and varying concentrations of the inhibitor. Allow to pre-incubate for a specific period (e.g., 15 minutes) at a controlled temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities from the linear portion of the progress curves. The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive inhibition).
This guide provides a foundational understanding of the biological potential of this compound derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery, encouraging further exploration of this promising class of compounds.
References
Economic Analysis of 1,1,1-Trichlorotrifluoroacetone in Manufacturing: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
An extensive review of scientific literature, patents, and chemical supplier databases indicates that 1,1,1-Trichlorotrifluoroacetone (CAS No. 758-42-9) is not utilized in any significant industrial manufacturing processes. It is primarily available as a specialty chemical for research purposes, with some suppliers noting its application in proteomics research.[1] However, specific details, experimental protocols, and comparative performance data for its use in proteomics or any other manufacturing application are not publicly available.
This guide, therefore, provides a comparative analysis of well-documented and industrially relevant alternatives for chemical transformations where a trifluoroacetyl group or a related reactive ketone might be employed. The economic viability of this compound for manufacturing cannot be assessed due to the absence of relevant data. Instead, this document will serve as a resource on the broader landscape of related reagents used in pharmaceutical and chemical manufacturing.
This compound: Known Properties
While manufacturing use cases are not documented, the fundamental properties of this compound are available from chemical suppliers.
| Property | Value |
| CAS Number | 758-42-9 |
| Alternate Names | 1,1,1-Trichloro-3,3,3-trifluoroacetone |
| Molecular Formula | C₃Cl₃F₃O |
| Molecular Weight | 215.39 g/mol |
| Purity (typical) | 95-97% |
| Physical State | Not specified (likely liquid) |
| Boiling Point | 86-90°C |
Note: This information is aggregated from chemical supplier data sheets.
Comparative Analysis of Alternative Reagents
Given the lack of data for this compound, this section compares common reagents used for trifluoroacetylation and related trifluoromethylation reactions in manufacturing and research, particularly within the pharmaceutical and agrochemical sectors.
| Reagent | Common Applications | Advantages | Disadvantages | Relative Cost |
| 1,1,1-Trifluoroacetone | Intermediate in pharmaceutical and agrochemical synthesis.[2] | Versatile building block for introducing the CF₃ group. | Volatile, requires careful handling. | Moderate |
| Trifluoroacetic Anhydride (TFAA) | Derivatizing agent for gas chromatography; protecting group in peptide synthesis. | Highly reactive, efficient for trifluoroacetylation of alcohols and amines. | Corrosive, moisture-sensitive, generates trifluoroacetic acid as a byproduct. | Low to Moderate |
| Ethyl Trifluoroacetate | Precursor in the synthesis of trifluoromethyl-containing compounds. | Less volatile than TFAA, relatively inexpensive. | Lower reactivity compared to TFAA. | Low |
| (Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent) | Nucleophilic trifluoromethylation of carbonyls and imines. | High efficacy, broad substrate scope, mild reaction conditions. | Requires an initiator (e.g., fluoride source), can be expensive. | High |
| Togni's Reagents | Electrophilic trifluoromethylation of various nucleophiles. | Bench-stable solids, broad substrate scope. | Can be expensive, may require specific reaction conditions. | High |
Experimental Protocols: A General Procedure for Trifluoroacetylation
As no specific experimental protocols for this compound in a manufacturing context are available, a general procedure for the trifluoroacetylation of an amine using the common alternative, Trifluoroacetic Anhydride (TFAA), is provided below for illustrative purposes.
Objective: To perform N-trifluoroacetylation of a primary amine.
Materials:
-
Primary amine
-
Trifluoroacetic Anhydride (TFAA)
-
Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) - optional, but often used to scavenge the trifluoroacetic acid byproduct.
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the primary amine in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using a base, add it to the solution.
-
Cool the mixture in an ice bath to 0°C.
-
Slowly add Trifluoroacetic Anhydride (TFAA) dropwise to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and perform an aqueous workup to remove water-soluble components.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to yield the N-trifluoroacetylated amine.
Mandatory Visualizations
Logical Workflow for Proteomics Sample Preparation
The following diagram illustrates a generalized workflow for bottom-up proteomics, a field where this compound is suggested to have a specialty research application. This workflow shows the major steps from protein extraction to data analysis.
Caption: A simplified workflow for a typical bottom-up proteomics experiment.
Conclusion
An economic analysis of using this compound in manufacturing is not feasible at this time due to a lack of evidence for its use in any industrial-scale process. It remains a specialty chemical for research, with its potential role in proteomics not being well-documented in publicly accessible sources. For researchers and professionals in drug development and manufacturing requiring trifluoroacetylation or trifluoromethylation, a range of well-characterized and commercially available alternatives with established applications and economic profiles exist. The selection of an appropriate reagent will depend on the specific chemical transformation, scale of the reaction, and economic constraints of the project.
References
Unveiling the Environmental Footprint: A Comparative Analysis of Halogenated Acetones
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the environmental impacts of chloroacetone, bromoacetone, and fluoroacetone, supported by available experimental and estimated data.
The selection of reagents in chemical synthesis extends beyond reaction efficiency and yield; a thorough consideration of the environmental impact of all substances is a critical component of green and sustainable chemistry. Halogenated acetones, while versatile building blocks in organic synthesis, present a complex environmental profile that warrants careful evaluation. This guide provides a comparative analysis of the environmental impact of three key halogenated acetones: chloroacetone, bromoacetone, and fluoroacetone. The information presented herein, a compilation of experimental data and quantitative structure-activity relationship (QSAR) estimations, is intended to assist researchers in making informed decisions that align with principles of environmental stewardship.
Comparative Environmental Impact Data
The following table summarizes the key environmental impact parameters for chloroacetone, bromoacetone, and fluoroacetone. It is important to note that where experimental data is unavailable, values have been estimated using validated computational models.
| Environmental Parameter | Chloroacetone | Bromoacetone | Fluoroacetone |
| Atmospheric Lifetime | Short (Very Short-Lived Substance) | Short (Photolyzes readily) | Short (Estimated for fluoroketones) |
| Ozone Depletion Potential (ODP) | ~0 (as a VSLS)[1][2][3] | ~0 (as a VSLS) | 0 (Estimated for fluoroketones) |
| Global Warming Potential (GWP, 100-year) | Data unavailable | Data unavailable | ~1 (Estimated for a representative fluoroketone, FK-5-1-12) |
| Aquatic Toxicity (LC50, Fish) | Data unavailable | Data unavailable | Data unavailable |
| Aquatic Toxicity (EC50, Daphnia magna) | Data unavailable | Data unavailable | Data unavailable |
| Aquatic Toxicity (EC50, Microtox) | 27.3 mg/L (5 min)[4] | Data unavailable | Data unavailable |
| Biodegradability | Not readily biodegradable (Data unavailable from standard tests)[5] | Data unavailable | Data unavailable |
| Bioaccumulation Potential (BCF) | Low (Estimated BCF of 3)[5] | Low (Estimated BCF of 3)[6] | Data unavailable |
Note: VSLS (Very Short-Lived Substances) are compounds with atmospheric lifetimes of less than 6 months. Due to their rapid degradation in the troposphere, their potential to reach the stratosphere and contribute to ozone depletion is minimal.[1][7]
Experimental Protocols
Accurate and reproducible data are the bedrock of reliable environmental impact assessment. The following are summaries of the standardized OECD guidelines for key toxicological and biodegradability tests.
Aquatic Toxicity Testing
1. Fish, Acute Toxicity Test (OECD 203) [8][9]
This guideline details a method to determine the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.
-
Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).
-
Procedure: Fish are exposed to a range of concentrations of the test substance in water. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated, providing a measure of the acute toxicity of the substance to fish.
2. Daphnia sp., Acute Immobilisation Test (OECD 202) [10]
This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.
-
Test Organism: Daphnia magna (water flea), less than 24 hours old.
-
Procedure: Daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds of gentle agitation.
-
Endpoint: The EC50 (the concentration causing immobilization in 50% of the daphnids) is determined.
Biodegradability Testing
1. Ready Biodegradability - Closed Bottle Test (OECD 301D) [9][11]
This screening test assesses the potential for a chemical to be rapidly and ultimately biodegraded by aerobic microorganisms.
-
Inoculum: A mixed population of microorganisms from a source such as activated sludge from a wastewater treatment plant.
-
Procedure: A solution of the test substance in a mineral medium is inoculated with the microorganisms and incubated in a sealed bottle in the dark for 28 days. The depletion of dissolved oxygen is measured over time.
-
Endpoint: The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12]
Visualizing the Environmental Impact Assessment Workflow
The following diagram illustrates the logical flow for a comprehensive environmental impact assessment of a chemical substance, highlighting the key parameters and testing phases.
Caption: Workflow for Environmental Impact Assessment.
Discussion
The available data, though incomplete, allows for a preliminary comparison of the environmental profiles of chloroacetone, bromoacetone, and fluoroacetone.
Atmospheric Impact: All three compounds are expected to have short atmospheric lifetimes, classifying them as Very Short-Lived Substances (VSLS).[1][7] This is a significant advantage as it drastically reduces their potential to contribute to stratospheric ozone depletion. Consequently, their Ozone Depletion Potentials (ODPs) are considered to be negligible or zero. The Global Warming Potential (GWP) is also expected to be low due to their short atmospheric persistence. The estimated GWP of ~1 for a representative fluoroketone highlights the potential for fluorinated acetones to be a more climate-friendly option compared to many other halogenated compounds. However, the lack of specific GWP data for chloroacetone and bromoacetone is a notable data gap.
Aquatic Toxicity: The available data for chloroacetone from a Microtox test indicates a degree of aquatic toxicity.[4] However, the absence of comprehensive data for fish and daphnia for all three compounds prevents a robust comparative assessment. Safety data sheets for chloroacetone and bromoacetone suggest they are hazardous to aquatic life.[4][6] The high reactivity of these alpha-halo ketones suggests they could be reactive towards biological macromolecules, warranting caution in their handling and disposal to prevent release into aquatic environments.
Biodegradability and Bioaccumulation: The limited information suggests that these halogenated acetones are not readily biodegradable.[5] The presence of halogens can often hinder microbial degradation.[9] The estimated low bioconcentration factors (BCF) for chloroacetone and bromoacetone suggest a low potential for these chemicals to accumulate in the tissues of aquatic organisms.[5][6]
Conclusion and Recommendations
Based on the current understanding, the primary environmental advantage of these halogenated acetones lies in their short atmospheric lifetimes, which translates to negligible ozone depletion and likely low global warming potentials. Fluoroacetone, based on data for related fluoroketones, appears to be the most favorable from an atmospheric perspective.
However, significant data gaps, particularly in aquatic toxicity and biodegradability, preclude a definitive ranking of their overall environmental impact. The high acute toxicity often associated with reactive alpha-halo ketones underscores the importance of implementing stringent containment and waste management protocols to prevent their release into the environment, regardless of the halogen present.
For researchers and drug development professionals, the choice of a halogenated acetone should be guided by a holistic assessment that includes not only synthetic utility but also the potential environmental and health impacts. Where possible, the selection of alternatives with more complete and favorable environmental profiles is encouraged. Further experimental research is critically needed to fill the existing data gaps and enable a more comprehensive and quantitative comparison of the environmental footprint of these important chemical intermediates.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ACP - Atmospheric impacts of chlorinated very short-lived substances over the recent past â Part 2: Impacts on ozone [acp.copernicus.org]
- 3. research.lancaster-university.uk [research.lancaster-university.uk]
- 4. fishersci.com [fishersci.com]
- 5. Chloroacetone [drugfuture.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. [PDF] A growing threat to the ozone layer from short-lived anthropogenic chlorocarbons | Semantic Scholar [semanticscholar.org]
- 8. youtube.com [youtube.com]
- 9. pubdata.leuphana.de [pubdata.leuphana.de]
- 10. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 11. oecd.org [oecd.org]
- 12. avebe.com [avebe.com]
Safety Operating Guide
Proper Disposal of 1,1,1-Trichlorotrifluoroacetone: A Guide for Laboratory Professionals
For immediate reference, researchers, scientists, and drug development professionals must handle 1,1,1-Trichlorotrifluoroacetone with extreme caution. This halogenated organic compound is toxic if swallowed or in contact with skin and can cause severe skin burns and eye damage.[1] Proper disposal is critical to ensure personnel safety and environmental protection. Adherence to these protocols is mandatory to mitigate the significant health and environmental risks associated with this chemical.
This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, ensure the following personal protective equipment (PPE) is worn and safety measures are in place:
-
Ventilation: All handling of this compound must be conducted within a properly functioning chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile rubber gloves; double gloving may be appropriate as nitrile gloves can have poor compatibility with some halogenated solvents.[2] Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Use ANSI-approved chemical splash goggles.[2] For tasks with a higher risk of splashing, a face shield is recommended.[2]
-
Lab Coat: A fully buttoned lab coat is required.[2] A chemical-resistant apron should be considered when handling larger quantities.[2]
-
Respiratory Protection: If working outside a fume hood where ventilation is inadequate, respiratory protection may be required.[1] This necessitates enrollment in a respiratory protection program, including medical clearance and fit testing.[2]
-
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible. A spill kit with appropriate inert absorbent materials should be available.
II. Step-by-Step Disposal Procedure
The mandated method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1] Do not dispose of this chemical down the drain or allow it to evaporate. [2]
-
Waste Segregation: It is crucial to keep halogenated solvent waste, such as this compound, separate from non-halogenated solvent waste.[3][4] This is important for proper disposal and can reduce disposal costs.[3] Also, keep it segregated from incompatible materials like acids, bases, metals, and oxidizing agents.[2]
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, absorbent materials), in a designated, compatible, and leak-proof hazardous waste container.[2] Polyethylene containers are recommended.[2]
-
The container must be kept tightly closed when not in use.[2][5]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
III. Spill Management
-
Small Spills: For small spills, absorb the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[6] Collect the contaminated absorbent material in a sealed, properly labeled hazardous waste container for disposal.[3]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.[6]
Data Presentation
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 758-42-9 | [1] |
| Molecular Formula | C₃Cl₃F₃O | [7] |
| Primary Hazards | Toxic if swallowed, Toxic in contact with skin, Causes severe skin burns and eye damage | [1] |
| Disposal Method | Licensed Hazardous Waste Facility | [1] |
| Incompatible Wastes | Non-halogenated solvents, acids, bases, metals, oxidizing agents | [2] |
| Recommended Container | Polyethylene | [2] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available as the standard procedure involves collection and treatment by specialized hazardous waste facilities. The methodologies employed by these facilities are proprietary and depend on the specific technologies they are licensed to operate.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1,1,1-Trichlorotrifluoroacetone
For immediate reference by researchers, scientists, and drug development professionals, this guide outlines the critical safety protocols, handling procedures, and disposal plans for 1,1,1-Trichlorotrifluoroacetone (CAS: 758-42-9). [1] Adherence to these guidelines is imperative to mitigate potential health and environmental risks associated with this chemical.
Hazard Identification and Immediate Precautions
This compound is a hazardous substance requiring stringent safety measures. The primary hazards are summarized below.
Hazard Classification:
| Hazard Statement | Classification |
| H301: Toxic if swallowed | Acute Toxicity, Oral |
| H311: Toxic in contact with skin | Acute Toxicity, Dermal |
| H314: Causes severe skin burns and eye damage | Skin Corrosion/Iritation, Eye Damage/Irritation |
| H335: May cause respiratory irritation | Specific target organ toxicity — single exposure |
| H401: Toxic to aquatic life | Hazardous to the aquatic environment, acute hazard |
| H420: Harms public health and the environment by destroying ozone in the upper atmosphere | Hazardous to the ozone layer |
Immediate First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek immediate medical attention.[1] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) and a face shield.[3] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are required.[3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. In case of inadequate ventilation, wear respiratory protection.[1][3] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to prevent exposure and accidents.
Handling Workflow:
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
